Product packaging for Roemerine(Cat. No.:CAS No. 548-08-3)

Roemerine

Cat. No.: B1679503
CAS No.: 548-08-3
M. Wt: 279.3 g/mol
InChI Key: JCTYWRARKVGOBK-CQSZACIVSA-N
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Description

Roemerine is a naturally occurring aporphine alkaloid, supplied with a high purity of 95% to 99% and characterized by techniques including HPLC-DAD, MS, and NMR . This compound is a valuable tool for pharmaceutical and biological research due to its diverse and potent bioactivities. In antimicrobial research, this compound demonstrates significant efficacy. It has been shown to improve survival rates in septicemic mice by exerting antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA) . Its primary mechanism of action against these pathogens involves a concentration-dependent increase in bacterial cell membrane permeability, leading to cell death . Furthermore, this compound exhibits potent activity against fungal biofilms, notably inhibiting the formation of Candida albicans biofilms and suppressing the yeast-to-hyphae transition, a key virulence factor . In neuroscience and pharmacology, this compound is a potent and selective receptor antagonist. Studies identify it as a potent antagonist at human 5-HT2A and 5-HT2C serotonin receptors, with good selectivity over other related receptor subtypes . This action suggests a potential for central nervous system effects and makes it a useful compound for investigating serotonergic systems. Further supporting its neuroactivity, in vitro studies on neuronal cell lines show that this compound can increase intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) and serotonin, indicating an impact on pathways relevant to neurological function . From a drug discovery perspective, this compound has favorable pharmacokinetic properties. Research in rats indicates it is rapidly absorbed after oral administration and has a wide tissue distribution, supporting its potential for in vivo research applications . Researchers can utilize this high-quality this compound standard to explore its various mechanisms of action and therapeutic potential across multiple fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO2 B1679503 Roemerine CAS No. 548-08-3

Properties

IUPAC Name

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYWRARKVGOBK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031685
Record name Roemerine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-08-3
Record name (-)-Roemerine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roemerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roemerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Roemerine: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roemerine, an aporphine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant families. Furthermore, this document outlines comprehensive methodologies for its extraction, isolation, and purification, supported by quantitative data and detailed experimental protocols. Finally, a proposed signaling pathway for its neurotrophic effects is visualized to aid in understanding its mechanism of action.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Papaveraceae, Annonaceae, Lauraceae, and Nelumbonaceae families. The concentration of this compound can vary significantly between different species, plant parts, and geographical locations.

Papaveraceae Family

The Papaveraceae family, commonly known as the poppy family, is a rich source of various alkaloids, including this compound. Several species of the Papaver genus have been identified to contain this compound. Notably, studies have highlighted Papaver decaisnei as a particularly abundant source, with its roots showing a high concentration of this compound[1][2]. Other Papaver species have also been reported to contain this compound, although in varying amounts[3].

Annonaceae Family

The Annonaceae family, or the custard apple family, is another significant source of aporphine alkaloids. This compound has been identified in various species of the Annona genus. For instance, it has been detected in the leaves of Annona squamosa (sugar apple)[4][5].

Lauraceae Family

Within the Lauraceae family, which includes laurels, cinnamon, and avocado, the Litsea genus is a known producer of this compound. While many studies on Litsea species focus on their essential oil content, the presence of alkaloids, including this compound, has been documented[6][7][8][9].

Nelumbonaceae Family

The sacred lotus, Nelumbo nucifera, is another notable source of this compound. The leaves of this aquatic plant have been found to contain a variety of alkaloids, with this compound being one of the prominent ones successfully isolated and quantified[10].

Quantitative Data on this compound Content and Extraction Yields

The following table summarizes the available quantitative data on this compound content in various natural sources and the yields obtained through different extraction and purification methods. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, plant material, and extraction protocols.

Plant SpeciesPlant PartExtraction MethodThis compound Content/YieldPurityReference
Papaver decaisneiRootsMethanol Extraction & GC-MS Analysis70.44% of total methanolic extractNot specified[1][2]
Nelumbo nuciferaLeavesCrude Extract Purification via HSCCC2.7 mg from 100 mg of crude extract97.4%
Nelumbo nuciferaLeavesCrude Extract Purification via pH-zone-refining CCC26.6 mg from 500 mg of crude extract96%
Papaver glaucum & P. decaisneiAerial PartsMethanol Percolation & Preparative TLC6 mg of this compound isolated from P. decaisneiNot specified[11][12]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound, compiled from various cited studies.

General Alkaloid Extraction from Plant Material (Acid-Base Partitioning)

This protocol is a standard method for the initial extraction of total alkaloids from plant material.

3.1.1. Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Papaver decaisnei)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2% solution

  • Ammonium hydroxide (NH₄OH), 25% solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

3.1.2. Procedure:

  • Maceration/Percolation: Macerate or percolate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in a 2% aqueous HCl solution. This step protonates the alkaloids, rendering them soluble in the aqueous phase.

  • Defatting: Extract the acidic solution with a nonpolar solvent like chloroform to remove fats, waxes, and other non-alkaloidal lipophilic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 by adding ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with chloroform. The free alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent to dryness under reduced pressure to yield the total crude alkaloid extract.

Isolation and Purification by Preparative Thin-Layer Chromatography (Prep-TLC)

This method is suitable for the separation of individual alkaloids from the crude extract.

3.2.1. Materials and Reagents:

  • Crude alkaloid extract

  • Preparative TLC plates (e.g., Silica gel 60 F₂₅₄)

  • Developing solvent system (e.g., Chloroform:Methanol:Ammonia, 95:5:0.5 v/v/v)

  • TLC development chamber

  • UV lamp (254 nm and 366 nm)

  • Scraping tool (e.g., spatula)

  • Elution solvent (e.g., a mixture of chloroform and methanol)

  • Filter funnel with cotton or fritted glass

3.2.2. Procedure:

  • Sample Application: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and apply it as a narrow band onto the baseline of the preparative TLC plate.

  • Development: Place the plate in a TLC chamber pre-saturated with the developing solvent system and allow the chromatogram to develop until the solvent front reaches near the top of the plate.

  • Visualization: After drying the plate, visualize the separated bands under a UV lamp. This compound, being an aporphine alkaloid, should be UV active.

  • Scraping: Carefully scrape the silica gel band corresponding to the Rf value of this compound.

  • Elution: Pack the scraped silica into a small column or funnel and elute the alkaloid with a polar solvent mixture (e.g., chloroform:methanol 9:1).

  • Concentration: Collect the eluate and evaporate the solvent to obtain the purified this compound.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an advanced liquid-liquid chromatography technique for the preparative separation of natural products.

3.3.1. Materials and Reagents:

  • Crude alkaloid extract from Nelumbo nucifera

  • Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (e.g., 6:4:5:5 v/v/v/v)

  • HSCCC instrument

  • Fraction collector

  • HPLC for purity analysis

3.3.2. Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

  • HSCCC System Preparation: Fill the HSCCC column with the stationary phase (upper or lower phase, depending on the method) and then pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

  • Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the system.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect the fractions at regular intervals using a fraction collector.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key experimental workflow and a proposed signaling pathway for this compound.

Extraction_and_Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Papaver decaisnei roots) Methanol_Extraction Methanol Extraction (Maceration/Percolation) Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloids Prep_TLC Preparative TLC Crude_Alkaloids->Prep_TLC Method 1 HSCCC HSCCC / pH-zone-refining CCC Crude_Alkaloids->HSCCC Method 2 Purified_this compound Purified this compound Prep_TLC->Purified_this compound HSCCC->Purified_this compound Roemerine_BDNF_Signaling_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates (Ser133) MAPK->CREB Phosphorylates (Ser133) Gene_Expression Gene Expression (e.g., BDNF, Bcl-2) CREB->Gene_Expression Promotes Transcription Neuronal_Survival Neuronal Survival & Neuroprotection Gene_Expression->Neuronal_Survival

References

Roemerine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaver and Nelumbo genera.[1][2][3] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antifungal, antibacterial, and neuroactive properties.[1][4][5][6] This technical guide provides an in-depth overview of the chemical structure of this compound, its physicochemical and spectroscopic properties, and a detailed examination of its chemical synthesis. The information is presented to support ongoing research and development efforts centered on this promising bioactive compound.

Chemical Structure and Properties of this compound

This compound is characterized by a tetracyclic aporphine core structure. The specific stereochemistry of naturally occurring (-)-roemerine is (R).[1][7]

Chemical Structure:

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₁₇NO₂[1][7][8]
Molecular Weight 279.33 g/mol [7][8]
IUPAC Name (6aR)-7-methyl-5,6,6a,7-tetrahydro-4H-[4][7]dioxolo[4,5-g]benzo[de]quinoline[1][7]
CAS Registry Number 548-08-3[1][7]
Appearance Pale yellow solid[9]
Melting Point 130–132 °C[9]
Solubility Soluble in Chloroform[3]
InChI InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1[7][8]
InChIKey JCTYWRARKVGOBK-CQSZACIVSA-N[7][8]
SMILES CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3[1][8]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey ObservationsReference(s)
¹H NMR The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methylenedioxy protons, the N-methyl group, and the aliphatic protons of the tetracyclic system. The specific chemical shifts and coupling constants are essential for structural confirmation.[10]
¹³C NMR The carbon NMR spectrum shows distinct signals for the aromatic carbons, the methylenedioxy carbon, the N-methyl carbon, and the aliphatic carbons of the aporphine core.[8]
Mass Spectrometry (MS) The mass spectrum typically shows a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ at m/z 279 or 280, respectively. Fragmentation patterns can provide further structural information.[8]
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methylenedioxy group.[11][12]
UV-Vis Spectroscopy The UV spectrum in methanol typically shows absorption maxima around 230 and 272 nm.[3]

Synthesis of this compound

The total synthesis of this compound and its enantiomers has been accomplished through various strategies. A common approach involves the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate, followed by cyclization to form the aporphine core. One established method is the Bischler-Napieralski reaction followed by a Pschorr cyclization. More recent methods also employ palladium-catalyzed intramolecular coupling reactions.

Below is a generalized workflow for the synthesis of this compound.

Roemerine_Synthesis_Workflow A Starting Materials (e.g., 2-(benzo[d][1,3]dioxol-5-yl)ethanamine) B Amide Formation A->B Acylation C Bischler-Napieralski Cyclization B->C POCl₃ D Dihydroisoquinoline Intermediate C->D E Reduction D->E NaBH₄ F Tetrahydroisoquinoline Intermediate E->F G Palladium-Catalyzed Intramolecular Arylation (or Pschorr Cyclization) F->G Pd Catalyst H This compound G->H Roemerine_Antifungal_Pathway This compound This compound cAMP_Pathway cAMP Signaling Pathway This compound->cAMP_Pathway Inhibits EFG1 EFG1 Gene (Transcription Factor) cAMP_Pathway->EFG1 Activates Hyphae_Formation Yeast-to-Hyphae Transition EFG1->Hyphae_Formation Promotes Biofilm_Formation Biofilm Formation Hyphae_Formation->Biofilm_Formation Leads to

References

The Biosynthesis of Roemerine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Enzymatic Machinery and Regulatory Networks Leading to a Promising Aporphine Alkaloid

Introduction

Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaveraceae family. It has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities, including potential neuroprotective and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel enzymatic tools for synthetic biology. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, from its primary precursors to the final intricate molecular structure. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex metabolic route.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the larger benzylisoquinoline alkaloid (BIA) pathway, a prominent class of plant secondary metabolites. The journey to this compound begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to the central BIA intermediate, (S)-reticuline. From this critical branch point, the pathway diverges towards the formation of the characteristic aporphine scaffold of this compound.

The key steps in the biosynthesis of this compound are:

  • Formation of the Aporphine Core: The biosynthesis of the aporphine ring system is initiated by the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific type of cytochrome P450 enzyme, a corytuberine synthase (CYP80G2). This enzymatic step is crucial as it forms the characteristic tetracyclic core structure of aporphine alkaloids. The product of this reaction is (S)-corytuberine.[1][2]

  • Formation of the Methylenedioxy Bridge: A defining structural feature of this compound is the presence of a methylenedioxy bridge. This functional group is formed from an ortho-diphenolic group through the catalytic action of another class of cytochrome P450 enzymes belonging to the CYP719 family. While the specific CYP719 enzyme responsible for this transformation in the this compound pathway has not been definitively identified, studies on related alkaloids strongly suggest the involvement of a CYP719A homolog. This enzyme would catalyze the conversion of a precursor like (S)-corytuberine to form the methylenedioxy bridge.

  • N-methylation: The final step in the biosynthesis of many alkaloids is the methylation of the nitrogen atom. While the exact timing of this step in this compound biosynthesis is not fully elucidated, it is likely catalyzed by an N-methyltransferase.

Visualizing the Biosynthesis Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway from the key intermediate (S)-reticuline to this compound.

Roemerine_Biosynthesis cluster_precursor Central BIA Pathway cluster_aporphine Aporphine Branch L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA S-Norcoclaurine (S)-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine S-Reticuline (S)-Reticuline S-Norcoclaurine->S-Reticuline Multiple Steps (6OMT, CNMT, CYP80B) S-Corytuberine (S)-Corytuberine S-Reticuline->S-Corytuberine CYP80G2 (Corytuberine Synthase) Roemerine_Precursor Putative Intermediate S-Corytuberine->Roemerine_Precursor CYP719 Family (Methylenedioxy Bridge Formation) This compound This compound Roemerine_Precursor->this compound N-Methyltransferase

Figure 1. Proposed biosynthetic pathway of this compound from L-Tyrosine.

Key Enzymes in this compound Biosynthesis

While not all enzymes in the this compound pathway have been definitively characterized, research on related aporphine alkaloids provides a strong indication of the enzyme families involved.

Enzyme Class Proposed Function in this compound Biosynthesis Gene Family/Example Substrate Product
Corytuberine SynthaseIntramolecular C-C phenol coupling to form the aporphine core.CYP80G2(S)-Reticuline(S)-Corytuberine
Cytochrome P450Formation of the methylenedioxy bridge from an ortho-diphenolic group.CYP719 Family(S)-Corytuberine (putative)Putative Intermediate
N-MethyltransferaseMethylation of the nitrogen atom in the aporphine core.NMTsPutative IntermediateThis compound

Regulation of this compound Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids, including this compound, is tightly regulated at the transcriptional level. This regulation allows the plant to control the production of these specialized metabolites in response to developmental cues and environmental stresses.

Key regulatory elements include:

  • Transcription Factors (TFs): Members of the WRKY family of transcription factors have been shown to play a pivotal role in regulating the expression of BIA biosynthetic genes.[1][3] These TFs bind to specific motifs in the promoters of pathway genes, thereby activating their transcription.

  • Hormonal Control: The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that can induce the expression of BIA biosynthetic genes.[4] Environmental stresses, such as wounding or pathogen attack, often lead to an increase in jasmonate levels, which in turn upregulates alkaloid production as a defense mechanism.

The interplay between WRKY transcription factors and the jasmonate signaling pathway forms a complex regulatory network that fine-tunes the biosynthesis of this compound and other related alkaloids.

Regulation_Pathway Environmental_Stimuli Environmental Stimuli (e.g., Wounding, Pathogen Attack) Jasmonate_Signaling Jasmonate Signaling (JA Accumulation) Environmental_Stimuli->Jasmonate_Signaling WRKY_TFs WRKY Transcription Factors Jasmonate_Signaling->WRKY_TFs Activates BIA_Genes BIA Biosynthesis Genes (e.g., CYP80G2, CYP719) WRKY_TFs->BIA_Genes Binds to Promoters & Activates Transcription Roemerine_Biosynthesis This compound Biosynthesis BIA_Genes->Roemerine_Biosynthesis Encodes Enzymes for

Figure 2. Simplified model of the transcriptional regulation of this compound biosynthesis.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450 Enzyme (e.g., CYP80G2) in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing a plant-derived cytochrome P450 enzyme in yeast to confirm its catalytic activity.

P450_Expression_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_transformation Yeast Transformation and Expression cluster_assay Enzyme Assay and Product Analysis RNA_Extraction 1. RNA Extraction from this compound-producing plant cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of candidate CYP gene cDNA_Synthesis->PCR_Amplification Yeast_Expression_Vector 4. Ligation into Yeast Expression Vector PCR_Amplification->Yeast_Expression_Vector Yeast_Transformation 5. Transformation of S. cerevisiae Yeast_Expression_Vector->Yeast_Transformation Yeast_Culture 6. Culturing of Transformed Yeast Yeast_Transformation->Yeast_Culture Induction 7. Induction of Protein Expression Yeast_Culture->Induction Microsome_Isolation 8. Isolation of Yeast Microsomes Induction->Microsome_Isolation Enzyme_Assay 9. In vitro Enzyme Assay with Substrate (e.g., (S)-Reticuline) Microsome_Isolation->Enzyme_Assay Extraction 10. Extraction of Reaction Products Enzyme_Assay->Extraction LC_MS_Analysis 11. LC-MS/MS Analysis to Identify Products Extraction->LC_MS_Analysis

Figure 3. Workflow for heterologous expression and functional characterization of a candidate P450.

Detailed Methodologies:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from a plant species known to produce this compound using a commercial kit or a standard protocol. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length open reading frame of the candidate cytochrome P450 gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES-DEST52, which allows for galactose-inducible expression.

  • Yeast Transformation and Culture: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., WAT11) that also expresses a cytochrome P450 reductase, which is necessary for the activity of the plant P450. Transformed yeast cells are grown in selective media.

  • Protein Expression: Protein expression is induced by transferring the yeast cells to a medium containing galactose.

  • Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.

  • Enzyme Assay: The enzyme assay is performed by incubating the isolated microsomes with the putative substrate (e.g., (S)-reticuline), a source of reducing equivalents (NADPH), and an NADPH-regenerating system in a suitable buffer.

  • Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the formation of the expected product (e.g., (S)-corytuberine).

Protocol 2: Extraction and Quantification of this compound and its Precursors from Plant Material by HPLC

This protocol provides a general method for the extraction and quantitative analysis of alkaloids from plant tissues.

Detailed Methodologies:

  • Sample Preparation: Fresh or dried plant material is ground to a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve alkaloid solubility. Extraction can be performed by maceration, sonication, or Soxhlet extraction.

  • Sample Cleanup (Optional): Depending on the complexity of the plant matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • HPLC Analysis: The crude or partially purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.

    • Detection: The DAD is set to monitor at the UV absorbance maximum of the alkaloids of interest (for aporphine alkaloids, typically around 280 nm and 305 nm). MS detection provides higher specificity and sensitivity.

  • Quantification: The concentration of this compound and its precursors is determined by comparing the peak areas in the sample chromatogram to a calibration curve generated using authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of plants. While the core pathway from (S)-reticuline through an aporphine intermediate is reasonably well-established, significant gaps in our knowledge remain. Future research should focus on the definitive identification and characterization of all the enzymes involved in the pathway, particularly the specific CYP719 enzyme responsible for methylenedioxy bridge formation and the N-methyltransferase. A thorough understanding of the kinetic parameters of these enzymes will be essential for successful metabolic engineering efforts. Furthermore, unraveling the specific regulatory networks that control the flux through the aporphine branch of the BIA pathway will provide valuable tools for enhancing the production of this compound in both plant and microbial systems. The continued exploration of the this compound biosynthetic pathway holds great promise for the sustainable production of this valuable alkaloid and for the discovery of novel biocatalysts for chemical synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Roemerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those from the Papaver, Annona, and Nelumbo genera.[1][2][3] As an isoquinoline alkaloid, it possesses a characteristic tetracyclic ring structure.[1] this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. These include, but are not limited to, antibacterial, antifungal, antiprotozoal, and anticancer properties.[2][4][5] Furthermore, it has been shown to reverse multidrug resistance in cancer cells and exhibits neuroactive effects, making it a promising lead compound for drug discovery and development.[2][6][7]

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₇NO₂[1][6][8]
Molecular Weight 279.33 g/mol [1][8][9]
CAS Number 548-08-3[1][2][8]
Appearance Solid powder[9]
Melting Point 102-103 °C[6]
Boiling Point 424.0 ± 34.0 °C (Predicted)[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][4][9]
Water Solubility (logS) -5.09 (Calculated)[10]
Octanol/Water Partition Coefficient (logP) 3.167 (Crippen Calculated)[10]
Stability Store dry and dark. Stable for >3 years at -20°C.[9]

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively.[11]

¹H NMR Data¹³C NMR Data
Chemical Shift (δ) ppm Assignment
8.06 (1H, d, J=8.0 Hz)H-11
7.22-7.34 (3H, m)H-8, 9, 10
6.56 (1H, s)H-3
6.06 (1H, s)–CH₂O–
5.93 (1H, s)–CH₂O–
2.56 (3H, s)N–CH₃
2.44 (1H, s)H-6a
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Shows a prominent protonated molecular ion peak [M+H]⁺ at m/z 280.[11]

  • GC-MS: The mass spectrum exhibits a molecular ion peak at m/z 279, with other significant fragments observed.[1]

UV-Visible Spectroscopy
  • λmax: 230, 272 nm.[2]

Experimental Protocols

Isolation and Purification by HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid chromatography technique for separating and purifying natural products like this compound from crude plant extracts.[11]

Methodology:

  • Sample Preparation: A crude alkaloid extract is obtained from the plant material (e.g., leaves of Nelumbo nucifera) via solvent extraction (e.g., methanol), followed by acid-base partitioning to enrich the alkaloid fraction.[3][11]

  • Solvent System Selection: A two-phase solvent system is selected. A reported effective system is composed of n-hexane-ethyl acetate-methanol-acetonitrile-water at a volume ratio of (5:3:3:2.5:5).[11] The phases are thoroughly mixed and allowed to separate before use.

  • HSCCC Operation:

    • The coiled column of the HSCCC instrument is filled entirely with the stationary phase (the more polar lower phase in this system).

    • The apparatus is then rotated at a high speed (e.g., 800-1000 rpm).

    • The mobile phase (the less polar upper phase) is pumped through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

    • Once hydrodynamic equilibrium is reached, the crude sample, dissolved in a small volume of the biphasic solvent system, is injected.

  • Fraction Collection & Analysis: The effluent from the column outlet is continuously monitored with a UV detector (e.g., at 254 nm). Fractions are collected based on the resulting chromatogram. The purity of this compound in the collected fractions is then assessed by HPLC.

experimental_workflow Plant Plant Material (e.g., Nelumbo nucifera) Extraction Methanol Extraction & Acid-Base Partitioning Plant->Extraction Crude Crude Alkaloid Extract Extraction->Crude HSCCC HSCCC Purification Crude->HSCCC Fractions Fraction Collection (UV Detection) HSCCC->Fractions Analysis Purity Analysis (HPLC) Fractions->Analysis Pure Pure this compound Analysis->Pure antibacterial_mechanism This compound This compound Membrane Increased Cell Membrane Permeability This compound->Membrane Transport Repression of Carbohydrate Transporters This compound->Transport Death Bacterial Cell Death Membrane->Death Metabolism Metabolic Shutdown (Nutrient Limitation) Transport->Metabolism Metabolism->Death neuroactivity_pathway This compound This compound Receptor Binds to 5-HT₂A Receptor This compound->Receptor Serotonin ↑ Intercellular Serotonin (5-HT) This compound->Serotonin Glutamate Affects Glutamatergic System This compound->Glutamate BDNF ↑ Intracellular BDNF Expression Serotonin->BDNF Effect Potential Neuroprotective & Antidepressant Effects BDNF->Effect Glutamate->Effect

References

The Pharmacological Profile of Roemerine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Properties, Mechanisms of Action, and Therapeutic Potential of the Aporphine Alkaloid Roemerine.

Introduction

This compound, a naturally occurring aporphine alkaloid, has emerged as a compound of significant interest to the scientific community due to its diverse and potent pharmacological activities. Isolated from various plant species, including those from the Papaveraceae and Annonaceae families, this compound has demonstrated a broad spectrum of effects, including anticancer, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and medicinal chemistry.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various pharmacological assays.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
SGC-7901Human Gastric Cancer3.02[1]
HT-29Human Colon Cancer4.58[1]
MGC-803Human Gastric Cancer2.26[1]
DU145Human Prostate CancerVaries[2]
LNCaPHuman Prostate CancerVaries[2]
PC-3Human Prostate CancerVaries[2]
22RV1Human Prostate CancerVaries[2]

Table 2: Antimicrobial Activity of this compound

OrganismActivityValue (µg/mL)Reference
Staphylococcus aureus (MRSA & MSSA)MIC32 - 64[1]
Staphylococcus aureus (MRSA & MSSA)MBC1-2 fold higher than MIC[1]
Candida albicansBiofilm Inhibition (in Spider & Lee's medium)1[3][4]

Table 3: Receptor Binding Affinity of (R)-Roemerine

ReceptorActivitypKbReference
5-HT2AAntagonist7.8 - 7.9[5][6]
5-HT2CAntagonist7.8 - 7.9[5][6]

Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueUnitReference
tmax0.22 ± 0.08h[7]
t1/21.59 ± 0.46h[7]
CL4.44 ± 0.42L/h/kg[7]
Vd10.16 ± 2.95µg/L[7]
Oral Bioavailability84%[7]

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects through multiple mechanisms of action.

Antifungal Activity against Candida albicans

This compound inhibits the formation of Candida albicans biofilms and the yeast-to-hyphae transition, a critical virulence factor.[3][4] This effect is believed to be mediated through the cAMP signaling pathway.[3][4] this compound treatment leads to the downregulation of EFG1, a key transcription factor in the cAMP pathway, and the upregulation of hypha-specific genes.[4]

Antifungal_Mechanism This compound This compound cAMP_Pathway cAMP Signaling Pathway This compound->cAMP_Pathway EFG1 EFG1 Gene (Downregulation) cAMP_Pathway->EFG1 Hyphal_Genes Hypha-Specific Genes (Upregulation) cAMP_Pathway->Hyphal_Genes Yeast_to_Hyphae Yeast-to-Hyphae Transition Inhibition EFG1->Yeast_to_Hyphae inhibits Hyphal_Genes->Yeast_to_Hyphae inhibits Biofilm_Formation Biofilm Formation Inhibition Yeast_to_Hyphae->Biofilm_Formation leads to

Antifungal mechanism of this compound against C. albicans.
Antibacterial Activity against Staphylococcus aureus

The primary antibacterial mechanism of this compound against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is the disruption of cell membrane permeability.[1][8] This leads to the leakage of intracellular components and ultimately, bacterial cell death.

Antibacterial_Workflow cluster_invitro In Vitro Assessment S_aureus Staphylococcus aureus Culture Roemerine_Treatment This compound Treatment (Varying Concentrations) S_aureus->Roemerine_Treatment Membrane_Permeability_Assay Membrane Permeability Assay (e.g., SYTOX Green Uptake) Roemerine_Treatment->Membrane_Permeability_Assay MIC_MBC_Determination MIC/MBC Determination Roemerine_Treatment->MIC_MBC_Determination Data_Analysis Data Analysis Membrane_Permeability_Assay->Data_Analysis MIC_MBC_Determination->Data_Analysis

Experimental workflow for assessing antibacterial activity.
Neuroprotective and Antidepressant-like Effects

This compound exhibits neuroprotective effects by modulating serotonergic and glutamatergic systems.[9][10] It acts as an antagonist at 5-HT2A and 5-HT2C receptors.[5][6] Furthermore, this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in neuronal cells, which is a key molecule involved in neuronal survival, growth, and plasticity.[9][10]

Neuroprotective_Pathway This compound This compound Serotonergic_System Serotonergic System This compound->Serotonergic_System Glutamatergic_System Glutamatergic System This compound->Glutamatergic_System Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A antagonizes Receptor_5HT2C 5-HT2C Receptor This compound->Receptor_5HT2C antagonizes BDNF_Expression BDNF Expression (Upregulation) This compound->BDNF_Expression Serotonergic_System->Receptor_5HT2A Serotonergic_System->Receptor_5HT2C Neuronal_Survival Neuronal Survival & Growth BDNF_Expression->Neuronal_Survival

Signaling pathways in this compound's neuroprotective effects.
Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] Its anticancer mechanism involves the inhibition of cell proliferation and migration, and the induction of apoptosis.[2]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
  • Bacterial Strains and Culture Conditions: Staphylococcus aureus strains (including MRSA) are cultured in Mueller-Hinton Broth (MHB) at 37°C.

  • MIC Assay: A microdilution method is employed. Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate. Bacterial suspensions are adjusted to a final concentration of 5 x 10^5 CFU/mL and added to each well. The plate is incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Assay: Aliquots from the wells showing no visible growth in the MIC assay are plated onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Bacterial Cell Membrane Permeability Assay
  • Bacterial Preparation: S. aureus is grown to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS. The bacterial suspension is adjusted to an OD600 of 0.5.

  • Fluorescent Dye Staining: The bacterial suspension is incubated with a membrane-impermeant fluorescent dye, such as SYTOX Green, which only fluoresces upon binding to intracellular nucleic acids.

  • This compound Treatment: this compound is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, and 4x MIC).

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane damage. A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells) are included.

Candida albicans Biofilm and Hyphal Formation Assays
  • Biofilm Formation Assay: C. albicans is cultured in a suitable medium (e.g., Spider or Lee's medium) in a 96-well plate. This compound is added at various concentrations. The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow biofilm formation. The biofilm is then quantified using methods such as the XTT reduction assay or crystal violet staining.

  • Hyphal Formation Assay: C. albicans yeast cells are incubated in a hypha-inducing medium (e.g., RPMI-1640) in the presence of varying concentrations of this compound. After incubation at 37°C, the morphology of the cells is observed under a microscope to assess the inhibition of yeast-to-hyphae transition.

Cancer Cell Proliferation and Migration Assays
  • Cell Lines and Culture: Human prostate cancer cell lines (DU145, LNCaP, PC-3, 22RV1) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Proliferation Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points. MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength to determine cell viability.

  • Migration Assay (Wound Healing Assay): A confluent monolayer of cells is scratched to create a "wound." The cells are then treated with this compound. The closure of the wound is monitored and photographed at different time points to assess cell migration.

Assessment of BDNF Expression in SH-SY5Y Cells
  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. Differentiation into a neuronal phenotype can be induced by treatment with retinoic acid (RA) followed by brain-derived neurotrophic factor (BDNF).

  • This compound Treatment: Differentiated SH-SY5Y cells are treated with this compound at a specific concentration (e.g., 10 µM) for a designated period (e.g., 48 hours).

  • BDNF Quantification: The intracellular levels of BDNF protein are measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Pharmacokinetic Study in Rats using LC-MS/MS
  • Animal Dosing: Male Sprague-Dawley rats are administered this compound orally or intravenously.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation is achieved on a C18 column with a suitable mobile phase gradient. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders warrants further investigation. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate future research and development of this compound as a potential therapeutic agent. A thorough understanding of its mechanisms of action and signaling pathways will be crucial in unlocking its full clinical potential.

References

Roemerine: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roemerine, an aporphine alkaloid found in plants of the Papaveraceae family, has emerged as a compound of significant interest in biomedical research. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, position it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the biological activity screening of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and the signaling pathways it modulates. The information is presented to facilitate further research and development of this compound-based therapeutics.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell survival and proliferation.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Reference
SGC-7901Gastric Cancer3.02[1]
HT-29Colorectal Cancer4.58[1]
MGC-803Gastric Cancer2.26[1]
A549Lung Cancer3.4[1]
HeLaCervical Cancer4.0[1]
DU145Prostate CancerVaries[2]
LNCaPProstate CancerVaries (most sensitive)[2][3]
PC-3Prostate CancerVaries[2]
22RV1Prostate CancerVaries[2]

Note: "Varies" indicates that the source mentions inhibitory effects without specifying a precise IC50 value.

Mechanism of Anticancer Action

This compound's anticancer effects are mediated through several interconnected mechanisms:

  • Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[4][5][6][7][8]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[9][10][11][12][13] This arrest is associated with the downregulation of key regulatory proteins such as Cdc2 (also known as CDK1) and Cyclin B1. The inhibition of the Cdc2/Cyclin B1 complex prevents the cells from entering mitosis, thereby halting their proliferation.

  • Modulation of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer.[14][15][16][17][18] this compound has been suggested to exert its anticancer effects by inhibiting this pathway, although the precise molecular interactions are still under investigation.

Experimental Protocols

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat with this compound at the desired concentration for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.[1][2][3][10][19]

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat with this compound at the desired concentration for various time points.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, cleaved Caspase-3, Cdc2, Cyclin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizing Anticancer Mechanisms

Roemerine_Anticancer_Signaling This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex This compound->Cdc2_CyclinB1 Downregulates Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest G2/M Arrest G2M_Arrest->Proliferation Inhibits Cdc2_CyclinB1->G2M_Arrest Inhibition leads to Roemerine_Anti_Inflammatory_Signaling cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits (Hypothesized) IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes Induces Roemerine_Antimicrobial_Workflow This compound This compound Bacteria Bacteria (e.g., S. aureus) This compound->Bacteria Fungi Fungi (e.g., C. albicans) This compound->Fungi Membrane_Permeability Increased Cell Membrane Permeability Bacteria->Membrane_Permeability Causes Biofilm_Inhibition Inhibition of Biofilm Formation Fungi->Biofilm_Inhibition Prevents Hyphae_Inhibition Inhibition of Yeast-to-Hyphae Transition Fungi->Hyphae_Inhibition Prevents Bacterial_Death Bacterial Cell Death Membrane_Permeability->Bacterial_Death Leads to Reduced_Virulence Reduced Fungal Virulence Biofilm_Inhibition->Reduced_Virulence Hyphae_Inhibition->Reduced_Virulence

References

Roemerine: A Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of Roemerine, an aporphine alkaloid. The information is compiled from scientific literature to support research and development in the field of antifungal drug discovery.

Quantitative Antifungal Activity

This compound has demonstrated a spectrum of activity against various fungal pathogens, with a notable efficacy against Candida species and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) is a key metric for antifungal potency. While this compound shows weak activity against planktonic Candida albicans cells, its strength lies in the inhibition of biofilm formation.

Table 1: In Vitro Antimicrobial Spectrum of this compound

Fungal SpeciesMIC₅₀ (mg/L)MIC₈₀ (mg/L)
Candida albicans-128–256
Candida glabrata--
Candida krusei--
Candida tropicalis--
Candida parapsilosis--
Aspergillus fumigatus--

Data extracted from a study by Ma et al.[1]. Note: Specific MIC₅₀ and MIC₈₀ values for all listed species were not fully detailed in the referenced abstract.

This compound's anti-biofilm activity is particularly significant. At a concentration of 1 μg/mL, it can significantly inhibit the formation of C. albicans biofilms.[1][2] At 8 μg/mL, this compound demonstrated a 90% inhibition of biofilm formation in Spider medium and an 80% inhibition in Lee's medium.[1]

Experimental Protocols

Understanding the methodologies used to evaluate the antifungal properties of this compound is crucial for reproducing and building upon existing research.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of an agent against a planktonic fungal culture.

  • Fungal Suspension Preparation: An initial fungal suspension is prepared to a concentration of 10³ Colony Forming Units (CFU)/mL in RPMI 1640 medium.[1]

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a final concentration range of 4–256 μg/mL.[1]

  • Incubation: The microtiter plates are incubated at 35°C for 24 hours.[1]

  • MIC Determination: The optical density at 630 nm (OD₆₃₀) is measured to determine the MIC, which is the lowest concentration of this compound that inhibits fungal growth.[1]

Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms to assess the inhibitory effect of a compound.

  • Biofilm Formation: C. albicans is cultured in a suitable medium (e.g., Spider medium or Lee's medium) in 96-well plates to allow for biofilm formation.[1]

  • Treatment: Various concentrations of this compound are added to the wells at the beginning of the culture to assess its inhibitory effect on biofilm formation.[1]

  • XTT Staining: After an incubation period, the supernatant is removed, and an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.

  • Absorbance Reading: The plates are incubated in the dark, and the absorbance is measured at a specific wavelength to quantify the metabolic activity of the biofilm, which correlates with the number of viable cells.

Yeast-to-Hyphae Transition Assay

The morphological transition from yeast to hyphal form is a critical virulence factor for C. albicans.

  • Culture Conditions: C. albicans yeast cells are cultured in both liquid and solid media that induce hyphal growth.[1]

  • Treatment: Different concentrations of this compound are added to the culture media.[1]

  • Microscopic Observation: The morphology of the fungal cells is observed microscopically to determine the extent of inhibition of the yeast-to-hyphae transition in a dose-dependent manner.[1][2]

Mechanism of Action

The antifungal activity of this compound, particularly its anti-biofilm properties, is linked to its interference with key cellular signaling pathways in C. albicans.

The cAMP Signaling Pathway

The available evidence strongly suggests that the anti-biofilm mechanism of this compound is related to the cAMP (cyclic adenosine monophosphate) pathway.[1][2][3] This pathway is a crucial regulator of morphogenesis and virulence in C. albicans.

The proposed mechanism involves the downregulation of the key transcription factor EFG1.[1][2] Efg1 is a central regulator of hyphal development and biofilm formation. Conversely, this compound treatment leads to the upregulation of several biofilm- and hypha-specific genes, including YWP1, SAP5, SAP6, HWP1, and ECE1.[1][2] This complex gene regulation pattern suggests a nuanced interaction of this compound with the fungal signaling network.

cluster_0 This compound's Proposed Antifungal Mechanism This compound This compound cAMP_Pathway cAMP Pathway Modulation This compound->cAMP_Pathway EFG1 EFG1 (Transcription Factor) Downregulation cAMP_Pathway->EFG1 Hypha_Genes Hypha-Specific Genes (HWP1, ECE1, etc.) Upregulation cAMP_Pathway->Hypha_Genes Biofilm_Genes Biofilm-Specific Genes (YWP1, SAP5, SAP6, etc.) Upregulation cAMP_Pathway->Biofilm_Genes Biofilm_Inhibition Inhibition of Biofilm Formation EFG1->Biofilm_Inhibition Leads to Hyphae_Inhibition Inhibition of Yeast-to-Hyphae Transition EFG1->Hyphae_Inhibition Leads to Hypha_Genes->Hyphae_Inhibition Biofilm_Genes->Biofilm_Inhibition

Caption: Proposed mechanism of this compound's anti-biofilm activity via the cAMP pathway.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comprehensive evaluation of the antifungal properties of a compound like this compound.

cluster_1 Antifungal Evaluation Workflow Start Start: Compound (this compound) MIC_Test Antifungal Susceptibility (Broth Microdilution) Start->MIC_Test Biofilm_Assay Biofilm Inhibition (XTT Assay) Start->Biofilm_Assay Morphology_Assay Yeast-to-Hyphae Transition Assay Start->Morphology_Assay Mechanism_Study Mechanism of Action (e.g., Gene Expression) MIC_Test->Mechanism_Study Biofilm_Assay->Mechanism_Study Morphology_Assay->Mechanism_Study Toxicity_Assay Toxicity Evaluation (e.g., in C. elegans) Mechanism_Study->Toxicity_Assay End End: Comprehensive Profile Toxicity_Assay->End

Caption: A generalized workflow for assessing the antifungal properties of this compound.

Safety and Toxicity

Preliminary toxicity studies have been conducted to assess the safety profile of this compound. Investigations using Caenorhabditis elegans as a model organism, as well as various cancer and normal cell lines, have indicated that this compound does not exhibit significant toxicity.[1][2] This suggests a favorable safety profile, which is a critical consideration for the development of new therapeutic agents.

Conclusion

This compound presents a promising scaffold for the development of novel antifungal agents. Its potent anti-biofilm activity against C. albicans, mediated through the cAMP signaling pathway, addresses a significant challenge in the treatment of fungal infections. The lack of significant toxicity in preliminary studies further enhances its potential as a therapeutic candidate. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy in in vivo models of fungal disease.

References

An In-depth Technical Guide on the Antibacterial Effects of Roemerine Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistent rise of antibiotic-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel antimicrobial agents. Roemerine, an aporphine alkaloid found in various plants, has demonstrated significant bactericidal activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the current research on this compound's antibacterial properties, focusing on its efficacy against Staphylococcus aureus. It consolidates quantitative data on its inhibitory and bactericidal concentrations, details the experimental protocols used for its evaluation, and visually represents its mechanism of action and experimental workflows. The primary mechanism of this compound is the disruption of bacterial cell membrane integrity, leading to increased permeability and subsequent cell death.[1][2][3] This document serves as a foundational resource for researchers and professionals involved in the discovery and development of new antibacterial therapies.

Quantitative Antimicrobial Activity

This compound has shown potent bactericidal effects against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus.[1] The quantitative data, including Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), are summarized in the table below.

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
S. aureus ATCC29213MSSA3264[1]
S. aureus ATCC43300MRSA6464[1]
Clinical Isolate 1525MRSA64128[1]
Clinical Isolate 1603MRSA3264[1]

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus

Mechanism of Action: Cell Membrane Disruption

The primary antibacterial mechanism of this compound against Staphylococcus aureus is the concentration-dependent disruption of the cell membrane.[1][2] This leads to increased membrane permeability, depolarization, and ultimately, cell death.[1]

This compound This compound BacterialCell Gram-Positive Bacterial Cell This compound->BacterialCell interacts with CellMembrane Cell Membrane Integrity Disruption BacterialCell->CellMembrane leads to Permeability Increased Membrane Permeability CellMembrane->Permeability Depolarization Membrane Depolarization CellMembrane->Depolarization CellDeath Bacterial Cell Death Permeability->CellDeath Depolarization->CellDeath

This compound's proposed mechanism of action against gram-positive bacteria.

Detailed Experimental Protocols

This section outlines the methodologies employed in the evaluation of this compound's antibacterial properties.

Determination of MIC and MBC

The antibacterial susceptibility of this compound is determined using the broth microdilution method.[1]

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 105 Colony Forming Units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate with MHB to achieve a range of concentrations.

  • Incubation: The prepared bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][4]

  • MBC Determination: To determine the MBC, 100 µL aliquots from wells showing no visible growth are plated onto Mueller-Hinton Agar (MHA) plates and incubated for 48 hours at 37°C. The MBC is the lowest concentration that results in the growth of less than five colonies.[1]

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic nature of this compound over time.[5]

  • Exposure: A standardized bacterial suspension (approximately 5 x 105 CFU/mL) is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are collected from the cultures at specified time intervals (e.g., 0, 3, 6, 12, 24 hours).[1]

  • Quantification: The collected samples are serially diluted and plated on MHA to determine the number of viable bacteria (CFU/mL).

  • Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Bacterial Culture (log phase) adjust Adjust to ~5x10^5 CFU/mL start->adjust expose Add this compound (at various MIC multiples) adjust->expose incubate Incubate at 37°C expose->incubate sample Collect Aliquots (0, 3, 6, 12, 24h) incubate->sample plate Serial Dilution & Plate on Agar sample->plate count Incubate & Count CFU plate->count plot Plot Time-Kill Curve count->plot

Experimental workflow for the time-kill kinetics assay.
Cell Membrane Permeability Assay

This assay evaluates the ability of this compound to disrupt the bacterial cell membrane using fluorescent dyes like SYTO 9 and propidium iodide (PI).[6]

  • Cell Preparation: Mid-logarithmic phase bacteria are harvested, washed, and resuspended in a suitable buffer.

  • Treatment: The bacterial suspension is treated with varying concentrations of this compound for a specified duration (e.g., 60 minutes). An untreated sample serves as a negative control.[6]

  • Staining: The cells are then stained with a mixture of SYTO 9 and PI. SYTO 9 penetrates all cells, fluorescing green, while PI only enters cells with compromised membranes, fluorescing red and quenching the green fluorescence.

  • Microscopy: The stained cells are visualized using fluorescence microscopy. An increase in red fluorescence indicates enhanced membrane permeability.

Biofilm Inhibition Assay

The effect of this compound on the formation of bacterial biofilms can be assessed using a crystal violet-based assay.[7]

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate, with or without various concentrations of this compound, and incubated for 24 hours to allow for biofilm formation.[7]

  • Washing: The planktonic cells are removed by gently washing the wells with a buffer solution.

  • Staining: The remaining biofilms are stained with crystal violet for a set period.

  • Destaining and Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., ethanol). The absorbance is then measured using a plate reader to quantify the biofilm mass. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Conclusion and Future Directions

This compound demonstrates considerable promise as a novel antibacterial agent against Gram-positive bacteria, including multidrug-resistant strains like MRSA. Its mechanism of action, centered on the disruption of cell membrane integrity, is a valuable attribute in the fight against antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

  • Expanding the scope of antibacterial testing to a wider range of Gram-positive pathogens.

  • In-depth studies to fully elucidate the molecular interactions between this compound and the bacterial cell membrane.

  • Preclinical and clinical trials to evaluate the safety and efficacy of this compound in vivo.

  • Exploring synergistic effects with existing antibiotics to potentially enhance their efficacy and combat resistance.

References

Roemerine's Anticancer Potential in Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Roemerine, a naturally occurring aporphine alkaloid, has demonstrated promising anticancer properties. This technical guide synthesizes the current in vitro and in vivo research on the anticancer activity of this compound in prostate cancer cells. The document outlines the inhibitory effects of this compound on cell proliferation, migration, and invasion, and its role in inducing apoptosis. While comprehensive quantitative data remains partially elusive in publicly available literature, this paper consolidates the existing findings to provide a foundational understanding for further research and development.

Introduction

Prostate cancer is the second most frequently diagnosed cancer in men worldwide.[1] The progression of prostate cancer from androgen-dependent to castration-resistant disease poses a significant therapeutic challenge. Natural compounds are a valuable source for the discovery of new anticancer agents. This compound, an alkaloid found in the Papaveraceae family, has been investigated for its pharmacological activities, including antitumor effects.[1] This document provides an in-depth technical guide on the anticancer activity of this compound specifically within the context of prostate cancer cells.

Data Presentation: Effects of this compound on Prostate Cancer Cells

The following tables summarize the available quantitative and qualitative data on the effects of this compound on various prostate cancer cell lines. It is important to note that specific quantitative values for several parameters, such as IC50 and apoptosis rates, are not extensively detailed in the currently available literature.

Table 1: In Vitro Effects of this compound on Prostate Cancer Cell Lines

Cell LineEffectQuantitative DataReference
RM-1 Inhibition of cell activity, migration, and invasionData not available in abstract[1]
DU145 Inhibition of proliferation and migration, induction of apoptosisSpecific values not provided[2][3][4]
LNCaP Inhibition of proliferation and migration, induction of apoptosis (most sensitive cell line)Specific values not provided[2][3][4]
PC-3 Inhibition of proliferation and migration, induction of apoptosisSpecific values not provided[2][3][4]
22RV1 Inhibition of proliferation and migration, induction of apoptosisSpecific values not provided[2][3][4]

Table 2: In Vivo Effects of this compound on LNCaP Xenograft Model

Treatment GroupAverage Tumor Weight (g)NotesReference
Control 2.95 ± 1.04LNCaP tumor-bearing nude mice[2]
This compound 1.99 ± 0.95Statistically significant reduction compared to control[2]
This compound (30 mg/kg) + Paclitaxel 0.90 ± 0.16Combination therapy showed the greatest tumor inhibition[2]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the research on this compound's anticancer activity.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

  • Cell Seeding: Prostate cancer cells (e.g., DU145, LNCaP, PC-3, 22RV1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the migratory and invasive potential of cancer cells.

  • Chamber Preparation: Transwell inserts (with or without a Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.

  • Cell Seeding: Prostate cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated to allow for cell migration or invasion through the porous membrane of the insert.

  • Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of migrated/invaded cells is counted under a microscope.

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells treated with this compound or vehicle are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Akt, p-Akt).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

In Vivo Xenograft Model

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered this compound, a positive control (e.g., paclitaxel), a combination of drugs, or a vehicle control.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, immunohistochemistry).

Visualization of Pathways and Workflows

Signaling Pathways

The available literature suggests that this compound induces apoptosis in prostate cancer cells, in part, by modulating the expression of the Bcl-2 family of proteins.[4] Specifically, it is suggested to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis. While the direct upstream regulators of Bax and Bcl-2 in response to this compound are not fully elucidated, a simplified schematic of this apoptotic pathway is presented below.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow

The general workflow for investigating the anticancer activity of this compound in prostate cancer cells involves a series of in vitro and in vivo experiments.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines (DU145, LNCaP, PC-3, etc.) Treatment This compound Treatment Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assay (Transwell) Treatment->Migration_Assay Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot Xenograft Xenograft Model (LNCaP cells in nude mice) Proliferation_Assay->Xenograft InVivo_Treatment This compound Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight) Tumor_Measurement->Endpoint

References

Roemerine: A Promising Neuroprotective Agent in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), present a growing global health challenge characterized by the progressive loss of neuronal structure and function. The quest for effective therapeutic interventions has led to the exploration of natural compounds with neuroprotective potential. Roemerine, an aporphine alkaloid found in various plants, has emerged as a promising candidate, demonstrating significant neuroprotective effects in preclinical studies. This technical guide provides a comprehensive overview of the current research on this compound's neuroprotective properties, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, offering a comparative overview of its potency and therapeutic potential.

In Vitro ModelTargetMethodQuantitative MeasurementReference
Human Monoamine Oxidase A (MAO-A)MAO-AMolecular DockingBinding Energy: -5.27 kcal/mol[1]
SH-SY5Y Human Neuroblastoma CellsBrain-Derived Neurotrophic Factor (BDNF)In vitro assayIncreased intracellular BDNF protein expression at 10 µM[2]
SH-SY5Y Human Neuroblastoma CellsSerotonin (5-HT)In vitro assayIncreased intercellular 5-HT level at 10 µM[2]

This table will be expanded as more quantitative data becomes available.

Core Mechanisms of this compound's Neuroprotective Action

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing key pathological pathways implicated in neurodegeneration.

Monoamine Oxidase A (MAO-A) Inhibition

This compound has been identified as a potential inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and dopamine.[1] By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for several neurological and psychiatric disorders. Computational studies have shown a favorable binding energy of this compound to MAO-A, suggesting a strong inhibitory potential.[1]

Modulation of Neurotrophic Factors

A crucial aspect of this compound's neuroprotective activity is its ability to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF).[2] BDNF is a key protein that supports the survival, growth, and differentiation of neurons. Increased BDNF levels are associated with improved neuronal resilience and cognitive function.

Anti-Apoptotic and Anti-Oxidative Stress Effects

Neurodegenerative diseases are often characterized by increased neuronal apoptosis (programmed cell death) and oxidative stress.[3][4] While direct studies on this compound's anti-apoptotic and anti-oxidative stress effects are emerging, its class of compounds, aporphine alkaloids, are known to possess these properties. These effects are likely mediated through the modulation of key signaling pathways involved in cellular survival and defense against oxidative damage.

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its interaction with complex intracellular signaling cascades. Based on its known targets and the mechanisms of similar natural compounds, the following pathways are likely to be significantly modulated by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[5][6] Activation of this pathway is a common mechanism by which neuroprotective agents exert their effects. It is hypothesized that this compound, by activating Akt, can inhibit pro-apoptotic proteins and promote the expression of survival genes, thereby protecting neurons from damage.

PI3K_Akt_Pathway This compound This compound Receptor Neurotrophic Factor Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt->Cell_Survival

Caption: Proposed PI3K/Akt signaling pathway activated by this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.[7] Many natural neuroprotective compounds exert their antioxidant effects by activating this pathway. It is plausible that this compound induces the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1, which in turn protects neurons from oxidative damage.

Nrf2_HO1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 may interact with Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 promotes transcription of Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Postulated Nrf2/HO-1 pathway modulation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols used in the study of this compound's neuroprotective effects.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general method to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO2.[8]

  • For differentiation into a more neuron-like phenotype, reduce the serum concentration and add retinoic acid (e.g., 10 µM) for several days.[9][10]

2. This compound Treatment and Toxin Exposure:

  • Seed the differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for a specified period (e.g., 2-24 hours).

  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model or amyloid-beta (Aβ) for an Alzheimer's model.

3. Assessment of Cell Viability:

  • Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • A significant increase in cell viability in this compound-treated cells compared to toxin-only treated cells indicates a neuroprotective effect.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against MAO-A.

1. Enzyme and Substrate Preparation:

  • Use a commercially available human recombinant MAO-A enzyme.

  • Prepare a suitable substrate for MAO-A, such as kynuramine.[11][12]

2. Inhibition Assay:

  • In a 96-well plate, combine the MAO-A enzyme, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and various concentrations of this compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the enzymatic reaction by adding the substrate.

  • After a specific incubation time, stop the reaction (e.g., by adding a strong base).

3. Detection and Data Analysis:

  • Measure the product of the enzymatic reaction using a fluorometric or spectrophotometric plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

MPTP-Induced Mouse Model of Parkinson's Disease

This in vivo protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and the assessment of this compound's neuroprotective effects.[13][14]

1. Animal Model and Treatment:

  • Use a susceptible mouse strain, such as C57BL/6.

  • Administer MPTP through various regimens (e.g., subacute: multiple injections in one day; or chronic: daily injections for several weeks) to induce dopaminergic neurodegeneration.[15]

  • Administer this compound to the mice either before (pre-treatment), during, or after (post-treatment) the MPTP injections. The route of administration can be intraperitoneal (i.p.) or oral.

2. Behavioral Analysis:

  • Perform behavioral tests to assess motor function, such as the rotarod test, pole test, or open-field test.

  • A significant improvement in motor performance in the this compound-treated group compared to the MPTP-only group suggests a neuroprotective effect.

3. Neurochemical and Immunohistochemical Analysis:

  • Euthanize the animals at the end of the study and collect the brains.

  • Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).[13]

  • Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.

  • A preservation of dopamine levels and TH-positive neurons in the this compound-treated group indicates neuroprotection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies SHSY5Y SH-SY5Y Cell Culture & Differentiation Toxin Neurotoxin Exposure (e.g., 6-OHDA, Aβ) SHSY5Y->Toxin Viability Cell Viability Assays (MTT, LDH) Toxin->Viability Roemerine_invitro This compound Treatment Roemerine_invitro->Toxin pre-treatment Data_Analysis Data Analysis & Interpretation MAO_Assay MAO-A Inhibition Assay BDNF_Assay BDNF/5-HT Measurement MPTP_Model MPTP Mouse Model of Parkinson's Disease Behavior Behavioral Testing (e.g., Rotarod) MPTP_Model->Behavior Neurochem Neurochemical Analysis (Dopamine levels) MPTP_Model->Neurochem IHC Immunohistochemistry (TH staining) MPTP_Model->IHC Roemerine_invivo This compound Administration Roemerine_invivo->MPTP_Model co-administration

Caption: General experimental workflow for this compound neuroprotection studies.

Conclusion and Future Directions

This compound has demonstrated significant potential as a neuroprotective agent in various preclinical models of neurodegenerative diseases. Its ability to inhibit MAO-A, enhance BDNF levels, and potentially mitigate apoptosis and oxidative stress through the modulation of key signaling pathways like PI3K/Akt and Nrf2/HO-1, makes it a compelling candidate for further investigation.

Future research should focus on:

  • Conducting more extensive in vivo studies in different animal models of neurodegeneration to confirm its efficacy and determine optimal dosing and treatment regimens.

  • Elucidating the precise molecular interactions of this compound with its targets and further detailing its effects on downstream signaling pathways.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its bioavailability and brain penetration.

  • Exploring the potential for synergistic effects when combined with other neuroprotective agents.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic for neurodegenerative diseases. The presented data, protocols, and mechanistic insights are intended to facilitate further research and accelerate the translation of these promising preclinical findings into clinical applications.

References

Roemerine's Affinity for the 5-HT2A Receptor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the aporphine alkaloid, roemerine, for the serotonin 2A (5-HT2A) receptor. This document consolidates quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Quantitative Affinity Data

This compound exhibits a notable affinity for the 5-HT2A receptor, with the (R)-enantiomer demonstrating higher potency. The available quantitative data from both binding and functional assays are summarized below.

CompoundAssay TypeReceptor SourceQuantitative MetricValueReference
(R)-RoemerineRadioligand Binding AssayRat 5-HT2A ReceptorKi62 nM[1]
Remerin ((R)-Roemerine)Radioligand Binding AssayNot SpecifiedKi62.1 nM[2]
(R)-RoemerineTGF-α Shedding Functional AssayHuman 5-HT2A ReceptorpKb7.8 - 7.9[3]
(S)-RoemerineTGF-α Shedding Functional AssayHuman 5-HT2A ReceptorpKbNot Specified[3]

Note on pKb to Ki Conversion: The pKb value is the negative logarithm of the antagonist's dissociation constant (Kb) determined in a functional assay. While conceptually similar to the inhibition constant (Ki) from a binding assay, a direct mathematical conversion can be complex and depends on the specifics of the functional assay conditions. However, a pKb of 7.8-7.9 suggests a Kb in the low nanomolar range, which is consistent with the reported Ki values.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a framework for the replication and validation of the presented affinity data.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a representative method for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-ketanserin.

Materials:

  • Receptor Source: Membranes prepared from rat brain cortex or cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-ketanserin.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin or spiperone).

  • Test Compound: this compound (or other compounds of interest) at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [3H]-ketanserin (typically at or near its Kd value).

    • Either:

      • Vehicle (for total binding).

      • Non-specific binding control (for non-specific binding).

      • Varying concentrations of the test compound (for competition binding).

    • The membrane preparation.

  • Incubation: Incubate the plates at room temperature (or other specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. The filters will trap the membrane-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TGF-α Shedding Functional Assay for 5-HT2A Receptor Antagonism

This functional assay measures the ability of an antagonist to inhibit the Gq-mediated signaling of the 5-HT2A receptor. Activation of the 5-HT2A receptor leads to the "shedding" of a modified Transforming Growth Factor-alpha (TGF-α) from the cell surface, which can be quantified.

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293) co-expressing the human 5-HT2A receptor and an alkaline phosphatase (AP)-tagged pro-TGF-α.

  • 5-HT2A Agonist: e.g., Serotonin (5-HT).

  • Test Compound: this compound (or other potential antagonists) at various concentrations.

  • Assay Medium: e.g., Serum-free cell culture medium.

  • Alkaline Phosphatase Substrate: e.g., p-Nitrophenyl phosphate (pNPP).

  • 96-well plates.

  • Plate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Plating: Seed the engineered cells into 96-well plates and allow them to adhere overnight.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound (antagonist) in assay medium for a specified time.

  • Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist (e.g., the EC80 concentration of serotonin) to the wells containing the test compound and incubate for a defined period (e.g., 1-2 hours).

  • Collection of Supernatant: Carefully collect the supernatant from each well, which contains the shed AP-TGF-α.

  • Enzymatic Reaction: Add the alkaline phosphatase substrate (pNPP) to the collected supernatant.

  • Measurement: Incubate to allow the colorimetric reaction to proceed and then measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of shed AP-TGF-α.

  • Data Analysis:

    • Construct a dose-response curve by plotting the absorbance (or percentage of inhibition of the agonist response) against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced TGF-α shedding.

    • The pKb can be calculated from the IC50 value using appropriate pharmacological models.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_shedding TGF-α Shedding 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces ADAM17 ADAM17 (TACE) PKC->ADAM17 Activates proTGFa pro-TGF-α sTGFa Soluble TGF-α (Shed) proTGFa->sTGFa ADAM17->proTGFa Cleaves Serotonin Serotonin (Agonist) Serotonin->5HT2A Binds & Activates This compound This compound (Antagonist) This compound->5HT2A Binds & Blocks

Caption: 5-HT2A Receptor Gq Signaling Pathway Leading to TGF-α Shedding.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from rat cortex) incubate Incubate membranes, radioligand, and this compound in 96-well plate prep_membranes->incubate prep_radioligand Prepare [³H]-ketanserin solution prep_radioligand->incubate prep_compounds Prepare this compound dilutions prep_compounds->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash count Quantify bound radioactivity using scintillation counting filter_wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot % Inhibition vs. [this compound] calc_binding->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Experimental Workflow for Radioligand Binding Assay.

cluster_setup Cellular Setup cluster_treatment Treatment cluster_detection Detection & Analysis plate_cells Plate 5-HT2A & pro-TGF-α expressing cells in 96-well plate preincubate_antagonist Pre-incubate with varying [this compound] plate_cells->preincubate_antagonist stimulate_agonist Stimulate with 5-HT (agonist) preincubate_antagonist->stimulate_agonist collect_supernatant Collect supernatant (contains shed AP-TGF-α) stimulate_agonist->collect_supernatant add_substrate Add pNPP substrate collect_supernatant->add_substrate measure_absorbance Measure absorbance at 405 nm add_substrate->measure_absorbance analyze_data Plot inhibition curve and determine IC₅₀/pKₑ measure_absorbance->analyze_data

References

Roemerine's Impact on the cAMP Signaling Pathway in Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, a prevalent fungal pathogen, utilizes the cyclic AMP (cAMP) signaling pathway to regulate key virulence traits, including the morphological transition from yeast to hyphal form and biofilm formation. Roemerine, a natural aporphine alkaloid, has demonstrated significant anti-biofilm and anti-hyphal activity against C. albicans. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the C. albicans cAMP pathway. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascade and experimental workflows to facilitate further research and drug development efforts targeting this critical virulence mechanism.

Introduction to the Candida albicans cAMP Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is a central regulatory circuit in Candida albicans that governs morphogenesis, biofilm formation, and virulence. The pathway is initiated by environmental cues such as temperature, CO2 levels, and nutrient availability, which are sensed by the membrane-associated adenylyl cyclase, Cyr1. Activated Cyr1 converts ATP into cAMP. This second messenger then binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits (Tpk1 and Tpk2). Activated PKA phosphorylates downstream transcription factors, most notably Efg1, which in turn modulates the expression of a suite of genes required for hyphal growth and biofilm formation, including HWP1 (Hyphal Wall Protein 1) and ECE1 (Extent of Cell Elongation 1). The intracellular levels of cAMP are tightly controlled by the activity of phosphodiesterases (Pde1 and Pde2), which degrade cAMP to AMP. Disruption of this pathway significantly attenuates the virulence of C. albicans, making it an attractive target for antifungal drug development.

This compound's Effect on cAMP Pathway-Mediated Processes

This compound has been shown to inhibit the yeast-to-hyphae transition and biofilm formation in C. albicans in a dose-dependent manner. While direct enzymatic inhibition data on Cyr1 or Pde2 by this compound is not yet available, studies on gene expression strongly suggest that the anti-biofilm and anti-hyphal mechanisms of this compound are linked to the cAMP pathway.

Quantitative Data Summary

The primary quantitative evidence for this compound's interaction with the cAMP pathway comes from gene expression analysis of key downstream targets. Treatment of C. albicans with this compound leads to significant changes in the transcription of hypha- and biofilm-specific genes regulated by the cAMP-PKA-Efg1 axis.

Table 1: Effect of this compound on the Expression of cAMP Pathway-Related Genes in Candida albicans

GeneFunctionThis compound ConcentrationFold Change in ExpressionReference
HWP1Hyphal wall protein, adhesion8 µg/mL+7.63[1]
ECE1Hypha-specific gene, cell elongation8 µg/mL+15.44[1]
EFG1Key transcription factor in the cAMP pathway8 µg/mL-0.40[1]
YWP1Yeast-form wall protein8 µg/mL+2.29[1]
SAP5Secreted aspartic proteinase8 µg/mL+5.99[1]
SAP6Secreted aspartic proteinase8 µg/mL+2.27[1]

Note: A positive fold change indicates upregulation, while a negative fold change indicates downregulation.

The downregulation of the master regulator EFG1 is a key indicator of the pathway's inhibition. The paradoxical upregulation of HWP1 and ECE1, which are typically downstream of Efg1, suggests a complex regulatory response that warrants further investigation. It is possible that this compound's effects are multifactorial or that other regulatory pathways are also impacted.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of compounds like this compound on the C. albicans cAMP pathway and related phenotypes.

Candida albicans Hyphal Formation Assay

This protocol is used to visually and quantitatively assess the inhibition of the yeast-to-hyphae morphological transition.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-Peptone-Dextrose (YPD) medium

  • Hypha-inducing media (e.g., Spider medium, RPMI-1640 with 10% fetal bovine serum)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 24-well microtiter plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Culture C. albicans in YPD medium overnight at 30°C with shaking.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to 1 x 10^6 cells/mL in the chosen hypha-inducing medium.

  • Add various concentrations of this compound to the wells of a 24-well plate. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Add the C. albicans cell suspension to each well.

  • Incubate the plate at 37°C for 4-6 hours.

  • Observe and photograph the cell morphology in each well using an inverted microscope.

  • Quantify the extent of hyphal formation by counting the number of yeast-form and hyphal-form cells in multiple fields of view for each condition.

Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of C. albicans biofilms to determine the inhibitory effect of a compound on biofilm formation.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Plate reader

Procedure:

  • Prepare a C. albicans suspension of 1 x 10^7 cells/mL in RPMI-1640 medium.

  • Add 100 µL of the cell suspension to the wells of a 96-well plate containing serial dilutions of this compound. Include appropriate controls.

  • Incubate the plate at 37°C for 90 minutes for the initial adhesion phase.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Add fresh RPMI-1640 medium with the corresponding this compound concentrations to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, wash the biofilms with PBS.

  • Prepare the XTT-menadione solution according to the manufacturer's instructions.

  • Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

  • Measure the absorbance at 490 nm using a plate reader. A decrease in absorbance indicates a reduction in metabolic activity and thus, biofilm inhibition.

Intracellular cAMP Measurement

This protocol describes the extraction and quantification of intracellular cAMP levels in C. albicans.

Materials:

  • Candida albicans culture treated with this compound

  • Trichloroacetic acid (TCA)

  • Water-saturated ether

  • cAMP enzyme immunoassay (EIA) kit

  • Ultrasonic cell crusher

  • Centrifuge

Procedure:

  • Harvest C. albicans cells treated with this compound and control conditions by centrifugation.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in a small volume of cold 5% TCA.

  • Lyse the cells using an ultrasonic cell crusher on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Transfer the supernatant to a new tube and extract the TCA by adding an equal volume of water-saturated ether. Vortex and discard the upper ether layer. Repeat this extraction four times.

  • Quantify the cAMP concentration in the aqueous phase using a commercial cAMP EIA kit, following the manufacturer's protocol.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of target genes involved in the cAMP pathway.

Materials:

  • C. albicans RNA extracted from this compound-treated and control cultures

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (EFG1, HWP1, ECE1) and a reference gene (e.g., ACT1)

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from C. albicans cells using a standard protocol (e.g., hot phenol or a commercial kit).

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up qRT-PCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.

  • Run the qRT-PCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

cAMP_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Signals Environmental Cues (Temperature, CO2, Nutrients) Cyr1 Adenylyl Cyclase (Cyr1) Signals->Cyr1 Activates cAMP cAMP Cyr1->cAMP Converts ATP ATP ATP->Cyr1 PKA_reg PKA (Regulatory Subunit) cAMP->PKA_reg Binds Pde Phosphodiesterase (Pde) cAMP->Pde Degraded by PKA_cat_active PKA (Catalytic Subunit) Active PKA_reg->PKA_cat_active Releases PKA_cat_inactive PKA (Catalytic Subunit) Inactive PKA_cat_inactive->PKA_reg Efg1_inactive Efg1 (Inactive) PKA_cat_active->Efg1_inactive Phosphorylates AMP AMP Pde->AMP Efg1_active Efg1 (Active) Efg1_inactive->Efg1_active DNA DNA Efg1_active->DNA Binds Hyphal_Genes Hyphal Genes (HWP1, ECE1) DNA->Hyphal_Genes Transcription This compound This compound This compound->Efg1_active Inhibits (Downregulates EFG1) Experimental_Workflow cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Assays Culture C. albicans Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment Hyphal_Assay Hyphal Formation Assay Treatment->Hyphal_Assay Biofilm_Assay Biofilm Inhibition Assay (XTT) Treatment->Biofilm_Assay Harvest Harvest Cells Treatment->Harvest Microscopy Microscopy & Quantification Hyphal_Assay->Microscopy Absorbance Measure Absorbance (490nm) Biofilm_Assay->Absorbance RNA_Extraction RNA Extraction Harvest->RNA_Extraction Cell_Lysis Cell Lysis & cAMP Extraction Harvest->Cell_Lysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR (EFG1, HWP1, ECE1) cDNA_Synthesis->qPCR Gene_Expression Analyze Gene Expression qPCR->Gene_Expression cAMP_Assay cAMP Immunoassay Cell_Lysis->cAMP_Assay cAMP_Quant Quantify Intracellular cAMP cAMP_Assay->cAMP_Quant

References

Roemerine's Impact on Serotonergic and Glutamatergic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roemerine, a naturally occurring aporphine alkaloid, has demonstrated notable interactions with key neurotransmitter systems in the central nervous system, specifically the serotonergic and glutamatergic pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological profile, focusing on its effects as a serotonin receptor antagonist and its influence on glutamate metabolism. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

This compound's potential as a neuroactive compound has garnered interest due to its structural similarity to other psychoactive alkaloids. Preliminary studies indicate that this compound exerts its effects through modulation of both the serotonergic and glutamatergic systems, suggesting a complex mechanism of action with potential therapeutic implications for a range of neurological and psychiatric disorders. This guide aims to consolidate the existing research to provide a clear and comprehensive overview for researchers and drug development professionals.

Impact on the Serotonergic System

This compound has been identified as an antagonist at specific serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Furthermore, studies have indicated that this compound can lead to an increase in intercellular serotonin levels, suggesting a broader influence on serotonergic neurotransmission.

Quantitative Data: Serotonin Receptor Binding Affinity

The antagonist activity of the (R) and (S) enantiomers of this compound has been quantified at 5-HT2A and 5-HT2C receptors. The pKb values have been converted to the equilibrium dissociation constant (Ki) for easier comparison.

CompoundReceptorpKbKi (nM)
(R)-Roemerine5-HT2A7.815.85
(S)-Roemerine5-HT2A--
(R)-Roemerine5-HT2C7.912.59
(S)-Roemerine5-HT2C--

Note: Data for (S)-Roemerine and for 5-HT1A receptors is not currently available in the public domain.

Proposed Signaling Pathways

This compound's antagonism of the Gq-coupled 5-HT2A and 5-HT2C receptors is expected to inhibit the canonical phospholipase C (PLC) signaling cascade. This would lead to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), subsequently reducing intracellular calcium mobilization and protein kinase C (PKC) activation. This inhibitory action may also influence downstream pathways such as the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) pathway.

Gq_Pathway This compound This compound Receptor 5-HT2A / 5-HT2C Receptor This compound->Receptor Antagonism Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Glutamate_Metabolism This compound This compound Alanine Alanine This compound->Alanine Impacts Aspartate Aspartate This compound->Aspartate Impacts Glutamate Glutamate This compound->Glutamate Impacts Alanine->Glutamate Transamination Aspartate->Glutamate Transamination Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Deamination TCA TCA Cycle Alpha_KG->TCA HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Cell_Culture SH-SY5Y Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Electrochemical/Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Roemerine: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roemerine is a naturally occurring aporphine alkaloid found in plants of the Papaveraceae family. Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, focusing on quantitative data, mechanistic insights, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a resource for researchers investigating novel therapeutic agents for cancer treatment.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. The data underscores this compound's efficacy in inhibiting the proliferation of cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayCitation
MCF-7 Breast AdenocarcinomaValue not specified, but cytotoxic effects observedNot Specified[1]
HeLa Cervical CarcinomaValue not specified, but cytotoxic effects observedNot Specified[1]
Caco-2 Colorectal AdenocarcinomaValue not specified, but cytotoxic effects observedNot Specified[1]
DU145 Prostate CancerInhibitory effects observedNot Specified
LNCaP Prostate CancerMost sensitive among tested prostate linesNot Specified
PC-3 Prostate CancerInhibitory effects observedNot Specified
22RV1 Prostate CancerInhibitory effects observedNot Specified
RM-1 Prostate CancerSignificant inhibition of activity observedCCK-8, MTT

Note: While several studies confirm the cytotoxic and anti-proliferative effects of this compound, specific IC50 values are not always reported. The table reflects the available data indicating activity.

Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and the arrest of the cell cycle, two critical processes in cancer progression and treatment.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[2] this compound has been shown to induce apoptosis in various cancer cell lines. This process is tightly regulated by a complex network of signaling molecules, including the Bcl-2 family of proteins and caspases. While the precise molecular targets of this compound are still under investigation, its pro-apoptotic activity likely involves the modulation of these key signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes of apoptosis induction.[3][4]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation.[5] Uncontrolled progression through the cell cycle is a hallmark of cancer. This compound has been observed to interfere with this process, causing cell cycle arrest at specific checkpoints. By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating. This arrest can occur at the G0/G1, S, or G2/M phases and is often mediated by the regulation of cyclin-dependent kinases (CDKs) and their associated cyclins.[6][7] For instance, some alkaloids induce G2/M arrest by modulating proteins like cdc2 and cyclin B1.[8]

Signaling Pathways

The cytotoxic effects of this compound are orchestrated by its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and death. Based on the mechanisms of similar alkaloids, the PI3K/Akt and MAPK/ERK pathways are putative targets for this compound's action.[8][9]

G Putative Signaling Pathways for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound Akt Akt This compound->Akt ERK ERK This compound->ERK PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathways affected by this compound, leading to apoptosis.

Experimental Workflow & Protocols

Evaluating the cytotoxic potential of a compound like this compound involves a series of well-defined experimental procedures. A typical workflow begins with assessing cell viability and progresses to more detailed mechanistic studies.

G cluster_mechanistic Mechanistic Studies start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle western Western Blot (Protein Expression) apoptosis->western cellcycle->western

Caption: General experimental workflow for assessing this compound's cytotoxicity.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 20-30 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13] Add 100 µL of fresh medium. Incubate for 1.5-4 hours at 37°C.[10][13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve and determine the IC50 value.

Protocol: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Principle:

  • Annexin V-FITC: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]

Materials:

  • Flow cytometer

  • Treated and control cells (1-5 x 10^5 cells per sample)[15]

  • Cold PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound at the predetermined IC50 concentration for a specific time. Include positive and negative controls.

  • Harvesting: Harvest the cells (including floating cells in the supernatant) and centrifuge at a low speed.

  • Washing: Wash the cells once with cold 1X PBS and carefully aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15] Gently vortex the tube.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC (-) / PI (-)

    • Early apoptotic cells: Annexin V-FITC (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Flow cytometer

  • Treated and control cells

  • Cold PBS

  • 70% cold ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Preparation and Harvest: Treat cells with this compound as described previously. Harvest at least 1 x 10^6 cells per sample by centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[19]

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS to remove residual ethanol.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.[1] The RNase is crucial to ensure that only DNA is stained.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[1]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest. The data summarized in this guide provides a strong foundation for its further investigation as a potential anticancer therapeutic. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways modulated by this compound. In vivo studies are also essential to validate its efficacy and safety in preclinical models, which will be a critical step toward any potential clinical application. The detailed protocols provided here offer a standardized framework for researchers to further explore the promising anticancer properties of this natural alkaloid.

References

Methodological & Application

Application Notes & Protocols: Roemerine Isolation, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Roemerine is a naturally occurring aporphine alkaloid found in various plant species, notably from the Annonaceae (e.g., Annona glabra) and Nymphaeaceae (e.g., Nelumbo nucifera) families. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antifungal, neuroactive, and potential anticancer properties. These application notes provide detailed protocols for the isolation and purification of this compound, methods for its analytical determination, and an overview of its known signaling pathways to aid researchers in their exploration of this promising bioactive compound.

Section 1: Isolation and Purification of this compound

The isolation and purification of this compound from plant sources typically involve an initial extraction of a crude alkaloid mixture, followed by one or more chromatographic steps to isolate the target compound to a high degree of purity.

Extraction of Crude Alkaloid Fraction from Annona glabra Leaves

This protocol describes a general method for obtaining a crude alkaloid extract from plant material.

Experimental Protocol:

  • Plant Material Preparation: Air-dry the leaves of Annona glabra at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves (100 g) in 95% ethanol (1 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Suspend the crude ethanolic extract in 2% hydrochloric acid (HCl) and stir for 1 hour.

    • Filter the acidic solution to remove non-alkaloidal components.

    • Adjust the pH of the filtrate to 9-10 with a 25% ammonium hydroxide solution.

    • Perform a liquid-liquid extraction of the basified solution with chloroform (3 x 500 mL).

    • Combine the chloroform fractions and wash with distilled water until the aqueous layer is neutral.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

Two primary methods for the purification of this compound are presented: traditional silica gel column chromatography and a more advanced High-Speed Counter-Current Chromatography (HSCCC) technique.

1.2.1. Silica Gel Column Chromatography

This method separates compounds based on their polarity.

Experimental Protocol:

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase.

    • Pack a glass column with the slurry, ensuring a uniform and bubble-free stationary phase.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). A common gradient could be a stepwise increase in the percentage of ethyl acetate in n-hexane, followed by the introduction of methanol.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system and a UV lamp for visualization.

    • Combine the fractions containing pure this compound.

  • Final Step:

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

1.2.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids solid supports, thus minimizing irreversible adsorption and sample denaturation.[1]

Experimental Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).[1]

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the stationary phase (the lower phase of the solvent system).

    • Set the rotational speed and temperature of the instrument.

  • Sample Injection:

    • Dissolve the crude extract (e.g., 100 mg) in a mixture of the upper and lower phases (1:1, v/v).[1]

    • Inject the sample solution into the column.

  • Elution and Fraction Collection:

    • Pump the mobile phase (the upper phase of the solvent system) through the column at a constant flow rate.

    • Collect fractions of the eluate.

  • Analysis and Recovery:

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.[1]

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Data Presentation: Comparison of Purification Techniques
TechniqueStarting MaterialAmount of Starting MaterialSolvent System/Mobile PhaseYield of this compoundPurity of this compoundReference
HSCCC Crude extract from Nelumbo nucifera leaves100 mgn-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v)2.7 mg97.4%[1]
Silica Gel Column Chromatography Crude alkaloid extractVariesGradient of n-hexane, ethyl acetate, and methanolYield and purity are dependent on the complexity of the crude extract and the optimization of the mobile phase.Typically results in high purity (>95%) after careful fractionation.General Method

Section 2: Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a reliable method for the identification and quantification of this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 270 nm.

  • Temperature: 35°C.

  • Quantification: Based on a calibration curve generated from a certified this compound standard.

Section 3: Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

General Workflow for this compound Isolation and Purification

G plant_material Plant Material (e.g., Annona glabra leaves) extraction Crude Extraction (e.g., Maceration with Ethanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid purification Chromatographic Purification crude_alkaloid->purification hplc HPLC Analysis purification->hplc pure_this compound Pure this compound (>95%) hplc->pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Antifungal Activity via the cAMP Signaling Pathway

This compound has been shown to inhibit the formation of Candida albicans biofilms, and this mechanism is linked to the cyclic AMP (cAMP) signaling pathway. While the precise molecular target is still under investigation, it is known that this compound's action leads to the downregulation of genes involved in biofilm and hyphae formation.

G This compound This compound cAMP_pathway cAMP Signaling Pathway This compound->cAMP_pathway Modulates gene_downregulation Downregulation of Biofilm and Hypha-Specific Genes (e.g., EFG1) cAMP_pathway->gene_downregulation biofilm_inhibition Inhibition of Biofilm Formation gene_downregulation->biofilm_inhibition G cluster_serotonin Serotonergic System cluster_glutamate Glutamatergic System cluster_bdnf Neurotrophic Factors serotonin_levels Increased Serotonin Levels neuroactivity Neuroprotective and Antidepressant-like Effects serotonin_levels->neuroactivity serotonin_receptors Interaction with 5-HT Receptors (e.g., 5-HT1A, 5-HT2B) serotonin_receptors->neuroactivity glutamate_pathway Modulation of Alanine-Aspartate-Glutamate Pathway glutamate_pathway->neuroactivity bdnf Increased BDNF Protein Expression bdnf->neuroactivity This compound This compound This compound->serotonin_levels This compound->serotonin_receptors This compound->glutamate_pathway This compound->bdnf

References

Application Notes and Protocols for Roemerine Quantification Using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantification of Roemerine, a bioactive aporphine alkaloid, using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol for sample preparation and HPLC-UV analysis, a summary of quantitative data, and visual representations of the experimental workflow and relevant signaling pathways. This application note is intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaver and Nelumbo genera. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used analytical technique for the quantitative analysis of such compounds.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile, methanol, and water

  • Triethylamine (TEA)

  • Formic acid

  • Syringe filters (0.45 µm)

  • Plant material or biological sample containing this compound

Standard Solution Preparation

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase to construct a calibration curve.

Sample Preparation (from Nelumbo nucifera leaves - Example)
  • Extraction: Accurately weigh and powder the dried plant material. Transfer a known amount (e.g., 1.0 g) of the powder to a flask and add an appropriate volume of extraction solvent (e.g., 50 mL of 70% ethanol). Perform ultrasonication for 30 minutes, followed by centrifugation. Collect the supernatant. Repeat the extraction process twice more.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification (Optional - for complex matrices): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Final Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

HPLC Conditions

The following HPLC conditions have been reported for the successful quantification of this compound[1]:

ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV-Vis Detector
Column Hypersil C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (containing 0.1% triethylamine) in a gradient mode.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 270 nm
Injection Volume 10 µL

Data Presentation

The quantitative performance of the HPLC method for this compound analysis is summarized in the table below. This data is essential for method validation and ensuring the reliability of the results.

ParameterValueReference
Linearity Range 0.0856 - 0.514 µg[1]
Correlation Coefficient (r) 0.9995[1]
Limit of Detection (LOD) Not explicitly reported; typically in the ng/mL range.
Limit of Quantification (LOQ) Not explicitly reported; typically in the µg/mL range.
Average Recovery 98.41% - 100.1%[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Biological Sample Extraction Extraction Sample->Extraction Purification Purification (Optional) Extraction->Purification Final_Sample Final Sample in Mobile Phase Purification->Final_Sample HPLC HPLC System Final_Sample->HPLC Column C18 Column HPLC->Column Separation Detector UV Detector (270 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Area vs. Concentration Result This compound Concentration Quantification->Result

Fig 1. This compound Quantification Workflow
Signaling Pathways

This compound has been reported to interact with several key signaling pathways, which may underlie its pharmacological effects. The following diagrams depict simplified representations of these pathways and the potential points of intervention by this compound.

4.2.1. Serotonergic and cAMP Signaling Pathway

This compound may exert its effects on the central nervous system by modulating serotonergic signaling. Specifically, it is hypothesized to act on 5-HT1A receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Activates G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neuronal activity modulation) PKA->Response Phosphorylates targets G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits (Hypothesized) ATP_prod ATP Production Mitochondria->ATP_prod AMP_ATP_ratio Increased AMP:ATP Ratio ATP_prod->AMP_ATP_ratio Decreased ATP AMPK AMPK AMP_ATP_ratio->AMPK Activates Downstream Downstream Targets AMPK->Downstream Phosphorylates Response Metabolic Regulation (e.g., Glucose uptake, Fatty acid oxidation) Downstream->Response

References

Roemerine Bioactivity: In Vitro Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro bioactivity of Roemerine, an aporphine alkaloid with demonstrated anticancer properties. The focus is on colorimetric assays, specifically the MTT and XTT assays, which are widely used to evaluate cell viability and proliferation. Additionally, this guide outlines the known signaling pathways implicated in this compound's mechanism of action.

Introduction

This compound has emerged as a compound of interest in oncology research due to its inhibitory effects on the proliferation of various cancer cell lines. Studies have shown its efficacy against prostate cancer cells, including DU145, LNCaP, PC-3, and RM-1 lines.[1][2] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, making it a promising candidate for further investigation as a therapeutic agent.

Data Presentation: Anti-proliferative Activity of this compound

Cell LineAssay TypeObserved EffectReference
DU145Proliferation AssayInhibition of proliferation, induction of apoptosis[1][3]
LNCaPProliferation AssayInhibition of proliferation, induction of apoptosis (high sensitivity)[1][3]
PC-3Proliferation AssayInhibition of proliferation, induction of apoptosis[1][3]
RM-1MTT, CCK-8Significant inhibition of cell activity[2]

Experimental Protocols

The following are detailed protocols for the MTT and XTT assays, adapted for the evaluation of this compound's bioactivity against adherent cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of >650 nm is recommended.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms

This compound's anticancer activity is primarily attributed to the induction of apoptosis. The following diagrams illustrate the experimental workflow for assessing cell viability and the proposed signaling pathway for this compound-induced apoptosis.

G cluster_workflow Experimental Workflow for Cell Viability Assays A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT or XTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution (MTT only) F->G MTT Assay H Measure Absorbance F->H XTT Assay G->H I Calculate IC50 H->I

Workflow for MTT and XTT Assays.

G cluster_pathway Proposed this compound-Induced Apoptosis Pathway cluster_pi3k PI3K/Akt Signaling Pathway (Potential Target) cluster_mito Mitochondrial Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition (Hypothesized) Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Akt Akt PI3K->Akt Akt->Bcl2 Inhibits Apoptosis Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound-induced apoptosis pathway.

Current evidence suggests that this compound induces apoptosis through the mitochondrial pathway. This is supported by findings that show an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3] The imbalance between these proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.

While not definitively proven for this compound, many natural alkaloids exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. Further research is needed to elucidate the specific interaction between this compound and the PI3K/Akt pathway.

Conclusion

This compound demonstrates significant potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells. The MTT and XTT assays are reliable and straightforward methods for quantifying its cytotoxic and cytostatic effects in vitro. The detailed protocols provided herein offer a foundation for researchers to further investigate the bioactivity of this compound. Future studies should focus on determining the precise IC50 values across a broader range of cancer cell lines and confirming the molecular targets within the apoptosis and other relevant signaling pathways.

References

Animal models for in vivo testing of Roemerine (e.g., BALB/c mice)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Roemerine, an aporphine alkaloid found in various plant species, has demonstrated a range of pharmacological activities, including antibacterial, antifungal, and potential neuropharmacological effects.[1][2][3] These application notes provide detailed protocols for in vivo testing of this compound in mouse models, particularly BALB/c mice, to evaluate its therapeutic potential and safety profile. The following sections cover protocols for studying its antibacterial efficacy in a sepsis model, its potential antidepressant-like and anxiolytic effects, as well as essential pharmacokinetic and toxicological evaluation methods.

Antibacterial Efficacy in a Murine Sepsis Model

This section details the use of a BALB/c mouse model of septicemia to evaluate the in vivo antibacterial activity of this compound against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Data Summary
ParameterThis compound (20 mg/kg)Oxacillin (20 mg/kg)Vancomycin (20 mg/kg)Saline (Model)
Survival Rate (%) Increased significantly--Low
Bacterial Load (CFU/mL)
- BloodDecreased--High
- LiverDecreased--High
- KidneyDecreased--High
- HeartDecreased--High

Note: Specific quantitative values for survival rate and bacterial load reduction from the primary literature should be inserted here upon conducting the experiment.

Experimental Protocol: Murine Sepsis Model

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Age: 5-6 weeks

  • Weight: 18-22 g

  • Acclimatization: 4 days under controlled ambient conditions (12 h light/dark cycle) with free access to standard rodent diet and sterile water.[1]

Materials:

  • This compound

  • MRSA strain (e.g., XJ75302)[1]

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Pentobarbital sodium solution (50 mg/mL)

  • Saline, sterile

  • Control antibiotics (e.g., Oxacillin, Vancomycin)

  • Syringes and needles for injection

Procedure:

  • Bacterial Preparation: Culture the MRSA strain in TSB overnight at 37°C. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend to a final concentration of 1.0×10¹⁰ CFU/mL.[1]

  • Induction of Sepsis: Anesthetize the BALB/c mice by intraperitoneal (i.p.) injection of pentobarbital sodium at a dose of 50 mg/kg.[1] Induce sepsis by intravenous (i.v.) injection of 0.1 mL of the MRSA suspension.[1]

  • Treatment: One hour after the bacterial challenge, randomly divide the mice into treatment and control groups.[1]

    • This compound Group: Administer this compound (e.g., 20 mg/kg) via i.p. injection.

    • Positive Control Groups: Administer control antibiotics (e.g., Oxacillin 20 mg/kg, Vancomycin 20 mg/kg) via i.p. injection.

    • Model Group: Administer an equivalent volume of sterile saline via i.p. injection.

  • Dosing Regimen: Administer treatments once daily for 2 days.[1]

  • Monitoring and Endpoints:

    • Survival: Monitor the survival of the mice in each group daily for a predetermined period (e.g., 7 days).

    • Bacterial Load: At a specified time point post-infection (e.g., 48 hours), euthanize a subset of mice from each group. Collect blood, liver, kidney, and heart samples aseptically. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue or mL of blood).

Experimental Workflow: Murine Sepsis Model

G cluster_prep Preparation cluster_animal Animal Procedure cluster_treatment Treatment cluster_endpoints Endpoints Bacterial_Culture MRSA Culture in TSB Harvest_Wash Harvest and Wash Bacteria Bacterial_Culture->Harvest_Wash Resuspend Resuspend to 1.0x10^10 CFU/mL Harvest_Wash->Resuspend Infect Induce Sepsis (i.v. injection) Resuspend->Infect Acclimatize Acclimatize BALB/c Mice Anesthetize Anesthetize Mice Acclimatize->Anesthetize Anesthetize->Infect Group Randomize into Groups Infect->Group This compound This compound (i.p.) Group->this compound Positive_Control Positive Controls (i.p.) Group->Positive_Control Saline Saline (i.p.) Group->Saline Monitor_Survival Monitor Survival This compound->Monitor_Survival Bacterial_Load Determine Bacterial Load in Organs This compound->Bacterial_Load Positive_Control->Monitor_Survival Positive_Control->Bacterial_Load Saline->Monitor_Survival Saline->Bacterial_Load

Workflow for the murine sepsis model to test this compound efficacy.

Neuropharmacological Evaluation

Based on in vitro evidence suggesting this compound's neuroactivity, the following protocols are proposed for evaluating its potential antidepressant-like and anxiolytic effects in vivo.

Antidepressant-Like Activity: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle Control-(Baseline)
This compound(Dose 1)
This compound(Dose 2)
Positive Control (e.g., Imipramine)(Dose)
Experimental Protocol: Forced Swim Test

Animal Model:

  • Species: Mouse

  • Strain: Swiss albino or C57BL/6

  • Age: 8-10 weeks

  • Weight: 25-30 g

Materials:

  • This compound

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Positive control antidepressant (e.g., Imipramine, 15 mg/kg)

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter)

  • Water (23-25°C)

Procedure:

  • Treatment: Administer this compound, vehicle, or the positive control drug via i.p. injection or oral gavage 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).

    • Gently place the mouse into the water.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time compared to the vehicle control group suggests an antidepressant-like effect.

Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM test is a standard paradigm to assess anxiety-like behavior in rodents.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Time Spent in Open Arms (%)Number of Entries into Open Arms
Vehicle Control-(Baseline)(Baseline)
This compound(Dose 1)
This compound(Dose 2)
Positive Control (e.g., Diazepam)(Dose)
Experimental Protocol: Elevated Plus Maze

Animal Model:

  • Species: Mouse

  • Strain: BALB/c or Swiss albino

  • Age: 8-10 weeks

  • Weight: 25-30 g

Materials:

  • This compound

  • Vehicle

  • Positive control anxiolytic (e.g., Diazepam)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

Procedure:

  • Treatment: Administer this compound, vehicle, or the positive control drug 30-60 minutes before the test.

  • Test Session:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters compared to the vehicle control group indicates an anxiolytic-like effect.

Signaling Pathway: BDNF and Serotonergic/Glutamatergic Systems

This compound is suggested to exert its neuroactivity by increasing Brain-Derived Neurotrophic Factor (BDNF) and affecting serotonergic and glutamatergic systems.[2][4]

G This compound This compound BDNF Increased BDNF Expression This compound->BDNF Serotonin Modulation of Serotonergic System This compound->Serotonin Glutamate Modulation of Glutamatergic System This compound->Glutamate Neuroprotection Neuroprotection BDNF->Neuroprotection Antidepressant Antidepressant-like Effects Serotonin->Antidepressant Glutamate->Antidepressant

Proposed signaling pathways for this compound's neuroactivity.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

Quantitative Data Summary (Hypothetical for Mouse)
PK ParameterOral Administration (Dose)Intravenous Administration (Dose)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
t1/2 (h)
Bioavailability (%)
Experimental Protocol: Pharmacokinetic Study

Animal Model:

  • Species: Mouse

  • Strain: BALB/c or CD-1

  • Age: 8-10 weeks

  • Weight: 25-30 g

Procedure:

  • Dosing:

    • Oral (p.o.): Administer a single dose of this compound via oral gavage.

    • Intravenous (i.v.): Administer a single dose of this compound via tail vein injection.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.

Toxicology Studies

Assessing the safety profile of this compound is a critical step in its preclinical evaluation.

Acute Oral Toxicity

This study aims to determine the short-term toxicity of a single high dose of this compound.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Sex: Female (typically more sensitive)

  • Age: 8-12 weeks

Procedure:

  • Dosing: Administer a single oral dose of this compound at a starting dose (e.g., 300 mg/kg) to a group of 3 mice.

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, morbidity, or mortality. Record body weight changes.

  • Dose Adjustment: Based on the outcome of the initial dose, subsequent groups of 3 mice may be dosed at higher or lower fixed dose levels (e.g., 2000 mg/kg).

  • Endpoint: The study is terminated after 14 days. All surviving animals are euthanized, and a gross necropsy is performed.

Subchronic Oral Toxicity

This study evaluates the potential toxicity of this compound after repeated daily administration over a 28-day period.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity (Adapted from OECD Guideline 407)

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Sex: Male and Female

  • Age: 6-8 weeks

Procedure:

  • Dosing: Administer this compound daily via oral gavage at three different dose levels (low, medium, and high) for 28 consecutive days. A control group receives the vehicle.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for hematological and clinical biochemistry analysis.

  • Necropsy and Histopathology: Euthanize all animals, perform a gross necropsy, and collect major organs for histopathological examination.

Toxicology Study Workflow

G cluster_acute Acute Toxicity (OECD 423) cluster_subchronic Subchronic Toxicity (28-Day) Single_Dose Single Oral Dose Observe_14d Observe for 14 Days Single_Dose->Observe_14d Endpoints_Acute Mortality, Clinical Signs, Body Weight Observe_14d->Endpoints_Acute Repeated_Dose Daily Oral Dose for 28 Days Clinical_Obs Daily Clinical Observations Repeated_Dose->Clinical_Obs Hema_Biochem Hematology & Biochemistry Repeated_Dose->Hema_Biochem Necropsy_Histo Necropsy & Histopathology Repeated_Dose->Necropsy_Histo

Workflow for acute and subchronic toxicology studies of this compound.

References

Roemerine solubility and stability in DMSO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubilization and use of Roemerine in Dimethyl Sulfoxide (DMSO) for experimental purposes. The following sections cover solubility, stability, preparation of stock solutions, and protocols for common in vitro assays.

This compound Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇NO₂--INVALID-LINK--
Molecular Weight279.34 g/mol --INVALID-LINK--
AppearanceSolidGeneral knowledge

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro and in vivo studies.

Quantitative Solubility Data:

ParameterValueNotes
Solubility in DMSO100 mg/mLSonication may be required to achieve complete dissolution at this concentration.[1]
Molar Concentration358.00 mMCalculated based on a molecular weight of 279.34 g/mol .[1]

Stability and Storage of this compound in DMSO

Proper storage of this compound stock solutions in DMSO is critical to maintain its biological activity and prevent degradation.

Storage Recommendations for this compound-DMSO Solutions:

Storage TemperatureDurationConditions
-20°C1 monthSealed container, protected from moisture and light.[1]
-80°C6 monthsSealed container, protected from moisture and light.[1]

General Stability Considerations:

  • Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. This can lead to compound precipitation and degradation over time. It is crucial to use anhydrous DMSO and keep containers tightly sealed.

  • Freeze-Thaw Cycles: While many compounds are stable through several freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to minimize their impact.

  • Light Sensitivity: this compound should be protected from light to prevent potential photodegradation.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

Protocol:

  • Weighing this compound: Accurately weigh out 2.8 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells Plate cells and incubate (e.g., 24 hours) Prepare_this compound Thaw this compound stock and dilute in culture medium Prepare_Cells->Prepare_this compound Treat_Cells Remove old medium and add this compound-containing medium Prepare_this compound->Treat_Cells Incubate Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate Assay Perform cell viability, apoptosis, or other assays Incubate->Assay Data_Analysis Analyze and interpret results Assay->Data_Analysis

Caption: General workflow for in vitro cell-based assays with this compound.

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow for 24 hours.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.

    • Note on DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control and an untreated control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, perform the desired assay, such as an MTT assay for cell viability, a flow cytometry-based assay for apoptosis, or a Western blot for protein expression.

Signaling Pathways Associated with this compound

This compound has been shown to modulate several key signaling pathways, which are relevant to its observed biological activities, including antibacterial, anticancer, and neuroprotective effects.

This compound's Influence on Neuronal Signaling

This compound has been reported to affect neuronal activity by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) and modulating the serotonergic and glutamatergic systems.

G This compound This compound BDNF BDNF Expression (Increased) This compound->BDNF Serotonergic Serotonergic System This compound->Serotonergic Glutamatergic Glutamatergic System This compound->Glutamatergic TrkB TrkB Receptor BDNF->TrkB Neuronal_Activity Modulation of Neuronal Activity TrkB->Neuronal_Activity Serotonergic->Neuronal_Activity Glutamatergic->Neuronal_Activity

Caption: this compound's modulation of neuronal signaling pathways.

Proposed Antibacterial Mechanism via cAMP Pathway

The antibacterial effects of this compound may be mediated through the regulation of the cyclic AMP (cAMP) signaling pathway.

G This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell AC Adenylate Cyclase Bacterial_Cell->AC cAMP cAMP Levels AC->cAMP Downstream Downstream Effectors (e.g., PKA) cAMP->Downstream Antibacterial Antibacterial Effects Downstream->Antibacterial

Caption: Proposed antibacterial mechanism of this compound via the cAMP pathway.

References

Roemerine Biofilm Inhibition Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation is a critical virulence factor for a wide range of pathogenic bacteria, contributing to chronic infections and increased resistance to conventional antimicrobial agents. Roemerine, an aporphine alkaloid found in plants of the Papaveraceae and Annonaceae families, has demonstrated various pharmacological activities. Emerging research suggests that this compound and structurally related alkaloids possess significant anti-biofilm properties, making them promising candidates for the development of novel therapeutics to combat biofilm-associated infections.

These application notes provide a comprehensive overview and detailed protocols for assessing the biofilm inhibition potential of this compound against clinically relevant bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. The methodologies described herein are based on established and widely used biofilm research techniques.

Mechanism of Action: Inhibition of Quorum Sensing

While the precise molecular mechanisms of this compound's anti-biofilm activity are still under investigation, evidence from studies on structurally similar alkaloids, such as berberine, suggests that it may interfere with bacterial quorum sensing (QS) systems.[1] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in a population density-dependent manner, including the genes responsible for biofilm formation and virulence factor production. In Gram-negative bacteria like P. aeruginosa, key QS systems include the las and rhl systems, which utilize acyl-homoserine lactone (AHL) signal molecules. This compound is hypothesized to act as a competitive inhibitor of the AHL signaling molecules, binding to their cognate receptors (e.g., LasR and RhlR) and thereby downregulating the expression of biofilm-associated genes.

G cluster_bacteria Bacterial Cell AHL AHL Signal Molecules LasR LasR/RhlR Receptors AHL->LasR DNA Bacterial DNA LasR->DNA Activation BiofilmGenes Biofilm & Virulence Gene Expression DNA->BiofilmGenes Transcription This compound This compound This compound->LasR Competitive Inhibition

Figure 1: Proposed mechanism of this compound's quorum sensing inhibition.

Quantitative Data Summary

While specific quantitative data for this compound's anti-biofilm activity against bacteria is limited in the current literature, studies on the closely related alkaloid berberine provide strong evidence for the potential efficacy of this class of compounds.

Table 1: Anti-Biofilm Activity of Berberine against Pseudomonas aeruginosa

Concentration (mg/mL)Biofilm Inhibition (%)Reference
0.62571.70[1]
0.312Inhibition of swimming motility[1]

Table 2: Anti-Biofilm Activity of Berberine against Salmonella enterica serovar Typhimurium

Concentration (mg/mL)Biofilm Inhibition (%)Reference
0.01931.20[1]

Experimental Protocols

The following protocols are adapted from established methods for assessing anti-biofilm activity.[1][2][3][4][5][6]

Minimum Inhibitory Concentration (MIC) Assay

Prior to assessing anti-biofilm activity, it is crucial to determine the MIC of this compound against the target bacterial strain to ensure that the observed biofilm inhibition is not due to bactericidal or bacteriostatic effects.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or Tryptic Soy Broth (TSB)

  • Sterile 96-well microtiter plates

  • Microplate reader

Protocol:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the initial attachment and formation of biofilms.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • TSB supplemented with 1% glucose (for S. aureus) or other appropriate biofilm-promoting medium

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • In a 96-well plate, add 100 µL of broth containing sub-inhibitory concentrations of this compound (e.g., 1/2, 1/4, 1/8 MIC).

  • Add 100 µL of the adjusted bacterial culture (approximately 1 x 10^6 CFU/mL) to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Gently aspirate the planktonic bacteria from each well and wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Air dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes with gentle shaking.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] x 100

G Start Start PrepCulture Prepare Bacterial Culture (log phase) Start->PrepCulture Prepthis compound Prepare this compound Dilutions (sub-MIC) Start->Prepthis compound Inoculate Inoculate 96-well Plate PrepCulture->Inoculate Prepthis compound->Inoculate Incubate Incubate (24-48h, 37°C) Inoculate->Incubate Wash1 Wash with PBS (3x) Incubate->Wash1 Stain Stain with 0.1% Crystal Violet (15 min) Wash1->Stain Wash2 Wash with PBS (3x) Stain->Wash2 Solubilize Solubilize with Acetic Acid/Ethanol Wash2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Inhibition Read->Analyze

Figure 2: Workflow for the crystal violet biofilm inhibition assay.
Biofilm Viability Assay (XTT/TTC Assay)

To assess the metabolic activity of the cells remaining in the biofilm after treatment with this compound, a tetrazolium salt-based assay can be performed.

Materials:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or TTC (2,3,5-triphenyltetrazolium chloride) solution

  • Menadione solution (for XTT)

  • PBS

  • Microplate reader

Protocol:

  • Perform the biofilm inhibition assay as described above up to the washing step after incubation with this compound.

  • Prepare the XTT/menadione solution or TTC solution according to the manufacturer's instructions.

  • Add the appropriate volume of the reagent to each well.

  • Incubate the plate in the dark for 2-5 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (490 nm for XTT, 485 nm for TTC).

  • A decrease in absorbance in the this compound-treated wells compared to the control indicates a reduction in metabolically active cells within the biofilm.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for investigating the anti-biofilm properties of this compound. While direct evidence for this compound's efficacy against bacterial biofilms is still emerging, the substantial data available for the structurally related alkaloid berberine strongly suggests its potential as a quorum sensing inhibitor and, consequently, a biofilm inhibitor.

Further research should focus on:

  • Generating specific quantitative data for this compound's anti-biofilm activity against a broader range of clinically important bacteria.

  • Elucidating the precise molecular targets of this compound within bacterial quorum sensing pathways.

  • Evaluating the in vivo efficacy of this compound in animal models of biofilm-associated infections.

  • Investigating potential synergistic effects of this compound with conventional antibiotics.

The exploration of natural compounds like this compound offers a promising avenue for the development of novel anti-biofilm therapeutics to address the growing challenge of antibiotic resistance.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Roemerine Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Roemerine, a bioactive aporphine alkaloid, utilizing High-Speed Counter-Current Chromatography (HSCCC). This technique offers an efficient, support-free liquid-liquid partitioning method, ideal for the separation of natural products.

Introduction to this compound and HSCCC Purification

This compound is a naturally occurring aporphine alkaloid found in various plant species, including those of the Nelumbo genus. It has garnered significant interest for its potential pharmacological activities. High-Speed Counter-Current Chromatography (HSCCC) is a preparative chromatographic technique that has proven effective for the purification of alkaloids like this compound. By eliminating solid stationary phases, HSCCC minimizes irreversible sample adsorption, leading to high recovery rates and purity of the target compound.[1]

The success of an HSCCC separation is critically dependent on the selection of an appropriate two-phase solvent system. The ideal system will provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0, ensuring efficient separation from other components in the crude extract.

Experimental Data Summary

The following tables summarize the quantitative data for the purification of this compound from a crude extract of Nelumbo nucifera Gaertn leaves using HSCCC.

Table 1: Optimized HSCCC Two-Phase Solvent System and this compound Partition Coefficient

ComponentVolume Ratio (v/v)Partition Coefficient (K) of this compound
n-hexane51.87
Ethyl acetate3
Methanol3
Acetonitrile2.5
Water5
Data sourced from a study on the purification of aporphine alkaloids from Nelumbo nucifera Gaertn.[1]

Table 2: HSCCC Operating Parameters for this compound Purification

ParameterValue
ApparatusHigh-Speed Counter-Current Chromatograph
ColumnMultilayer coil of 1.8 mm i.d. polytetrafluoroethylene tube with a total capacity of 280 mL
Revolution Speed850 rpm
Mobile PhaseUpper phase of the two-phase solvent system
Stationary PhaseLower phase of the two-phase solvent system
Flow Rate2.0 mL/min
Detection Wavelength270 nm
Sample Size100 mg of crude extract
Injection Volume12 mL (dissolved in 1:1 v/v of upper and lower phase)
Stationary Phase Retention57.5%
Data sourced from a study on the purification of aporphine alkaloids from Nelumbo nucifera Gaertn.[1]

Table 3: Purification Results for this compound

CompoundYield from 100 mg Crude ExtractPurity after HSCCC
This compound2.7 mg97.4%
Data sourced from a study on the purification of aporphine alkaloids from Nelumbo nucifera Gaertn.[1]

Experimental Protocols

Preparation of the Two-Phase Solvent System and Sample Solution
  • Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, acetonitrile, and water in the volume ratio of 5:3:3:2.5:5.[1]

  • Equilibration: Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature.

  • Phase Separation: Allow the phases to separate completely. The upper phase will serve as the mobile phase, and the lower phase as the stationary phase. Degas both phases by sonication before use.

  • Sample Solution Preparation: Dissolve 100 mg of the crude extract containing this compound in 12 mL of a mixture of the upper and lower phases (1:1, v/v).[1]

HSCCC Separation Procedure
  • Column Filling: Fill the entire HSCCC column with the lower phase (stationary phase).

  • Initiate Rotation: Set the apparatus to rotate at 850 rpm.[1]

  • Mobile Phase Pumping: Pump the upper phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[1]

  • Equilibrium: Continue pumping the mobile phase until hydrodynamic equilibrium is established, which is indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Inject the prepared sample solution (12 mL) into the column.

  • Elution and Fraction Collection: Continuously pump the mobile phase and monitor the effluent at a wavelength of 270 nm.[1] Collect the fractions corresponding to the chromatographic peaks.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

HPLC Analysis for Purity Determination
  • Chromatographic System: Utilize an HPLC system equipped with a C18 column (e.g., Discovery C18, 25 cm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile, water, triethylamine, and glacial acetic acid in a volume ratio of 55:44:1:0.15.

  • Isocratic Elution: Set the flow rate to 1.0 mL/min.[2]

  • Detection: Monitor the eluent at a wavelength of 270 nm.[2]

  • Injection: Inject the purified this compound fraction.

  • Purity Calculation: Determine the purity of this compound based on the peak area percentage in the resulting chromatogram.

Visualized Workflows

The following diagrams illustrate the key processes in the purification of this compound using HSCCC.

Roemerine_Purification_Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Result start Crude Extract (e.g., from Nelumbo nucifera) solvent_prep Prepare Two-Phase Solvent System (n-hexane:EtOAc:MeOH:ACN:H2O 5:3:3:2.5:5) sample_prep Dissolve Crude Extract in Biphasic Mixture start->sample_prep solvent_prep->sample_prep fill_column Fill Column with Stationary Phase (Lower Phase) sample_prep->fill_column run_hsccc Run HSCCC (850 rpm, 2.0 mL/min) fill_column->run_hsccc inject_sample Inject Sample Solution run_hsccc->inject_sample collect_fractions Collect Fractions based on UV Detection (270 nm) inject_sample->collect_fractions hplc_analysis HPLC Purity Analysis collect_fractions->hplc_analysis pure_this compound Purified this compound (>97% Purity) hplc_analysis->pure_this compound Solvent_System_Selection_Logic start Start: Need to Purify this compound select_system Select Potential Two-Phase Solvent Systems start->select_system determine_k Determine Partition Coefficient (K) of this compound select_system->determine_k k_value_check Is 0.5 < K < 2.0? determine_k->k_value_check optimize_system Optimize Solvent Ratios k_value_check->optimize_system No proceed_hsccc Proceed with HSCCC Separation k_value_check->proceed_hsccc Yes optimize_system->determine_k

References

Application Notes and Protocols: Utilizing GC-MS Metabolomics to Investigate the Cellular Effects of Roemerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for employing Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics to elucidate the cellular mechanisms of Roemerine, a naturally occurring aporphine alkaloid. The focus is on its neuroactive properties, particularly its influence on the alanine, aspartate, and glutamate metabolic pathway, and its interplay with serotonin and Brain-Derived Neurotrophic Factor (BDNF) signaling.

Introduction

This compound has garnered interest for its potential therapeutic effects, including neuroactivity. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. GC-MS-based metabolomics offers a powerful platform to obtain a snapshot of the metabolic perturbations induced by this compound in a cellular model, such as the human neuroblastoma SH-SY5Y cell line. This approach allows for the identification and quantification of key metabolites, providing insights into the affected biochemical pathways.

A study on the neuroactivity of this compound revealed its significant impact on the alanine-aspartate-glutamate metabolism in SH-SY5Y cells. Furthermore, the study indicated that this compound can increase the levels of intercellular serotonin (5-HT) and intracellular Brain-Derived Neurotrophic Factor (BDNF), suggesting a complex interplay of metabolic and signaling pathways.

Data Presentation

Table 1: Illustrative Quantitative GC-MS Metabolomics Data of SH-SY5Y Cells Treated with this compound (10 µM) for 24 hours

MetabolitePubChem CIDRetention Time (min)Fold Change (this compound/Control)p-valuePathway
L-Alanine59508.541.80.031Alanine, Aspartate and Glutamate Metabolism
Pyruvic acid10607.921.50.045Alanine, Aspartate and Glutamate Metabolism; Glycolysis
L-Aspartic acid596012.180.60.012Alanine, Aspartate and Glutamate Metabolism
Oxaloacetic acid97011.850.70.028Alanine, Aspartate and Glutamate Metabolism; Citrate Cycle
L-Glutamic acid3303214.310.50.009Alanine, Aspartate and Glutamate Metabolism
2-Oxoglutaric acid111113.950.60.015Alanine, Aspartate and Glutamate Metabolism; Citrate Cycle
Gamma-aminobutyric acid (GABA)11910.231.40.039Alanine, Aspartate and Glutamate Metabolism
L-Glutamine596114.881.90.025Alanine, Aspartate and Glutamate Metabolism
Succinic acid111010.760.80.041Citrate Cycle

Experimental Protocols

The following are detailed protocols for a typical GC-MS metabolomics experiment to study the effects of this compound on SH-SY5Y cells. These are based on established methods for metabolomics analysis of cultured cells and natural products.[1][2][3][4][5]

Cell Culture and this compound Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with this compound (e.g., 10 µM final concentration) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours). Include at least 3-5 biological replicates for each condition.

Metabolite Extraction
  • Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

  • Metabolism Quenching: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench enzymatic activity.

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum centrifuge or a stream of nitrogen.

Derivatization

For GC-MS analysis, polar metabolites need to be derivatized to increase their volatility. A two-step derivatization process of methoximation followed by silylation is commonly used.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex for 1 minute and incubate at 37°C for 90 minutes. This step protects carbonyl groups.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the mixture.

    • Vortex for 1 minute and incubate at 70°C for 60 minutes. This step silylates hydroxyl and amine groups.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10°C/min.

    • Hold at 300°C for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 50-600.

Data Processing and Analysis
  • Peak Deconvolution and Identification: Process the raw GC-MS data using software such as Agilent MassHunter, AMDIS, or similar. Identify metabolites by comparing their mass spectra and retention indices to a standard library (e.g., NIST, Fiehn).

  • Data Alignment and Normalization: Align the peaks across all samples and normalize the data to an internal standard and/or total ion count to account for variations in sample preparation and instrument response.

  • Statistical Analysis: Perform univariate (e.g., t-test, ANOVA) and multivariate (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) statistical analyses to identify metabolites that are significantly different between the this compound-treated and control groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis & Data Processing cell_seeding Seed SH-SY5Y Cells adherence 24h Adherence cell_seeding->adherence treatment This compound / Vehicle Treatment (24h) adherence->treatment wash_pbs Wash with Ice-Cold PBS treatment->wash_pbs quench Quench with 80% Methanol wash_pbs->quench scrape_collect Scrape and Collect quench->scrape_collect centrifuge Centrifuge (14,000g, 10 min, 4°C) scrape_collect->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_extract Dry Extract collect_supernatant->dry_extract methoximation Methoximation (37°C, 90 min) dry_extract->methoximation silylation Silylation with MSTFA (70°C, 60 min) methoximation->silylation gc_ms_analysis GC-MS Analysis silylation->gc_ms_analysis data_processing Data Processing & Deconvolution gc_ms_analysis->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: Experimental workflow for GC-MS metabolomics analysis of this compound's effects.

Signaling Pathways

roemerine_signaling cluster_this compound This compound's Effects cluster_metabolism Alanine, Aspartate & Glutamate Metabolism cluster_signaling Neurotrophic & Neurotransmitter Signaling This compound This compound Glutamate Glutamate This compound->Glutamate Inhibits Aspartate Aspartate This compound->Aspartate Inhibits Alanine Alanine This compound->Alanine Stimulates Serotonin Serotonin (5-HT) Synthesis This compound->Serotonin Increases BDNF BDNF Expression This compound->BDNF Increases AlphaKG α-Ketoglutarate Glutamate->AlphaKG Glutamate Dehydrogenase Oxaloacetate Oxaloacetate Glutamate->Oxaloacetate GABA GABA Glutamate->GABA GAD Aspartate->AlphaKG Aspartate->Oxaloacetate Aspartate Aminotransferase Pyruvate Pyruvate Alanine->Pyruvate Alanine Aminotransferase AlphaKG->Glutamate Glutamate Synthase Oxaloacetate->Aspartate Aspartate Aminotransferase Pyruvate->Alanine Alanine Aminotransferase Serotonin->BDNF Promotes Neuronal_Activity Enhanced Neuronal Activity & Neuroprotection Serotonin->Neuronal_Activity BDNF->Serotonin Supports survival of 5-HT neurons BDNF->Neuronal_Activity

Caption: Proposed mechanism of this compound's neuroactive effects.

References

Troubleshooting & Optimization

Optimizing Roemerine concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Roemerine in in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?

A1: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on published studies, a common starting point for assessing its activity is in the range of 1-10 µM. For antifungal assays, concentrations as low as 1 µg/mL have shown significant effects[1]. For neuroactivity studies in cell lines like SH-SY5Y, a concentration of 10 µM has been used to observe effects on serotonin and BDNF levels. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is an aporphine alkaloid and its solubility should be considered when preparing stock solutions. It is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a cell-culture compatible solvent like DMSO. For example, a 10 mM stock solution in DMSO can be prepared and then diluted to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: Is this compound cytotoxic?

A3: Yes, this compound has been shown to exhibit cytotoxic effects, particularly against various cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line. For instance, studies have reported IC50 values in the micromolar range for prostate cancer cell lines. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a viability assay, such as the MTT or XTT assay, before proceeding with functional experiments.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several signaling pathways. In the context of its antifungal activity against Candida albicans, it is suggested to be related to the cAMP pathway[1]. In neuronal cells, this compound affects the serotonergic and glutamatergic systems[2]. Specifically, it has been shown to increase intercellular serotonin (5-HT) levels and intracellular Brain-Derived Neurotrophic Factor (BDNF) protein expression.

Troubleshooting Guide

Issue 1: I am observing low or no activity of this compound in my assay.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations. It is possible that the effective concentration for your specific cell line and endpoint is different from what has been reported in the literature.

  • Possible Cause 2: Solubility Issues.

    • Solution: Ensure that your this compound stock solution is fully dissolved. Aporphine alkaloids can sometimes precipitate in aqueous solutions. When diluting your stock solution into the final culture medium, vortex or mix thoroughly. You can also visually inspect the final solution under a microscope for any signs of precipitation.

  • Possible Cause 3: Compound Degradation.

    • Solution: Store your this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh working dilutions for each experiment.

Issue 2: I am observing high levels of cell death, even at low concentrations of this compound.

  • Possible Cause 1: High Sensitivity of the Cell Line.

    • Solution: Your cell line may be particularly sensitive to this compound. It is essential to perform a cytotoxicity assay (e.g., MTT or XTT) to determine the non-toxic concentration range for your specific cells.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your cell culture is not exceeding a non-toxic level (typically below 0.1%). Run a solvent control (cells treated with the same concentration of solvent without this compound) to rule out this possibility.

Issue 3: My results are inconsistent between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions.

    • Solution: Ensure that you are using cells at a consistent passage number and confluence. Variations in cell health and density can significantly impact the experimental outcome.

  • Possible Cause 2: Inconsistent Preparation of this compound Solutions.

    • Solution: Prepare a large batch of the stock solution to be used for a series of experiments to minimize variability. Always ensure the stock solution is properly mixed before making dilutions.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Antifungal and Neuroactivity Assays

ApplicationOrganism/Cell LineEffective ConcentrationObserved EffectReference
AntifungalCandida albicans1 µg/mLSignificant inhibition of biofilm formation[1]
NeuroactivitySH-SY5Y10 µMIncreased intercellular 5-HT level and intracellular BDNF protein expression[2]

Table 2: Cytotoxicity of this compound (IC50 values) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate CancerVaries[3]
LNCaPProstate CancerVaries (most sensitive)[3]
PC-3Prostate CancerVaries[3]
22RV1Prostate CancerVaries[3]
Caco-2Colorectal Adenocarcinoma125.3-388.4 µg/ml (extract)[4]
MCF-7Mammary Gland Adenocarcinoma125.3-388.4 µg/ml (extract)[4]
HeLaCervical Carcinoma125.3-388.4 µg/ml (extract)[4]

Note: The study on Caco-2, MCF-7, and HeLa cells used a methanol extract of Papaver decaisnei, where this compound was the major component (70.44%). The reported IC50 values are for the entire extract.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

MTT Assay for Cell Viability and Cytotoxicity
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

XTT Assay for Antifungal Susceptibility
  • Prepare a standardized suspension of fungal cells (e.g., Candida albicans) in a suitable medium.

  • Dispense the fungal suspension into a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a no-treatment control.

  • Incubate the plate under appropriate conditions to allow for biofilm formation or fungal growth.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.

  • Add the XTT labeling mixture to each well and incubate for a specified period (e.g., 2-5 hours) in the dark.

  • Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader.

  • Determine the percentage of inhibition of fungal growth or biofilm formation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment assay Perform Viability/Functional Assay (e.g., MTT, XTT) treatment->assay analysis Measure Absorbance and Calculate IC50/Effective Concentration assay->analysis

Caption: General experimental workflow for in vitro testing of this compound.

camp_pathway This compound This compound AC Adenylyl Cyclase This compound->AC Inhibits (?) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Fungal Growth) PKA->Cellular_Response Phosphorylates substrates leading to

Caption: Postulated inhibitory effect of this compound on the cAMP signaling pathway.

serotonin_glutamate_pathway This compound This compound Serotonergic_Neuron Serotonergic Neuron This compound->Serotonergic_Neuron Modulates Glutamatergic_Neuron Glutamatergic Neuron This compound->Glutamatergic_Neuron Modulates Serotonin_Release Serotonin (5-HT) Release Serotonergic_Neuron->Serotonin_Release Increases Glutamate_Release Glutamate Release Glutamatergic_Neuron->Glutamate_Release Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Release->Postsynaptic_Neuron Acts on 5-HT Receptors Glutamate_Release->Postsynaptic_Neuron Acts on Glutamate Receptors BDNF BDNF Expression Postsynaptic_Neuron->BDNF Leads to increased

Caption: this compound's modulatory effects on serotonergic and glutamatergic systems.

References

Roemerine Experimental Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with roemerine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a naturally occurring aporphine alkaloid. It has demonstrated a range of pharmacological properties, including antifungal, anticancer, and neuroactive effects. Its primary mechanisms of action include the inhibition of Candida albicans biofilm formation, induction of cytotoxicity in various cancer cell lines, and modulation of serotonergic and glutamatergic systems.

Q2: What are the common sources of experimental variability when working with this compound?

A2: As with many natural products, experimental variability with this compound can arise from several factors:

  • Purity and Source: The purity of the this compound sample can significantly impact its activity. Impurities from the extraction and purification process can have their own biological effects.

  • Solubility and Stability: this compound's solubility and stability in different solvents and cell culture media can affect its effective concentration. Degradation or precipitation of the compound can lead to inconsistent results.

  • Assay-Specific Interference: this compound, like other natural compounds, may interfere with certain assay components. For example, it could have inherent fluorescence or redox activity that can produce false positives in specific assays.

  • Biological System Complexity: The response to this compound can vary between different cell lines, microbial strains, and experimental conditions (e.g., media composition, incubation time).

Q3: How should I prepare a stock solution of this compound?

A3: The method of preparing a stock solution will depend on the specific experimental requirements. Due to the potential for poor aqueous solubility, a common approach is to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock. This stock can then be diluted in the appropriate cell culture medium or buffer for the experiment. It is crucial to keep the final concentration of the organic solvent in the assay low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q4: Are there known issues with this compound's stability in experimental conditions?

A4: The stability of this compound can be influenced by factors such as pH, light exposure, and temperature. It is advisable to prepare fresh dilutions from the stock solution for each experiment. If long-term storage of the stock solution is necessary, it should be stored at -20°C or -80°C and protected from light. Performing a stability test of this compound in your specific cell culture media under experimental conditions (e.g., 37°C, 5% CO2 for 24-72 hours) using a method like HPLC or LC-MS/MS can provide valuable information.

Troubleshooting Guides

Inconsistent Antifungal Activity against Candida albicans
Observed Problem Potential Cause Troubleshooting Steps
High variability in biofilm inhibition between replicates. 1. Inconsistent Inoculum: Variation in the starting cell density of C. albicans.1. Ensure a homogenous and accurately quantified yeast cell suspension for inoculation.
2. Uneven Biofilm Formation: Differences in biofilm adherence and growth across the microplate.2. Use pre-sterilized, flat-bottomed 96-well plates suitable for biofilm assays. Ensure consistent incubation conditions (temperature, shaking speed).
3. This compound Precipitation: this compound may be precipitating out of the culture medium at the tested concentrations.3. Visually inspect the wells for any precipitate. Test the solubility of this compound in the specific medium used (e.g., Spider, Lee's) at the experimental concentrations.
Lower than expected anti-biofilm activity. 1. Inaccurate this compound Concentration: Degradation of this compound in the stock solution or working dilutions.1. Prepare fresh dilutions for each experiment. Verify the concentration of the stock solution if possible.
2. Suboptimal Assay Conditions: The XTT assay's sensitivity can be affected by the metabolic state of the biofilm.2. Consider supplementing the XTT reagent with glucose to enhance the metabolic activity of mature biofilms and improve signal consistency.
3. Strain-Specific Resistance: The C. albicans strain being used may be less susceptible to this compound.3. If possible, test this compound against a reference strain known to be susceptible.
No effect on planktonic C. albicans growth. 1. Expected Outcome: this compound has been shown to have a more potent effect on biofilm formation than on the growth of planktonic cells.[1]1. This may not be an experimental error. Focus on assays that measure biofilm formation and hyphal morphogenesis.
Variability in Cytotoxicity Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Troubleshooting Steps
High background signal or inconsistent color development. 1. Interference with Tetrazolium Dyes: this compound may directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability.1. Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent.
2. This compound Color Interference: If this compound has a color that absorbs at the same wavelength as the formazan product, it can interfere with absorbance readings.2. Measure the absorbance of this compound in the medium at the assay wavelength and subtract this from the experimental readings.
Inconsistent IC50 values across experiments. 1. Cell Seeding Density: Variations in the initial number of cells plated can significantly affect the calculated IC50.1. Ensure accurate cell counting and consistent seeding density in all wells and across all experiments.
2. Fluctuations in Cell Health: Differences in the passage number or overall health of the cells can alter their sensitivity to cytotoxic agents.2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
3. Variable Incubation Times: Inconsistent exposure times to this compound will lead to variable results.3. Strictly adhere to the planned incubation times for drug treatment and assay development.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
SGC-7901Gastric Cancer3.02[1]
HT-29Colorectal Cancer4.58[1]
MGC-803Gastric Cancer2.26[1]
Human Umbilical Vein Endothelial Cell (HUVEC)Non-cancerous154.11[1]

Table 2: Anti-biofilm Activity of this compound against Candida albicans

ParameterConcentrationEffect
Biofilm Inhibition1 µg/mLSignificant inhibition in Spider and Lee's medium.[2]
8 µg/mL~90% inhibition in Spider medium; ~80% inhibition in Lee's medium.[2]
BIC80 (Biofilm Inhibitory Concentration, 80%)28.6 µMInhibition of metabolic activity of sessile cells.[3]
MIC80 (Minimum Inhibitory Concentration, 80%)916 µMLow activity against planktonic cells.[3]

Experimental Protocols

Protocol 1: Candida albicans Biofilm Inhibition Assay (XTT Reduction Method)
  • Preparation of C. albicans Inoculum:

    • Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C.

    • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a biofilm-promoting medium (e.g., Spider or Lee's medium) and adjust the cell density to 1 x 10^7 cells/mL.

  • Biofilm Formation and this compound Treatment:

    • Add 100 µL of the cell suspension to the wells of a sterile, flat-bottomed 96-well microtiter plate.

    • Add 100 µL of medium containing various concentrations of this compound (and a vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • XTT Assay:

    • After incubation, carefully aspirate the supernatant and wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Prepare the XTT solution (e.g., 0.5 mg/mL in PBS) and activate it with menadione (final concentration of 1 µM).

    • Add 100 µL of the activated XTT solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition relative to the vehicle control.

Protocol 2: Cell Viability Assay for Adherent Cancer Cells (MTT Method)
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Roemerine_Antifungal_Pathway cluster_cell Candida albicans Cell This compound This compound Ras1 Ras1 This compound->Ras1 Inhibits Membrane Cell Membrane cAMP cAMP Ras1->cAMP Stimulates PKA PKA cAMP->PKA Activates EFG1 EFG1 (Transcription Factor) PKA->EFG1 Activates Hyphae Hyphal Formation & Biofilm Development EFG1->Hyphae Promotes AdhesionGenes Adhesion & Hypha-Specific Genes (HWP1, ECE1, etc.) EFG1->AdhesionGenes Regulates

Caption: this compound's inhibitory effect on the Ras/cAMP/PKA pathway in C. albicans.

Roemerine_Neuroactivity_Pathway cluster_neuron Neuronal Cell (e.g., SH-SY5Y) This compound This compound SerotonergicSystem Serotonergic System (5-HT Receptors) This compound->SerotonergicSystem Modulates GlutamatergicSystem Glutamatergic System This compound->GlutamatergicSystem Modulates Signaling_Cascades Intracellular Signaling Cascades SerotonergicSystem->Signaling_Cascades GlutamatergicSystem->Signaling_Cascades BDNF_Expression BDNF Gene Expression Signaling_Cascades->BDNF_Expression Increases Neuronal_Activity Altered Neuronal Activity & Neuroprotection BDNF_Expression->Neuronal_Activity Promotes

Caption: Proposed neuroactive mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Working Prepare Working Dilutions Stock->Working Culture Culture Cells/Microbes Treat Treat with this compound & Controls Culture->Treat Working->Treat Incubate Incubate (Specific Time/Conditions) Treat->Incubate Assay Perform Assay (e.g., XTT, MTT) Incubate->Assay Read Read Results (e.g., Absorbance) Assay->Read Data Analyze Data & Troubleshoot Read->Data

Caption: General experimental workflow for testing this compound.

References

Roemerine Dose-Response Curve Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving roemerine. The following guides and FAQs address common issues and provide detailed protocols for analyzing the dose-response effects of this versatile aporphine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the typical dose range for observing biological activity with this compound?

A1: The effective concentration of this compound varies significantly depending on the biological system and the specific endpoint being measured. For antifungal activity against Candida albicans biofilms, significant inhibition can be observed at concentrations as low as 1 µg/mL, with near-complete inhibition at 8 µg/mL.[1] For antibacterial effects against S. aureus, concentrations ranging from 8 to 64 µg/mL have been shown to inhibit growth.[2] In cancer cell lines, such as prostate cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis, with LNCaP cells being particularly sensitive.[3][4]

Q2: How should I dissolve this compound for my experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the appropriate cell culture medium or buffer for your experiment. It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that could cause toxicity to your cells or interfere with the experimental results (typically <0.5%).

Q3: Is this compound cytotoxic to normal cells?

A3: this compound has been reported to exhibit some cytotoxicity against normal human cells at higher concentrations. For instance, the IC50 value for this compound against human umbilical vein endothelial cells (HUVEC) was found to be 43.047 µg/mL (154.11 µM).[5] It is therefore essential to include a non-cancerous or normal cell line as a control in your experiments to determine the therapeutic window of this compound for your specific application.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several signaling pathways. Its anti-biofilm activity against Candida albicans is thought to be related to the cAMP pathway.[1][5] In neuronal cells, this compound has been found to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and affect the serotonergic and glutamatergic systems.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antifungal and Antibacterial Activity of this compound

OrganismAssayConcentrationEffect
Candida albicans (SC5314)Biofilm Formation (XTT assay)1 µg/mLSignificant inhibition (p < 0.01) in Spider and Lee's medium[1]
Candida albicans (SC5314)Biofilm Formation (XTT assay)8 µg/mL90% inhibition in Spider medium[1]
Staphylococcus aureus (various strains)Growth Inhibition8 - 64 µg/mLConcentration-dependent inhibition of growth[2]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 Value
Human Umbilical Vein Endothelial Cells (HUVEC)Cytotoxicity Assay43.047 µg/mL (154.11 µM)[5]

Table 3: Anticancer Activity of this compound

Cell LineEffect
LNCaP (Prostate Cancer)Most sensitive to inhibition of proliferation and induction of apoptosis[3][4]
DU145, PC-3, 22RV1 (Prostate Cancer)Inhibition of proliferation and migration, induction of apoptosis[3][4]

Experimental Protocols

Protocol 1: Determination of this compound's Anti-Biofilm Activity against Candida albicans

This protocol is adapted from methodologies used to assess the inhibition of C. albicans biofilm formation.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Spider medium or RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • XTT labeling reagent

  • Menadione solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Culture C. albicans in YPD medium overnight at 30°C. Harvest the cells by centrifugation, wash with PBS, and resuspend in the desired medium (e.g., Spider medium) to a final concentration of 1 x 10^7 cells/mL.

  • Biofilm Formation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Incubate at 37°C for 90 minutes to allow for initial cell adherence.

  • Treatment with this compound: After the adhesion phase, carefully remove the medium and wash the wells with PBS to remove non-adherent cells. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm development.

  • Quantification of Biofilm Viability (XTT Assay):

    • Carefully remove the medium from the wells and wash the biofilms twice with PBS.

    • Prepare the XTT-menadione solution according to the manufacturer's instructions.

    • Add 200 µL of the XTT-menadione solution to each well and incubate the plate in the dark at 37°C for 3 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated as: [(Absorbance of control - Absorbance of treated) / Absorbance of control] x 100%.

Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of mammalian cell lines.

Materials:

  • Mammalian cell line of interest (e.g., SH-SY5Y, HUVEC, LNCaP)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability in replicate wells in the anti-biofilm assay.

  • Possible Cause: Uneven removal of non-adherent cells or disruption of the biofilm during washing steps.

  • Solution: Be gentle during the washing steps. Use a multichannel pipette to aspirate and dispense liquids slowly and consistently across the plate. Ensure that the initial seeding density is uniform in all wells.

Issue 2: Inconsistent results in the MTT assay.

  • Possible Cause 1: Incomplete dissolution of formazan crystals.

  • Solution 1: Ensure that the formazan crystals are fully dissolved by vigorous pipetting or by placing the plate on a shaker for a sufficient amount of time before reading the absorbance.

  • Possible Cause 2: Interference from phenol red in the culture medium.

  • Solution 2: Use phenol red-free medium for the duration of the MTT assay to avoid background absorbance issues.

  • Possible Cause 3: Cell density is too high or too low.

  • Solution 3: Optimize the initial cell seeding density to ensure that the cells are in the logarithmic growth phase at the time of the assay and that the absorbance values are within the linear range of the microplate reader.

Issue 3: this compound precipitates out of solution in the culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium.

  • Solution: Ensure that the final concentration of DMSO is sufficient to keep the this compound in solution, but still non-toxic to the cells. It may be necessary to prepare a more dilute stock solution of this compound in DMSO.

Visualizing Pathways and Workflows

General Experimental Workflow for this compound Dose-Response Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock (in DMSO) treatment Treat with Serial Dilutions of this compound prep_this compound->treatment prep_cells Culture Cells/Organisms seeding Seed Cells/Organisms in Plate prep_cells->seeding seeding->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Viability/Biofilm Assay (e.g., MTT, XTT) incubation->assay readout Measure Absorbance/Fluorescence assay->readout data_analysis Calculate % Inhibition/Viability readout->data_analysis curve_fit Generate Dose-Response Curve & Determine IC50/EC50 data_analysis->curve_fit

Caption: A generalized workflow for determining the dose-response relationship of this compound.

Simplified this compound Signaling Pathways cluster_antifungal Antifungal Activity (C. albicans) cluster_neuro Neuroactivity (Neuronal Cells) roem_af This compound camp cAMP Pathway roem_af->camp modulates hyphae Inhibition of Hyphal Formation camp->hyphae leads to biofilm Inhibition of Biofilm Formation hyphae->biofilm roem_n This compound bdnf Increased BDNF Expression roem_n->bdnf neurotransmission Modulation of Serotonergic & Glutamatergic Systems roem_n->neurotransmission

Caption: Overview of this compound's proposed signaling mechanisms in different biological contexts.

References

Potential off-target effects of Roemerine in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roemerine in cell-based assays. It addresses potential off-target effects and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is an aporphine alkaloid known to possess a range of pharmacological activities. Its primary targets are still under investigation, but it has been shown to have a notable affinity for serotonin 5-HT2 receptors and alpha-1 adrenergic receptors, where it acts as an antagonist.[1]

Q2: What are the potential off-target effects of this compound that I should be aware of in my cell-based assays?

A2: this compound can exhibit activity at several other receptors and signaling pathways, which may lead to off-target effects in your experiments. These include:

  • Serotonergic System: It can interact with different 5-HT receptor subtypes.[1]

  • Adrenergic System: It shows antagonism at α1-adrenergic receptors.[1]

  • Dopaminergic, Muscarinic, and Opioid Systems: While specific binding affinities for this compound at these receptors are not extensively documented, other aporphine alkaloids are known to interact with these receptor families. Therefore, it is advisable to consider potential interactions.

  • Ion Channels: There is limited direct evidence for this compound's effect on specific ion channels, but its structural class suggests potential interactions that could influence cellular excitability and signaling.

  • Signaling Pathways: this compound has been shown to influence intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[2] It has also been linked to the cAMP pathway in non-mammalian systems, suggesting a potential for similar interactions in mammalian cells.[3]

Q3: Is this compound cytotoxic? At what concentrations should I be concerned about cell viability?

A3: Yes, this compound can be cytotoxic, particularly at higher concentrations. The cytotoxic effects are cell-line dependent. For example, it has shown cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.[4][5] However, it has been reported to have lower cytotoxicity against some non-cancerous cell lines.[6] It is crucial to determine the IC50 value of this compound in your specific cell line using a viability assay like the MTT assay before proceeding with functional experiments.

Q4: How can I minimize or account for off-target effects in my experiments?

A4: To minimize and account for off-target effects, consider the following strategies:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.

  • Use of Selective Antagonists: If you hypothesize an off-target effect through a specific receptor, use a selective antagonist for that receptor to see if the observed effect is blocked.

  • Control Experiments: Include appropriate controls, such as vehicle-treated cells and cells treated with compounds with known mechanisms of action, to help interpret your results.

  • Orthogonal Approaches: Use multiple, independent assays to confirm your findings. For example, if you observe a change in a signaling pathway, confirm this with both western blotting for phosphoproteins and a functional readout downstream of that pathway.

  • Phenotype-Based vs. Target-Based Assays: Be aware of the limitations of your assay. A phenotype-based assay will show the overall effect of the compound, including any off-target effects. A target-based assay will be more specific but may miss broader cellular impacts.

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Results in Functional Assays
Possible Cause Troubleshooting Steps
Off-target receptor binding - Review the known off-target profile of this compound (see Table 1).- Test for the presence of these receptors in your cell line (e.g., via RT-qPCR or western blot).- Use selective antagonists for suspected off-target receptors to see if the effect is reversed.
Cytotoxicity - Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell line and experiment duration.- Ensure the concentrations used in your functional assays are well below the IC50 for cytotoxicity.
Solvent effects - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells.
Compound stability - Prepare fresh stock solutions of this compound regularly.- Protect from light if the compound is light-sensitive.
Problem 2: High Background or Variability in Cytotoxicity Assays (e.g., MTT Assay)
Possible Cause Troubleshooting Steps
Inconsistent cell seeding - Ensure a single-cell suspension before seeding.- Mix the cell suspension between plating wells to maintain a uniform density.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Contamination (bacterial, fungal, or mycoplasma) - Regularly check cell cultures for signs of contamination.- Test for mycoplasma contamination periodically.
Precipitation of this compound or MTT formazan - Ensure this compound is fully dissolved in the culture medium.- After adding the solubilization buffer in the MTT assay, ensure complete dissolution of the formazan crystals by gentle mixing or shaking.
Incorrect incubation times - Optimize incubation times for both this compound treatment and MTT reagent for your specific cell line.

Data Presentation: Quantitative Off-Target Profile of this compound

Table 1: Known and Potential Off-Target Interactions of this compound

Target ClassSpecific TargetSpeciesAssay TypeValueNotes
Serotonin Receptors 5-HT2AHumanFunctional AntagonismpKb = 7.8 - 7.9(R)-roemerine is a potent antagonist.[1]
5-HT2CHumanFunctional AntagonismpKb = 7.8 - 7.9(R)-roemerine is a potent antagonist.[1]
Adrenergic Receptors α1AHumanFunctional AntagonismModerate AffinityAntagonistic activity observed.[1]
α1BHumanFunctional AntagonismModerate AffinityAntagonistic activity observed.[1]
α1DHumanFunctional AntagonismModerate AffinityAntagonistic activity observed.[1]
Cytotoxicity MCF7 (breast cancer)HumanMTT AssayIC50 ≈ 22 µM[4]
HCT116 (colon cancer)HumanMTT AssayIC50 ≈ 106 µM[4]
3T3-L1 (preadipocytes)MouseMTT Assay> 95% viability at 2 µg/mL[6]

Note: pKb is the negative logarithm of the antagonist dissociation constant (Kb). A higher pKb value indicates a higher binding affinity. IC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method to assess cell viability and the cytotoxic potential of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for ERK Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of ERK, a key component of the MAPK signaling pathway, upon treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding roemerine_prep This compound Dilution treatment Treat with this compound roemerine_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

signaling_pathway_mapk cluster_stimulus Stimulus cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response This compound This compound Receptor GPCR/RTK This compound->Receptor ? ERK ERK This compound->ERK Potential Modulation Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival ERK->Survival

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

signaling_pathway_pi3k cluster_stimulus Stimulus cluster_pathway PI3K/Akt Signaling Pathway cluster_response Cellular Response This compound This compound Receptor RTK This compound->Receptor ? Akt Akt This compound->Akt Potential Modulation PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates CellGrowth Cell Growth Akt->CellGrowth Apoptosis Apoptosis Inhibition Akt->Apoptosis

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

References

Roemerine Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of roemerine in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation upon storage. What are the likely causes?

A1: this compound, as an aporphine alkaloid, can be susceptible to degradation under several conditions. The most common causes include:

  • Oxidation: Aporphine alkaloids can oxidize to form oxoaporphines. This can be initiated by exposure to air, light, or oxidizing agents.

  • pH Instability: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways.

  • Photodegradation: Exposure to UV or even ambient light can cause degradation. It is crucial to store this compound solutions in light-protected containers.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.

Q2: I am observing a change in the color of my this compound solution. What could this indicate?

A2: A color change in your this compound solution, such as the appearance of a yellow or greenish hue, could be an indication of oxidative degradation. The formation of oxoaporphines from aporphine alkaloids is often associated with a color change.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To maintain the stability of this compound, it is recommended to:

  • Store in a cool, dark place: Keep solid this compound and its solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C for long-term storage) and protected from light using amber vials or by wrapping containers in aluminum foil.

  • Use inert atmosphere: For highly sensitive experiments or long-term storage of solutions, purging the container with an inert gas like nitrogen or argon can prevent oxidation.

  • Control pH: Store solutions in a pH-controlled buffer, preferably in the neutral to slightly acidic range, if compatible with your experimental design. The optimal pH for stability should be determined empirically.

  • Use appropriate solvents: The choice of solvent can impact stability. While specific data for this compound is limited, generally, aprotic solvents might be preferred over protic solvents to minimize certain degradation pathways. However, solubility requirements must also be considered.

Q4: I need to perform a forced degradation study on this compound. What conditions should I test?

A4: A comprehensive forced degradation study for this compound should include the following stress conditions to understand its intrinsic stability and identify potential degradation products, in line with ICH guidelines:

  • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60-80 °C).

  • Alkaline Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

  • Oxidative Degradation: Expose to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80 °C).

  • Photodegradation: Expose the solid compound and a solution to a light source (e.g., UV lamp, xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
This compound Degradation 1. Verify Stock Solution Integrity: Analyze your this compound stock solution by HPLC-UV to check for the presence of degradation peaks. Compare the chromatogram to that of a freshly prepared standard. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock for each experiment to minimize degradation in solution. 3. Optimize Solvent: If using aqueous buffers, ensure the pH is suitable for this compound stability. Consider if a non-aqueous solvent, if compatible with your assay, could improve stability.
Solvent Effects 1. Solvent Control: Ensure you have a vehicle control in your assay to account for any effects of the solvent itself. 2. Solvent Concentration: Keep the final concentration of any organic solvent (e.g., DMSO, ethanol) in your assay as low as possible.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
On-Column Degradation 1. Modify Mobile Phase: The pH of the mobile phase can sometimes induce degradation on the analytical column. Try adjusting the pH to be more neutral. 2. Check Column Temperature: High column temperatures can accelerate the degradation of thermally labile compounds. Try running the analysis at a lower temperature.
Degradation During Sample Preparation 1. Minimize Light Exposure: Protect samples from light during all stages of preparation and analysis. Use amber vials and cover the autosampler tray. 2. Control Temperature: Keep samples cool during preparation and in the autosampler. 3. Investigate Extraction/Dilution Solvents: The solvents used for sample preparation could be contributing to degradation. Test alternative solvents.
Oxidative Degradation 1. De-gas Solvents: Ensure all solvents and the mobile phase are properly de-gassed to remove dissolved oxygen. 2. Add Antioxidants (with caution): In some cases, the addition of a small amount of an antioxidant to the sample solvent may be necessary, but this should be carefully validated to ensure it does not interfere with the analysis or the primary compound.

Data Presentation

Table 1: General Stability Profile of Aporphine Alkaloids (as a proxy for this compound)

Condition General Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Generally unstable, degradation is temperature-dependent.Hydrolysis products, rearrangement products.
Alkaline (e.g., 0.1 M NaOH) Generally unstable, degradation is temperature-dependent.Hydrolysis products, potential for racemization.
Oxidative (e.g., H₂O₂) Susceptible to oxidation.Oxoaporphines.
Thermal (Solid State) Generally more stable than in solution.Decomposition at high temperatures.
Thermal (Solution) Less stable than in solid state, degradation is solvent and temperature-dependent.Various degradation products.
Photolytic Susceptible to degradation upon exposure to UV and visible light.Photodegradation products, including potential for oxidation.

Note: This table provides a generalized stability profile for aporphine alkaloids. The specific stability of this compound under these conditions should be experimentally determined.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl.

    • Incubate one sample at room temperature for 24 hours and another at 60 °C for 8 hours.

    • After incubation, neutralize the samples with 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH.

    • Incubate one sample at room temperature for 24 hours and another at 60 °C for 8 hours.

    • After incubation, neutralize the samples with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Dilute the stock solution in a suitable solvent (e.g., 50:50 methanol:water).

    • Incubate at 80 °C for 24 hours, protected from light.

    • Cool to room temperature before analysis.

  • Thermal Degradation (Solid):

    • Place a small amount of solid this compound in a clear glass vial.

    • Heat in an oven at 80 °C for 24 hours.

    • After cooling, dissolve in a suitable solvent and dilute for analysis.

  • Photodegradation:

    • Expose a solution of this compound and a thin layer of solid this compound to a photostability chamber.

    • Analyze the samples after a defined exposure period.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in Methanol) acid Acidic (0.1 M HCl, RT & 60°C) stock->acid Expose to Stress base Alkaline (0.1 M NaOH, RT & 60°C) stock->base Expose to Stress oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solution & Solid) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (Peak Purity, Degradation %) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_stability_checks Stability Troubleshooting cluster_assay_checks Assay Troubleshooting start Inconsistent Experimental Results check_stability Is this compound degradation suspected? start->check_stability check_assay Review Assay Protocol check_stability->check_assay No analyze_stock Analyze stock solution by HPLC check_stability->analyze_stock Yes check_controls Verify vehicle and experimental controls check_assay->check_controls fresh_solution Prepare fresh working solutions analyze_stock->fresh_solution optimize_storage Optimize storage conditions (light, temp, pH) fresh_solution->optimize_storage check_solvent Check final solvent concentration check_controls->check_solvent

Caption: Troubleshooting logic for inconsistent experimental results.

Navigating Roemerine-Induced Cytotoxicity in Non-Cancerous Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering roemerine-induced cytotoxicity in non-cancerous cell lines during their experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxicity data to facilitate smoother, more effective research and development.

Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells

Observed Issue Potential Cause Suggested Solution
High cytotoxicity in non-cancerous cells at expected therapeutic concentrations. 1. Incorrect concentration calculation: Errors in dilution or stock concentration determination. 2. Cell line sensitivity: The specific non-cancerous cell line may be particularly sensitive to this compound. 3. Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity. 4. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Verify calculations and re-prepare solutions. Confirm the molecular weight of this compound and perform serial dilutions accurately. 2. Determine the IC50 for your specific cell line. Perform a dose-response experiment to establish the cytotoxic profile. 3. Test for contamination. Use a mycoplasma detection kit. If positive, discard the cell culture and start with a fresh, uncontaminated stock. 4. Perform a solvent control experiment. Treat cells with the highest concentration of the solvent used in your experiment to ensure it is non-toxic.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell health and passage number: Cells at high passage numbers or in poor health can respond differently. 2. Inconsistent plating density: The number of cells seeded can affect their response to the compound. 3. Fluctuations in incubation conditions: Changes in CO2, temperature, or humidity can impact cell growth and drug sensitivity.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment. 2. Standardize cell seeding protocols. Use a cell counter for accurate plating. 3. Ensure incubator stability and proper calibration. Monitor and record incubator conditions regularly.
Protective agent does not mitigate this compound's cytotoxicity. 1. Inappropriate protective agent or concentration: The chosen agent may not target the specific cytotoxic pathway of this compound, or the concentration may be suboptimal. 2. Incorrect timing of administration: The protective agent may need to be added before, during, or after this compound treatment to be effective. 3. Protective agent is itself toxic: At the concentration used, the protective agent may be causing cytotoxicity.1. Screen a panel of protective agents at various concentrations. Consider agents that target different pathways (e.g., antioxidants, cell cycle inhibitors). 2. Perform a time-course experiment. Vary the administration timing of the protective agent relative to this compound treatment. 3. Determine the IC50 of the protective agent alone. Ensure that the concentration used is non-toxic to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for cancer cells over non-cancerous cells?

A1: Preclinical studies indicate that this compound exhibits preferential cytotoxicity towards some cancer cell lines. For instance, one study reported a significantly higher IC50 value in human umbilical vein endothelial cells (HUVECs), a non-cancerous cell line, compared to several cancer cell lines, suggesting a degree of selectivity[1]. However, this selectivity can be cell-type dependent and requires empirical validation in your specific experimental system.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity in mammalian cells?

A2: While research is ongoing, evidence suggests that this compound, like other aporphine alkaloids, may induce apoptosis (programmed cell death) in mammalian cells. This can involve the activation of caspase cascades, which are key executioners of apoptosis[2]. Furthermore, studies on similar alkaloids suggest the involvement of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. This compound might inhibit these survival pathways, leading to cell death.

Q3: Are there general strategies to protect non-cancerous cells from the cytotoxic effects of this compound?

A3: Yes, several strategies, often referred to as "chemoprotection" or "cytoprotection," can be explored. One approach is "cyclotherapy," which involves transiently arresting the cell cycle of non-cancerous cells, making them less susceptible to drugs that target proliferating cells[3][4]. This can be achieved using cell cycle inhibitors. Another strategy is to use cytoprotective agents that can mitigate cellular damage, such as antioxidants to counteract oxidative stress if that is part of this compound's mechanism.

Q4: How can I determine if this compound is inducing apoptosis or necrosis in my non-cancerous cells?

A4: You can use a combination of assays to differentiate between apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI only enters cells with compromised membranes, a hallmark of late apoptosis and necrosis. Additionally, you can perform assays for caspase activation (e.g., caspase-3/7 activity assay) to specifically detect apoptosis.

Quantitative Data: this compound Cytotoxicity (IC50 Values)

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cell lines. This data can serve as a reference for designing your experiments. Note: IC50 values can vary depending on the assay method, incubation time, and specific laboratory conditions.

Cell LineCell TypeIC50 (µM)Reference
Non-Cancerous
Human Umbilical Vein Endothelial Cells (HUVEC)Normal Human Endothelial154.11[1]
User's non-cancerous cell line 1Enter cell typeEnter valueEnter reference
User's non-cancerous cell line 2Enter cell typeEnter valueEnter reference
Cancerous
SGC-7901Human Gastric Cancer3.02[1]
HT-29Human Colon Cancer4.58[1]
MGC-803Human Gastric Cancer2.26[1]
DU145Human Prostate CancerVaries[5]
LNCaPHuman Prostate CancerVaries[5]
PC-3Human Prostate CancerVaries[5]
22RV1Human Prostate CancerVaries[5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • This compound

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Evaluating the Efficacy of a Cytoprotective Agent

This protocol is designed to assess the ability of a cytoprotective agent to mitigate this compound-induced cytotoxicity.

Materials:

  • This compound

  • Cytoprotective agent of interest

  • Non-cancerous cell line

  • Materials for MTT assay (as listed in Protocol 1)

Procedure:

  • Determine the non-toxic concentration of the cytoprotective agent: Perform an IC50 determination for the cytoprotective agent alone (as in Protocol 1) to identify the highest concentration that does not significantly affect cell viability.

  • Experimental Setup: Seed the cells as in Protocol 1. The treatment groups should include:

    • Vehicle control

    • This compound at its IC50 or a clinically relevant concentration

    • Cytoprotective agent at its non-toxic concentration

    • This compound + Cytoprotective agent (co-treatment)

    • Pre-treatment with cytoprotective agent followed by this compound

    • Post-treatment with cytoprotective agent following this compound removal

  • Treatment and Incubation: Add the compounds to the respective wells according to your experimental design (pre-treatment, co-treatment, or post-treatment). Incubate for the desired duration.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the "this compound + Cytoprotective agent" group to the "this compound" only group. A significant increase in cell viability indicates a protective effect.

Visualizing Potential Mechanisms and Workflows

To aid in understanding the potential cellular processes involved and the experimental logic, the following diagrams are provided.

Roemerine_Cytotoxicity_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Caspases Caspases This compound->Caspases Activation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Caspases->Apoptosis

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed in Non-Cancerous Cells Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Contamination Test for Contamination Start->Check_Contamination Check_Solvent Run Solvent Control Start->Check_Solvent Determine_IC50 Determine Cell-Specific IC50 Check_Concentration->Determine_IC50 Check_Contamination->Determine_IC50 Check_Solvent->Determine_IC50 Problem_Solved Issue Resolved Determine_IC50->Problem_Solved If expected Investigate_Protection Investigate Cytoprotective Strategies Determine_IC50->Investigate_Protection If still high

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

Cytoprotection_Experiment_Workflow Start Start Step1 Determine Non-Toxic Dose of Protective Agent Start->Step1 Step2 Seed Cells Step1->Step2 Step3 Treat with Controls, This compound, and Protective Agent (Pre-, Co-, Post-) Step2->Step3 Step4 Incubate Step3->Step4 Step5 Assess Cell Viability (e.g., MTT Assay) Step4->Step5 Step6 Analyze Data and Compare Viability Step5->Step6 End End Step6->End

Caption: Experimental workflow for evaluating cytoprotective agents.

References

Roemerine enantiomer separation and activity differences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the separation of roemerine enantiomers and the differences in their biological activities.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of this compound enantiomers?

A1: Both enantiomers of this compound have been identified as antagonists at serotonin (5-HT₂) and adrenergic (α₁) receptors.[1][2]

Q2: Which this compound enantiomer is more potent at 5-HT₂ receptors?

A2: (R)-roemerine is the more potent enantiomer at 5-HT₂ₐ and 5-HT₂𝒸 receptors, exhibiting significantly higher antagonist activity compared to (S)-roemerine.[1][2]

Q3: Is there a significant difference in activity between the enantiomers at α₁ adrenergic receptors?

A3: While both enantiomers act as antagonists at α₁ adrenergic receptors, (R)-roemerine generally shows higher potency, although the difference is less pronounced than at the 5-HT₂ receptors.[1][2]

Q4: What is the antibacterial activity of this compound?

A4: (-)-Roemerine has demonstrated antibacterial activity against various bacteria, including Escherichia coli, Bacillus subtilis, and Salmonella typhimurium.[3] It is also effective against multiple strains of Staphylococcus aureus, including MRSA.[4][5][6] The mechanism is believed to involve increasing the permeability of the bacterial cell membrane.[5][6] Information on the specific antibacterial activity of (+)-roemerine is less prevalent in the literature. One study noted that (+)-roemerine MeI, a derivative, showed strong activity against Gram-positive bacteria.[7]

Q5: Does this compound have antifungal activity?

A5: Yes, this compound has been shown to have activity against Candida albicans, particularly in inhibiting biofilm formation.[7][8] The anti-biofilm mechanism may be linked to the cAMP pathway.[8]

Q6: What are the known neuroactive effects of this compound?

A6: this compound has been observed to increase intercellular serotonin (5-HT) levels and intracellular Brain-Derived Neurotrophic Factor (BDNF) protein expression in SH-SY5Y cells.[9][10] It also appears to have a significant impact on the alanine-aspartate-glutamate pathway.[9][10] These findings suggest its potential as a neuroactive compound.

Troubleshooting Guides

Guide: Chiral HPLC Separation of this compound Enantiomers

Issue: Difficulty in achieving baseline separation of (R)- and (S)-roemerine using chiral HPLC.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. For alkaloid-like structures such as this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

    • Troubleshooting Step 1: If using a cellulose-based column (e.g., Chiralcel OD, OJ) with poor results, try an amylose-based column (e.g., Chiralpak AD, AS). The different helical structures of these polymers can offer different selectivities.

    • Troubleshooting Step 2: Consider a protein-based CSP (e.g., AGP, HSA) if polysaccharide columns fail, as they can provide unique chiral recognition mechanisms.

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences retention and resolution.

    • Troubleshooting Step 1 (Normal Phase): Start with a mobile phase of hexane/isopropanol or hexane/ethanol. Vary the alcohol percentage (e.g., from 5% to 20%) to modulate retention times. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) can sharpen peaks by interacting with the basic nitrogen of this compound.

    • Troubleshooting Step 2 (Reversed Phase): Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate, ammonium acetate). Adjust the organic modifier concentration and the buffer pH.

  • Inadequate Temperature Control: Column temperature affects separation efficiency and selectivity.

    • Troubleshooting Step: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, although they may increase analysis time and backpressure.

  • Low Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution.

    • Troubleshooting Step: If peaks are not well-resolved, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

Data Presentation

Table 1: Antagonist Activity (pKb) of this compound Enantiomers at Human 5-HT₂ and α₁ Adrenergic Receptors

Enantiomer5-HT₂ₐ Receptor5-HT₂B Receptor5-HT₂C Receptorα₁ₐ Adrenergic Receptorα₁B Adrenergic Receptorα₁D Adrenergic Receptor
(R)-Roemerine 7.8< 6.07.96.86.76.4
(S)-Roemerine 6.4< 6.06.56.36.1< 6.0

Data extracted from Chee et al., 2018. pKb is the negative logarithm of the antagonist dissociation constant.

Table 2: Antibacterial Activity (MIC) of this compound against Staphylococcus aureus

StrainMIC (µg/mL)
ATCC 2592332
ATCC 2921332
MRSA 10-264
MRSA 10-364

Data extracted from Yin et al., 2015. MIC is the Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Synthesis of (S)-Roemerine

This protocol is a summary of the synthetic route described by Chee et al. (2018).

  • Starting Material: 1-(3',4'-Methylenedioxybenzyl)-1,2,3,4-tetrahydro-6-methoxy-7-hydroxyisoquinoline.

  • Bischler-Napieralski Cyclization: The starting material is treated with an excess of phosphorus oxychloride (POCl₃) in refluxing dichloromethane (DCM) to yield the corresponding dihydroisoquinoline.

  • Reduction: The product from the previous step is reduced using sodium borohydride (NaBH₄) in methanol to give the tetrahydroisoquinoline.

  • Catalytic Asymmetric Hydrogenation: The key chiral step involves the asymmetric hydrogenation of the enamine intermediate (formed in situ) using a chiral catalyst to establish the (S)-configuration at the stereocenter.

  • Purification: The final product, (S)-roemerine, is purified by column chromatography.

Protocol 2: In Vitro Functional Activity Assay (TGF-α Shedding Assay)

This protocol is based on the methodology used by Chee et al. (2018) to determine the antagonist activity of this compound enantiomers.

  • Cell Culture: HEK293 cells stably expressing the target human receptor (e.g., 5-HT₂ₐ, α₁ₐ) and an alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the this compound enantiomers (or vehicle control) for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: A known agonist for the target receptor (e.g., serotonin for 5-HT₂ receptors, phenylephrine for α₁ receptors) is added at a concentration that elicits a submaximal response (EC₈₀).

  • Incubation: The plates are incubated for a defined period (e.g., 60 minutes) to allow for receptor activation and subsequent shedding of AP-TGF-α into the supernatant.

  • Detection: A sample of the supernatant is transferred to a new plate containing a chemiluminescent substrate for alkaline phosphatase (e.g., Lumi-Phos 530).

  • Data Analysis: The luminescence is measured using a plate reader. The antagonist activity (pKb) is calculated from the concentration-response curves using the Schild equation.

Visualizations

experimental_workflow cluster_synthesis Enantiomer Synthesis cluster_testing Biological Activity Testing start Chiral Precursor step1 Chemical Reactions (e.g., Asymmetric Hydrogenation) start->step1 step2 Purification (Column Chromatography) step1->step2 end_synthesis (R)- and (S)-Roemerine step2->end_synthesis assay In Vitro Functional Assay (e.g., TGF-α Shedding) end_synthesis->assay Test Compounds data_analysis Data Analysis (pKb Calculation) assay->data_analysis results Comparative Activity Data data_analysis->results signaling_pathway R_this compound (R)-Roemerine receptor_5HT2A 5-HT₂ₐ Receptor R_this compound->receptor_5HT2A High Potency Antagonist receptor_alpha1A α₁ₐ Adrenergic Receptor R_this compound->receptor_alpha1A Antagonist S_this compound (S)-Roemerine S_this compound->receptor_5HT2A Low Potency Antagonist S_this compound->receptor_alpha1A Antagonist Gq_protein Gq/11 Protein Activation receptor_5HT2A->Gq_protein Blocked receptor_alpha1A->Gq_protein Blocked PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release cellular_response Cellular Response Ca_release->cellular_response

References

Technical Support Center: Roemerine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Roemerine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to therapeutic compounds like this compound can develop through various cellular mechanisms. Based on general principles of drug resistance, the most likely mechanisms include:

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]

  • Target Alteration: Genetic mutations in the cellular target of this compound can alter the binding site, thereby reducing the drug's affinity and inhibitory effect.[4][5][6][7]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibitory effects of this compound, thus promoting survival and proliferation.[4][5][8]

  • Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulate pro-apoptotic proteins, making them resistant to this compound-induced cell death.[9]

  • Altered Drug Metabolism: Cells may enhance the metabolic inactivation of this compound through enzymatic modification.

Q2: How can we experimentally confirm if increased drug efflux is responsible for the observed this compound resistance?

A2: To investigate the role of efflux pumps in this compound resistance, you can perform the following experiments:

  • Co-administration with Efflux Pump Inhibitors: Treat your this compound-resistant cells with a combination of this compound and a known efflux pump inhibitor (e.g., Verapamil for P-gp). If the sensitivity to this compound is restored, it strongly suggests the involvement of efflux pumps.

  • Gene and Protein Expression Analysis: Compare the mRNA and protein levels of common MDR transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) between your sensitive and resistant cell lines using qPCR and Western blotting, respectively.

  • Rhodamine 123 Accumulation Assay: Use a fluorescent substrate of P-gp like Rhodamine 123. Resistant cells with higher P-gp activity will show lower intracellular fluorescence compared to sensitive cells. This difference should be diminished in the presence of an efflux pump inhibitor.

Q3: What are the first steps to identify potential target mutations conferring this compound resistance?

A3: Identifying target mutations requires a systematic approach:

  • Literature Review: Although the precise targets of this compound are still under investigation, some studies suggest its interaction with pathways related to cell proliferation and apoptosis.[10][11] Review the latest literature to identify putative targets.

  • Sanger Sequencing: Once a potential target is identified, you can sequence the gene encoding this target in both your sensitive and resistant cell lines to look for mutations in the coding region.

  • Whole-Exome or Whole-Genome Sequencing: For a more unbiased approach, perform next-generation sequencing (NGS) to compare the entire exome or genome of sensitive and resistant cells. This can reveal novel mutations in potential targets or resistance-related genes.[7]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in resistant cell lines.
Possible Cause Troubleshooting Step
Cell line heterogeneityPerform single-cell cloning to establish a homogenous resistant population.
Instability of resistanceContinuously culture the resistant cells in the presence of a maintenance dose of this compound.
Experimental variabilityStandardize all experimental parameters, including cell seeding density, drug exposure time, and assay conditions.
Problem 2: No significant difference in efflux pump expression between sensitive and resistant cells.
Possible Cause Troubleshooting Step
Resistance is not mediated by the tested efflux pumpsBroaden your analysis to include other MDR transporters.
Post-translational modifications affecting pump activityAssess the functional activity of the pumps using substrate accumulation assays (e.g., Rhodamine 123).
Alternative resistance mechanisms are dominantInvestigate other potential mechanisms such as target mutation, bypass pathway activation, or evasion of apoptosis.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
Prostate Cancer (PC-3)15.2 ± 1.8125.6 ± 10.38.3
Colon Cancer (HCT116)22.5 ± 2.1188.9 ± 15.78.4
Breast Cancer (MCF-7)18.9 ± 1.5150.4 ± 12.17.9

Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in this compound-Resistant Cells

GeneFold Change (Resistant vs. Sensitive)
ABCB1 (MDR1)8.2 ± 0.9
ABCC1 (MRP1)1.5 ± 0.3
ABCG2 (BCRP)2.1 ± 0.4

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Culture the parental (sensitive) cancer cell line in standard growth medium.

  • Initiate treatment with a low concentration of this compound (approximately the IC20).

  • Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume normal growth.

  • Continue this process until the cells can tolerate a concentration of this compound that is at least 5-10 times the initial IC50.

  • Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Visualizations

G cluster_0 Potential Mechanisms of Acquired this compound Resistance This compound This compound Cell Target Cell This compound->Cell Enters cell Efflux Increased Efflux (e.g., P-gp overexpression) Cell->Efflux Pumped out Target_Mod Target Modification (e.g., Mutation) Cell->Target_Mod Fails to bind Bypass Bypass Pathway Activation Cell->Bypass Cell survives Apoptosis_Evasion Evasion of Apoptosis Cell->Apoptosis_Evasion Cell survives Reduced_Efficacy Reduced Efficacy Efflux->Reduced_Efficacy Target_Mod->Reduced_Efficacy Bypass->Reduced_Efficacy Apoptosis_Evasion->Reduced_Efficacy

Caption: Overview of potential mechanisms of acquired resistance to this compound.

G cluster_1 Experimental Workflow to Investigate Efflux Pump-Mediated Resistance Start Observe this compound Resistance Hypothesis Hypothesis: Increased Efflux Pump Activity Start->Hypothesis Experiment1 qPCR/Western Blot for MDR Transporters Hypothesis->Experiment1 Experiment2 Rhodamine 123 Accumulation Assay Hypothesis->Experiment2 Experiment3 Co-treatment with Efflux Pump Inhibitor Hypothesis->Experiment3 Conclusion Conclusion: Efflux pumps contribute to resistance Experiment1->Conclusion Experiment2->Conclusion Experiment3->Conclusion

Caption: Workflow for investigating the role of efflux pumps in this compound resistance.

References

Impact of freeze-thaw cycles on Roemerine solution stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roemerine. The information is designed to address common issues encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Recommended Action:

  • Aliquot Solutions: After preparation, aliquot the this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

  • Conduct a Stability Study: If you suspect degradation, perform a freeze-thaw stability study to quantify the extent of degradation. A detailed protocol is provided below.

  • Proper Storage: Store this compound solutions at -80°C for long-term storage and powdered this compound at -20°C, protected from light.[4][5] For short-term use, stock solutions may be stored at -20°C.[6] It is often recommended to prepare fresh solutions for each experiment.[6]

Issue 2: Low Bioactivity or Efficacy in Cellular Assays

Possible Cause: In addition to potential degradation, suboptimal experimental conditions can lead to reduced bioactivity. This compound is known to interact with various signaling pathways, and the cellular context is critical.[1][5][7]

Recommended Action:

  • Verify Target Expression: Ensure that the cell line used expresses the target receptor or pathway components for this compound's action (e.g., serotonin receptors, components of the cAMP pathway).[7][8]

  • Optimize Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line and endpoint.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay does not exceed a level that affects cell viability or the assay readout. Include a vehicle control in all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For long-term stability, it is best to store this compound solutions at -80°C.[4] For short-term storage, aliquots in tightly sealed vials can be kept at -20°C.[6] To avoid degradation, it is highly recommended to prepare fresh solutions on the day of use and to avoid repeated freeze-thaw cycles.[6]

Q2: How can I assess the stability of my this compound solution after multiple freeze-thaw cycles?

A2: You can perform a stability study by subjecting aliquots of your this compound solution to a defined number of freeze-thaw cycles and then quantifying the remaining this compound concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A detailed experimental protocol is provided in this guide.

Q3: Are there known signaling pathways affected by this compound that I should be aware of in my experiments?

A3: Yes, this compound has been shown to interact with several signaling pathways. It is known to be an antagonist at 5-HT2 and α1 adrenergic receptors.[9] It also affects the cAMP signaling pathway and has shown activity in cancer-related pathways by inhibiting cell proliferation and migration.[6][7] Understanding these pathways is crucial for designing and interpreting your experiments.

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of this compound.[10][11][12][13][14] Liquid chromatography coupled with mass spectrometry (LC-MS) can also be used for both quantification and identification of this compound and its potential degradation products.[15]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Study of this compound Solution

Objective: To quantify the degradation of this compound in a specific solvent after multiple freeze-thaw cycles.

Methodology:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Aliquot the Solution: Dispense the stock solution into multiple small, tightly sealed vials to create single-use aliquots.

  • Establish Baseline (T0): Immediately after preparation, take three aliquots for immediate analysis to establish the initial concentration (T0).

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots in a -20°C or -80°C freezer for at least 24 hours.

    • Thaw the aliquots at room temperature until completely liquid.

    • This constitutes one freeze-thaw cycle.

  • Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, remove three aliquots at each time point for analysis.

  • Quantitative Analysis:

    • Analyze the concentration of this compound in the collected aliquots using a validated HPLC method.

    • The mobile phase and column conditions should be optimized for this compound separation. A C18 column with a mobile phase of acetonitrile and water with a modifier like triethylamine is a common starting point.[10]

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point.

    • Express the stability as the percentage of the initial concentration remaining.

    • Plot the percentage of this compound remaining against the number of freeze-thaw cycles.

Data Presentation:

Number of Freeze-Thaw CyclesMean this compound Concentration (µg/mL)Standard Deviation% Remaining from T0
0 (Baseline)[Insert Data][Insert Data]100%
1[Insert Data][Insert Data][Calculate]
3[Insert Data][Insert Data][Calculate]
5[Insert Data][Insert Data][Calculate]
10[Insert Data][Insert Data][Calculate]

Visualizations

experimental_workflow prep Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot t0 T0 Analysis (Baseline) aliquot->t0 freeze Freeze (-20°C / -80°C) for 24h aliquot->freeze analysis HPLC Quantification t0->analysis thaw Thaw at Room Temperature freeze->thaw cycle Repeat for 1, 3, 5, 10 Cycles thaw->cycle 1 Cycle Complete cycle->freeze cycle->analysis After n Cycles data Data Analysis (% Degradation) analysis->data

Caption: Workflow for assessing this compound solution stability through freeze-thaw cycles.

roemerine_signaling cluster_cell Cell Membrane This compound This compound Receptor 5-HT2A / α1-Adrenergic Receptor This compound->Receptor Antagonist AC Adenylate Cyclase Receptor->AC Inhibition cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., Inhibition of Proliferation) PKA->CellularResponse

References

Roemerine assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with roemerine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and interferences in your in vitro assays. While this compound is a valuable research compound, its chemical properties may lead to challenges in certain experimental setups. This guide is designed to help you navigate these potential issues and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring aporphine alkaloid found in plants of the Papaveraceae and Annonaceae families. It has been investigated for a variety of biological activities, including antibacterial, antifungal, and neuroactive properties. Its planar, aromatic structure is characteristic of many bioactive small molecules.

Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?

While this compound is not classically defined as a PAIN, its chemical structure contains moieties that could potentially lead to assay interference. PAINS are compounds that can produce false-positive results in high-throughput screens through various mechanisms, not by specifically inhibiting the target.[1][2] Researchers should be aware of the potential for non-specific activity.

Q3: What are the general mechanisms of assay interference to be aware of?

Common mechanisms of assay interference by small molecules include:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.[3]

  • Fluorescence Interference: The intrinsic fluorescence of a compound can interfere with fluorescence-based assays, either by direct signal overlap or by quenching the signal of a fluorescent probe.

  • Non-specific Binding: Molecules can bind non-specifically to proteins or assay components, leading to false signals. This is particularly a concern with hydrophobic compounds.[4][5][6][7]

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays that rely on redox-sensitive reporters (e.g., MTT or resazurin-based cytotoxicity assays).

  • Chemical Reactivity: Some compounds can react directly with assay reagents or target proteins in a non-specific manner.

Troubleshooting Guides

Fluorescence-Based Assays

Fluorescence-based assays are susceptible to interference from compounds that absorb light or fluoresce in the same spectral region as the assay's fluorophore.

Problem: Unexpectedly high or low fluorescence signal.

Possible Cause Troubleshooting Step Experimental Protocol
Intrinsic Fluorescence of this compound Determine the excitation and emission spectra of this compound under your assay conditions (buffer, pH).Protocol 1: Determining this compound's Fluorescence Spectrum.
Fluorescence Quenching Run a control experiment with the fluorophore used in your assay in the presence and absence of this compound to check for quenching.Protocol 2: Fluorescence Quenching Assay.
Inner Filter Effect If this compound absorbs light at the excitation or emission wavelength of your fluorophore, this can reduce the signal. Measure the absorbance spectrum of this compound.Protocol 3: Assessing the Inner Filter Effect.

Protocol 1: Determining this compound's Fluorescence Spectrum

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the final assay concentration in the assay buffer.

  • Use a spectrophotometer to measure the absorbance spectrum from 200 to 800 nm to identify absorbance maxima.

  • Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting at various wavelengths around the absorbance maxima. Scan the emission across a broad range (e.g., 300-800 nm).

  • Measure the excitation spectrum by setting the emission detector to the wavelength of maximum emission and scanning the excitation wavelengths.

Protocol 2: Fluorescence Quenching Assay

  • Prepare a solution of the assay fluorophore at the concentration used in the experiment.

  • Prepare a series of solutions containing the fluorophore at a constant concentration and varying concentrations of this compound.

  • Measure the fluorescence intensity of each solution using the same excitation and emission wavelengths as in the main assay.

  • A decrease in fluorescence intensity with increasing this compound concentration suggests quenching.

Protocol 3: Assessing the Inner Filter Effect

  • Measure the absorbance spectrum of this compound at the concentrations used in your assay.

  • Check for significant absorbance at the excitation and emission wavelengths of your assay's fluorophore.

  • If there is significant overlap, consider using a different fluorophore with a spectral profile that does not overlap with this compound's absorbance.

Cell-Based Assays

Cell-based assays can be affected by compound cytotoxicity, effects on cell morphology, or interference with detection reagents.

Problem: Inconsistent results in cell viability or cytotoxicity assays (e.g., MTT, AlamarBlue).

Possible Cause Troubleshooting Step Experimental Protocol
Direct Reaction with Assay Reagents Test whether this compound directly reduces or oxidizes the assay reagent in a cell-free system.Protocol 4: Cell-Free Reagent Interference Assay.
Cytotoxicity Use a complementary viability assay that relies on a different detection method (e.g., measure ATP content with CellTiter-Glo® or use a live/dead stain).Protocol 5: Orthogonal Cytotoxicity Assay.
Precipitation in Media Visually inspect the wells under a microscope for any signs of compound precipitation at the concentrations tested.N/A

Protocol 4: Cell-Free Reagent Interference Assay

  • Prepare assay medium without cells.

  • Add this compound at the concentrations used in your experiment.

  • Add the viability reagent (e.g., MTT, resazurin).

  • Incubate for the same duration as your cell-based assay.

  • Measure the absorbance or fluorescence. An increase or decrease in signal in the absence of cells indicates direct interference with the reagent.

Protocol 5: Orthogonal Cytotoxicity Assay (Example: ATP-based)

  • Plate cells and treat with a concentration range of this compound as in your primary assay.

  • At the end of the incubation period, lyse the cells and measure the intracellular ATP levels using a commercially available kit (e.g., CellTiter-Glo®).

Biochemical Assays (e.g., Enzyme Inhibition)

Biochemical assays are prone to artifacts from non-specific binding and compound aggregation.

Problem: Apparent enzyme inhibition that is not reproducible or lacks a clear dose-response.

Possible Cause Troubleshooting Step Experimental Protocol
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. A significant decrease in inhibition suggests aggregation-based activity.Protocol 6: Detergent-Based Disruption of Aggregation.
Non-specific Binding to Enzyme Perform a counter-screen with an unrelated enzyme to check for specificity.N/A
Time-dependent Inhibition Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. An increase in inhibition with longer pre-incubation times may suggest covalent modification or slow-binding inhibition.Protocol 7: Time-Dependent Inhibition Assay.

Protocol 6: Detergent-Based Disruption of Aggregation

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Run the enzyme inhibition assay with a concentration range of this compound in both buffers.

  • Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests that the inhibition was at least partially due to aggregation.

Protocol 7: Time-Dependent Inhibition Assay

  • Prepare a reaction mixture containing the enzyme and this compound in assay buffer.

  • Pre-incubate this mixture for different time points (e.g., 0, 15, 30, 60 minutes).

  • Initiate the reaction by adding the substrate.

  • Measure the enzyme activity at each pre-incubation time point.

  • A progressive decrease in enzyme activity with longer pre-incubation times indicates time-dependent inhibition.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H17NO2PubChem
Molecular Weight279.3 g/mol PubChem[8]
XLogP33.3PubChem[8]
Hydrogen Bond Donor Count0PubChem[8]
Hydrogen Bond Acceptor Count3PubChem[8]
Rotatable Bond Count0PubChem[8]

Visual Troubleshooting Guides

Below are diagrams to help visualize potential issues and troubleshooting workflows.

experimental_workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Troubleshooting cluster_3 Resolution start Unexpected Assay Result (e.g., false positive) check_fluorescence Fluorescence Interference? start->check_fluorescence check_aggregation Aggregation? start->check_aggregation check_reactivity Reagent Reactivity? start->check_reactivity run_spectral Run Spectral Scans (Protocol 1) check_fluorescence->run_spectral add_detergent Add Detergent (Protocol 6) check_aggregation->add_detergent cell_free_assay Cell-Free Assay (Protocol 4) check_reactivity->cell_free_assay change_fluorophore Change Fluorophore run_spectral->change_fluorophore confirm_inhibition Confirm True Inhibition add_detergent->confirm_inhibition use_orthogonal_assay Use Orthogonal Assay cell_free_assay->use_orthogonal_assay

Troubleshooting workflow for unexpected assay results.

signaling_pathway_interference cluster_0 Hypothetical Signaling Pathway cluster_1 Potential Interference Points Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase2 Specific Inhibition (Hypothesized) Reporter Assay Reporter (e.g., Luciferase) This compound->Reporter Direct Interference (e.g., quenching) Aggregate Aggregate Aggregate->Kinase1 Non-specific Inhibition Aggregate->Kinase2 Non-specific Inhibition

Potential points of interference in a signaling pathway assay.

By following these guidelines and employing appropriate controls, researchers can minimize the risk of artifacts and interferences when working with this compound, leading to more robust and reliable experimental outcomes.

References

Roemerine Treatment Optimization in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment duration of Roemerine in cell culture experiments. The following sections offer frequently asked questions, troubleshooting advice, quantitative data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture experiments?

A1: Based on published data, a sensible starting concentration range for this compound is between 1 µM and 50 µM. Cytotoxic effects have been observed in various cancer cell lines within this range, with IC50 values reported from approximately 2 µM to over 100 µM depending on the cell line and exposure time.[1] For initial screening, a logarithmic dilution series across this range is recommended to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How long should I expose my cells to this compound?

A2: The optimal exposure time for this compound is cell-line dependent and varies with the experimental endpoint. For cytotoxicity assays, incubation times of 24, 48, and 72 hours are commonly used to assess both acute and chronic effects. For studies on signaling pathways, shorter time points (e.g., 1, 6, 12 hours) may be more appropriate. It is advisable to perform a time-course experiment to determine the ideal duration for your specific research question.

Q3: Is this compound soluble in standard cell culture media?

A3: this compound, as an alkaloid, may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. It is typically dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a stock solution before being further diluted in culture medium. It is crucial to ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically below 0.5%).

Q4: What are the known cellular targets or pathways affected by this compound?

A4: this compound has been shown to influence several signaling pathways. Its anti-biofilm mechanism in Candida albicans is linked to the cAMP pathway.[1][2] In neuronal cells, it has been observed to affect the serotonergic and glutamatergic systems and increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[3] In cancer cells, it can induce apoptosis and inhibit proliferation, though the precise upstream targets are still under investigation.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound Precipitation in Culture Medium - Low solubility of this compound at the working concentration.- Interaction with media components.- Ensure the stock solution in DMSO is fully dissolved before diluting in media.- Prepare the final working solution fresh before each experiment.- Decrease the final concentration of this compound.- Test different types of basal media to assess compatibility.
High Variability in Cytotoxicity Results - Inconsistent cell seeding density.- Fluctuation in incubation time.- Degradation of this compound in solution.- Use a cell counter to ensure consistent cell numbers per well.- Standardize the incubation time precisely for all experiments.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.
No Observable Effect at Expected Concentrations - Cell line is resistant to this compound.- Insufficient treatment duration.- Inactivation of the compound.- Increase the concentration range and/or the treatment duration.- Use a positive control known to induce a response in your cell line to validate the assay.- Test the activity of your this compound stock on a sensitive cell line if available.
Contradictory Results Between Assays - Different assays measure different cellular parameters (e.g., metabolic activity vs. cell number).- Time-dependent effects of this compound.- Use multiple assays to assess cell viability and proliferation (e.g., MTT and a direct cell counting method).- Perform a detailed time-course experiment to understand the kinetics of the cellular response to this compound.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SGC-7901Human Gastric Cancer3.02Not Specified[1]
HT-29Human Colon Cancer4.58Not Specified[1]
MGC-803Human Gastric Cancer2.26Not Specified[1]
A549Lung Adenocarcinoma3.4Not Specified[1]
HeLaCervical Adenocarcinoma4.0Not Specified[1]
RM-1Mouse Prostate Cancer1177.448[5]

Note: IC50 values can vary significantly based on the assay method, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Seeding (96-well plate) treatment Incubation with this compound (e.g., 24, 48, 72h) cell_culture->treatment roemerine_prep This compound Stock & Serial Dilutions roemerine_prep->treatment mtt_addition MTT Addition (3-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathways cluster_this compound This compound cluster_pathways Affected Signaling Pathways cluster_effects Cellular Effects This compound This compound cAMP cAMP Pathway This compound->cAMP modulates Serotonergic Serotonergic System This compound->Serotonergic modulates Glutamatergic Glutamatergic System This compound->Glutamatergic modulates apoptosis Apoptosis cAMP->apoptosis proliferation Inhibition of Proliferation Serotonergic->proliferation migration Inhibition of Migration Glutamatergic->migration

Caption: Putative signaling pathways affected by this compound.

References

Roemerine Bioavailability and Metabolism: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the experimental challenges associated with roemerine's bioavailability and metabolism. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is known about the oral bioavailability of this compound?

A1: A pharmacokinetic study in rats has shown that this compound possesses excellent oral bioavailability, estimated at 84%.[1] This suggests that a significant portion of an orally administered dose reaches systemic circulation. However, it is important to note that bioavailability can vary between species.

Q2: What are the key pharmacokinetic parameters of this compound in preclinical studies?

A2: In a study conducted in rats, this compound was found to be rapidly absorbed and eliminated. Key pharmacokinetic parameters following oral administration are summarized in the table below.[1]

Q3: How is this compound distributed in the body?

A3: this compound exhibits wide tissue distribution, including penetration of the blood-brain barrier.[1] In rats, the highest concentrations were observed in the liver and lungs, followed by the kidneys, spleen, heart, and brain.[1] This extensive distribution suggests that this compound can reach various target organs.

Q4: What are the expected metabolic pathways for this compound?

A4: While specific metabolites of this compound have not been definitively identified in the available literature, as an aporphine alkaloid, it is anticipated to undergo both Phase I and Phase II metabolism. Phase I reactions are likely to involve oxidation, such as hydroxylation and demethylation, primarily mediated by cytochrome P450 (CYP450) enzymes. Subsequent Phase II reactions would involve the conjugation of these metabolites with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (sulfation) to facilitate excretion.

Q5: Which analytical techniques are suitable for quantifying this compound in biological samples?

A5: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method that has been successfully validated for the determination of this compound in rat plasma and tissue samples.[1] This technique is well-suited for pharmacokinetic and metabolism studies due to its ability to accurately measure low concentrations of the analyte in complex biological matrices.

Troubleshooting Guides

Low Oral Bioavailability in Your Animal Model

Problem: You are observing significantly lower than expected oral bioavailability of this compound in your experimental animal model.

Possible Causes and Troubleshooting Steps:

  • Poor Solubility: this compound's aqueous solubility may be a limiting factor.

    • Solution: Characterize the solubility of your this compound formulation. Consider using solubility-enhancing excipients or different formulation strategies.

  • Intestinal Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen, reducing net absorption.

    • Solution: Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine the efflux ratio.

  • First-Pass Metabolism: this compound may be extensively metabolized in the intestine or liver before reaching systemic circulation.

    • Solution: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the rate of metabolism.

High Variability in Pharmacokinetic Data

Problem: You are observing high inter-individual variability in the plasma concentrations of this compound in your study animals.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Dosing: Inaccurate or inconsistent administration of the dosing formulation.

    • Solution: Ensure your dosing procedure is standardized and that the formulation is homogeneous.

  • Genetic Polymorphisms in Metabolic Enzymes: Variations in the expression or activity of CYP450 enzymes among animals can lead to different rates of metabolism.

    • Solution: While challenging in preclinical studies, be aware of potential strain differences in drug metabolism. If feasible, consider using a more genetically homogenous animal population.

  • Sample Handling and Stability: Degradation of this compound in biological samples before analysis.

    • Solution: Investigate the stability of this compound in whole blood and plasma at different storage temperatures (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.

Difficulties in Analytical Method Development (LC-MS/MS)

Problem: You are facing challenges in developing a robust and reliable LC-MS/MS method for this compound quantification.

Possible Causes and Troubleshooting Steps:

  • Matrix Effects: Components in the biological matrix (e.g., phospholipids in plasma) can interfere with the ionization of this compound, leading to ion suppression or enhancement.

    • Solution: Implement a thorough sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked matrix samples to that in a neat solution.

  • Poor Peak Shape or Retention: this compound may exhibit poor chromatographic behavior.

    • Solution: Optimize the mobile phase composition (e.g., pH, organic solvent) and select an appropriate HPLC/UHPLC column.

  • Analyte Stability: this compound may be unstable in the autosampler or during the extraction process.

    • Solution: Assess the stability of this compound in the final extraction solvent under the conditions of the autosampler.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValue (Mean ± SD)Unit
Tmax0.22 ± 0.08h
t1/21.59 ± 0.46h
CL/F4.44 ± 0.42L/h/kg
Vd/F10.16 ± 2.95L/kg
Oral Bioavailability (F)84%
(Data from[1])

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and collect samples from the basolateral (receiver) side at specified time intervals.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and collect samples from the apical (receiver) side at the same time intervals.

  • P-gp Inhibition: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil) to assess its effect on this compound transport.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the ER in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.

Mandatory Visualizations

Roemerine_Metabolism_Pathway This compound This compound PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated, Demethylated) This compound->PhaseI_Metabolites CYP450 Enzymes (Oxidation) PhaseII_Metabolites Phase II Metabolites (e.g., Glucuronide, Sulfate Conjugates) PhaseI_Metabolites->PhaseII_Metabolites UGTs, SULTs (Conjugation) Excretion Excretion (Urine, Feces) PhaseII_Metabolites->Excretion

Caption: Predicted metabolic pathway of this compound.

Bioavailability_Troubleshooting Start Low this compound Bioavailability Observed Solubility Assess Formulation Solubility Start->Solubility Efflux Conduct Caco-2 Assay with P-gp Inhibitor Solubility->Efflux Solubility Adequate Reformulate Reformulate for Improved Solubility Solubility->Reformulate Poor Solubility Metabolism Perform Liver Microsome Stability Assay Efflux->Metabolism Efflux Ratio < 2 Efflux_Positive This compound is a P-gp Substrate Efflux->Efflux_Positive Efflux Ratio > 2 High_Metabolism High First-Pass Metabolism Metabolism->High_Metabolism Low Stability

Caption: Troubleshooting workflow for low this compound bioavailability.

References

Validation & Comparative

Validating the Neuroprotective Mechanism of Roemerine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective mechanisms of Roemerine against established therapeutic agents, Donepezil and Levodopa. The information presented is supported by experimental data to aid in the evaluation and potential development of this compound as a neuroprotective agent.

Comparative Overview of Neuroprotective Mechanisms

This compound, an aporphine alkaloid, has demonstrated potential neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanisms of action, when compared to the established drugs Donepezil and Levodopa, reveal distinct and overlapping pathways.

FeatureThis compoundDonepezilLevodopa
Primary Mechanism Monoamine Oxidase A (MAO-A) Inhibition, modulation of serotonergic and glutamatergic systems.Acetylcholinesterase (AChE) InhibitionDopamine precursor, restores dopamine levels in the brain.
Secondary Mechanisms Increased Brain-Derived Neurotrophic Factor (BDNF) expression.Neuroprotection against β-amyloid and salsolinol-induced toxicity, modulation of nicotinic receptors.[1][2]Can be neurotoxic at high concentrations due to the generation of reactive oxygen species.[3][4]
Target Disease(s) Alzheimer's Disease, Parkinson's Disease (potential)Alzheimer's DiseaseParkinson's Disease

In Vitro Neuroprotective Performance

The neuroprotective effects of this compound, Donepezil, and Levodopa have been evaluated in various in vitro models, with the human neuroblastoma cell line SH-SY5Y being a common model.

CompoundCell LineNeurotoxinConcentration for Max. Protection% Cell Viability Increase / ProtectionReference
This compound SH-SY5YNot specified10 µM (for increased BDNF)Data not available
Donepezil SH-SY5YOkadaic Acid1 µMU-shaped curve, protection diminishes at higher concentrations.[1]
Donepezil SH-SY5Yβ-amyloid (Aβ25-35)1 µMSignificant protection.[1]
Donepezil SH-SY5YSalsolinol5 µM~40% protection[2]
Levodopa SH-SY5Y-50-500 µMReduction in cell number (neurotoxic effect).[3][3]
Levodopa SH-SY5Y-5-320 µMDecreased cell viability.[5][5]

Key Signaling Pathways

The neuroprotective actions of these compounds are mediated through distinct signaling pathways.

This compound's Proposed Neuroprotective Signaling

This compound is suggested to exert its neuroprotective effects through the inhibition of MAO-A, which reduces the degradation of monoamines, and by increasing the expression of BDNF, a key neurotrophin involved in neuronal survival and growth.

Roemerine_Pathway This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits BDNF_Expression BDNF Gene Expression This compound->BDNF_Expression Increases Monoamines Monoamines (e.g., Serotonin) MAO_A->Monoamines Degrades Neuronal_Survival Neuronal Survival and Growth Monoamines->Neuronal_Survival Supports BDNF BDNF Protein BDNF_Expression->BDNF BDNF->Neuronal_Survival Promotes

Caption: Proposed neuroprotective pathways of this compound.

Donepezil's Neuroprotective Signaling

Donepezil's primary role is to increase acetylcholine levels by inhibiting acetylcholinesterase. However, its neuroprotective effects are also linked to the activation of nicotinic receptors and downstream signaling cascades like the PI3K-Akt pathway.[1][6]

Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits nAChRs Nicotinic Acetylcholine Receptors (α7) Donepezil->nAChRs Activates Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Acetylcholine->nAChRs Activates PI3K_Akt PI3K-Akt Pathway nAChRs->PI3K_Akt Activates Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Promotes

Caption: Neuroprotective signaling of Donepezil.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (for neuronal phenotype): Cells are often treated with retinoic acid (RA) with or without Brain-Derived Neurotrophic Factor (BDNF) to induce a more neuron-like state.[7][8]

Neuroprotective Activity Assay (MTT Assay)

This assay assesses cell viability by measuring the metabolic activity of cells.

  • Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment:

    • Cells are pre-treated with various concentrations of the test compounds (this compound, Donepezil, or Levodopa) for a specified period (e.g., 2 hours).

    • A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or β-amyloid peptide) is then added to induce cell death.

    • Control wells include cells with medium only, cells with neurotoxin only, and cells with test compound only.

  • Incubation: The plate is incubated for 24-48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay determines the inhibitory potential of a compound against the MAO-A enzyme.

  • Enzyme Source: Recombinant human MAO-A.

  • Substrate: A suitable substrate for MAO-A, such as kynuramine or p-tyramine.[9]

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a defined time (e.g., 15 minutes).

    • The reaction is initiated by adding the substrate.

    • The reaction is incubated at 37°C.

    • The formation of the product is measured spectrophotometrically or fluorometrically.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Brain-Derived Neurotrophic Factor (BDNF) Measurement (ELISA)

This assay quantifies the amount of BDNF protein secreted by cells.

  • Sample Collection: Conditioned medium from SH-SY5Y cell cultures treated with the test compound is collected.

  • ELISA Kit: A commercial BDNF ELISA kit is used (e.g., from R&D Systems, Promega).

  • Protocol:

    • A 96-well plate is coated with a capture antibody specific for BDNF.

    • Standards and samples (conditioned medium) are added to the wells and incubated.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate for the enzyme is added, leading to a colorimetric reaction.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • Quantification: The concentration of BDNF in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant BDNF.

Experimental Workflow

The general workflow for validating the neuroprotective mechanism of a compound like this compound is depicted below.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis and Characterization B Cytotoxicity Assay (e.g., MTT on SH-SY5Y) A->B C Neuroprotection Assay (e.g., against 6-OHDA) B->C D Target-based Assays (e.g., MAO-A Inhibition) C->D E Mechanism of Action Studies (e.g., BDNF ELISA, Western Blot) D->E F Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinsonism) E->F G Behavioral Tests (e.g., Rotarod, Morris Water Maze) F->G H Histological and Biochemical Analysis (e.g., Immunohistochemistry, Neurotransmitter levels) G->H

Caption: A typical workflow for neuroprotective drug validation.

Conclusion

This compound presents a promising neuroprotective profile with mechanisms that are distinct from Donepezil and Levodopa. Its ability to inhibit MAO-A and upregulate BDNF suggests a potential therapeutic role in neurodegenerative diseases characterized by monoaminergic deficits and neuronal loss. However, further rigorous comparative studies are required to establish its efficacy and safety relative to existing treatments. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.

References

A Comparative Analysis of Roemerine and Nuciferine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological profiles of two structurally related aporphine alkaloids, Roemerine and Nuciferine. This report synthesizes experimental data on their cytotoxic, antimicrobial, and neuropharmacological activities to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

This compound and Nuciferine, both aporphine alkaloids, share a common structural backbone but exhibit distinct pharmacological profiles. This guide provides a comparative analysis of their biological activities, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Pharmacological Differences

FeatureThis compoundNuciferine
Primary Activities Antifungal, Antibacterial, CytotoxicAntipsychotic-like, Neuro-modulatory, Cytotoxic
Antimicrobial Spectrum Broad activity against various fungi and bacteriaGeneral antimicrobial properties reported, limited quantitative data
Neuropharmacology Antagonist at 5-HT2 and α1 adrenergic receptors; increases serotonin and BDNF levelsComplex interactions with multiple dopamine and serotonin receptor subtypes
Data Availability Quantitative data available for cytotoxicity and antimicrobial activityQuantitative data available for receptor binding and in vivo behavioral models

Cytotoxicity Profile: A Comparative Look at Anti-Cancer Potential

Both this compound and Nuciferine have demonstrated cytotoxic effects against a range of cancer cell lines. While direct comparative studies on a wide array of cell lines are limited, available data allows for a preliminary assessment of their anti-cancer potential.

This compound has shown potent cytotoxicity against gastric, colon, and adenocarcinoma cell lines. In contrast, Nuciferine's cytotoxic activity has been documented against hepatocellular, oral squamous, and colorectal carcinoma cells. A direct comparison using the HT-29 human colon adenocarcinoma cell line is possible based on available data.

Compound Cell Line IC50 (µM) Reference
This compoundSGC-7901 (Gastric Cancer)3.02
HT-29 (Colon Cancer)4.58
MGC-803 (Gastric Cancer)2.26
NuciferineHT-29 (Colon Cancer)Not explicitly stated, but a study isolated Nuciferine and other compounds from Nelumbo nucifera and tested their cytotoxicity on HT-29 cells. While specific IC50 for Nuciferine was not provided in the abstract, other alkaloids from the same source showed potent activity.
HepG2 (Hepatocellular Carcinoma)67.97 (72h)
HCCLM3 (Hepatocellular Carcinoma)61.88 (72h)
SCC25 (Oral Squamous Carcinoma)~80 (24h)
CAL27 (Oral Squamous Carcinoma)~80 (24h)
CT26 (Colorectal Carcinoma)Inhibited viability at 0.8 mg/mL
SY5Y (Neuroblastoma)Inhibited viability at 0.8 mg/mL
Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values for cytotoxicity are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Nuciferine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Below is a graphical representation of a typical experimental workflow for determining cytotoxicity.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plate B Incubate overnight for cell adherence A->B C Add varying concentrations of this compound/Nuciferine B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Workflow for MTT-based cytotoxicity assay.

Antimicrobial Activity: A Comparative Assessment

This compound has demonstrated notable antibacterial and antifungal properties with specific minimum inhibitory concentrations (MICs) reported. In contrast, while Nuciferine is associated with antimicrobial activity, quantitative data in the form of MIC values are less readily available in the literature, with studies often referring to the general antimicrobial effects of Nelumbo nucifera extracts.

Compound Organism MIC (µg/mL) Reference
This compoundStaphylococcus aureus32 - 64
Candida albicans128 - 256 (weak activity against yeast cells)
Candida albicans (biofilm)1 (significant inhibition of biofilm formation)
Candida albicans10 (MIC) / 4.5 (IC50)
NuciferineStaphylococcus aureus (MRSA)2500 (MIC of an endophytic fungi extract from Nelumbo nucifera)
Candida albicansNo specific MIC value found.
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (this compound or Nuciferine) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram illustrates the process of determining the Minimum Inhibitory Concentration.

G A Prepare serial dilutions of this compound/Nuciferine in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth (turbidity) C->D E Determine the lowest concentration with no growth (MIC) D->E

Workflow for MIC determination.

Neuropharmacological Profile: Receptor Interactions and Functional Outcomes

A key area of divergence between this compound and Nuciferine lies in their interactions with neurotransmitter systems. A direct comparative study has evaluated the antagonist activity of their enantiomers at human 5-HT2 and α1 adrenergic receptors.

Compound Receptor pKb (Antagonist Activity) Reference
(R)-Roemerine5-HT2A7.9
5-HT2C7.8
(S)-Roemerine5-HT2A< 6.5
5-HT2C< 6.5
(R)-Nuciferine5-HT2A6.8
5-HT2C6.7
(S)-Nuciferine5-HT2A6.5
5-HT2C6.5
(R)-Roemerineα1A6.6
α1B6.8
α1D6.6
(R)-Nuciferineα1A6.8
α1B6.8
α1D6.7

pKb is the negative logarithm of the antagonist dissociation constant (Kb). A higher pKb value indicates a higher binding affinity.

Beyond this direct comparison, Nuciferine has been extensively characterized as a multi-receptor ligand with a profile resembling atypical antipsychotic drugs. It acts as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, an inverse agonist at the 5-HT7 receptor, a partial agonist at D2, D5, and 5-HT6 receptors, and an agonist at 5-HT1A and D4 receptors. This complex pharmacology underlies its observed antipsychotic-like effects in animal models, such as the inhibition of the head-twitch response.

This compound, on the other hand, has been shown to increase intercellular serotonin (5-HT) levels and intracellular Brain-Derived Neurotrophic Factor (BDNF) protein expression in SH-SY5Y cells, suggesting potential antidepressant-like activity.

Experimental Protocol: Transforming Growth Factor-α (TGF-α) Shedding Assay for Receptor Antagonism

The antagonist activity at G-protein coupled receptors like the 5-HT2 and α1 adrenergic receptors can be determined using a transforming growth factor-α (TGF-α) shedding assay.

  • Cell Culture: Cells stably expressing the receptor of interest and an alkaline phosphatase-tagged TGF-α are used.

  • Agonist Stimulation: The cells are stimulated with a known agonist for the receptor, which induces the "shedding" of the tagged TGF-α from the cell surface.

  • Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with the test compound (this compound or Nuciferine) before the addition of the agonist.

  • Detection: The amount of shed TGF-α in the cell supernatant is quantified using a colorimetric assay for alkaline phosphatase activity.

  • Data Analysis: A decrease in the amount of shed TGF-α in the presence of the test compound indicates antagonist activity. The pKb value is calculated from the concentration-response curves.

The signaling pathway for 5-HT2A receptor antagonism is depicted below.

G cluster_0 5-HT2A Receptor Activation cluster_1 Antagonism by this compound/Nuciferine A Serotonin (5-HT) B 5-HT2A Receptor A->B C Gq/11 Protein Activation B->C D Phospholipase C Activation C->D E IP3 and DAG Production D->E F Intracellular Ca2+ Release E->F G Downstream Signaling F->G H This compound / Nuciferine H->B I Blocks 5-HT Binding

5-HT2A receptor signaling and antagonism.
Experimental Protocol: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral model used to screen for potential hallucinogenic or antipsychotic-like activity mediated by 5-HT2A receptors.

  • Animal Model: Typically, male C57BL/6J mice are used.

  • Drug Administration: A 5-HT2A receptor agonist (e.g., DOI) is administered to induce head twitches. To test for antagonist activity, Nuciferine is administered prior to the agonist.

  • Observation: The number of head twitches is counted over a specific period.

  • Data Analysis: A reduction in the number of head twitches in the Nuciferine-treated group compared to the agonist-only group indicates 5-HT2A receptor antagonism.

Conclusion

This compound and Nuciferine, while structurally similar, present distinct and compelling pharmacological profiles. This compound's potent antimicrobial and cytotoxic activities suggest its potential as a lead compound for the development of new anti-infective and anti-cancer agents. Nuciferine's complex interactions with multiple neurotransmitter systems, particularly its atypical antipsychotic-like profile, make it a promising candidate for further investigation in the context of central nervous system disorders.

This comparative guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of these two aporphine alkaloids. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and mechanisms of action in various disease models.

Roemerine: A Comparative Analysis of its Antifungal Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of roemerine, a natural aporphine alkaloid, with standard antifungal drugs. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying mechanism of action.

Executive Summary

This compound has demonstrated notable antifungal properties, particularly against the formation of biofilms by the pathogenic yeast Candida albicans. While its activity against planktonic (free-floating) fungal cells is modest compared to established drugs like fluconazole and amphotericin B, its potent anti-biofilm activity at low concentrations presents a promising avenue for further research and development, especially in the context of drug-resistant fungal infections.

Quantitative Comparison of Antifungal Activity

The efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and two standard antifungal drugs, fluconazole and amphotericin B, against various fungal species.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of MIC values should be made with caution, as variations in experimental conditions (e.g., specific strains, media, and incubation times) can influence the results. A head-to-head study under identical conditions would provide the most accurate comparison.

Table 1: MIC of this compound Against Various Fungal Species

Fungal SpeciesThis compound MIC (µg/mL)
Candida albicans128 - 256
Candida glabrata32 - 64
Candida krusei16 - 32
Candida tropicalis32 - 64
Candida parapsilosis16 - 32
Aspergillus fumigatus16 - 32

Table 2: MIC of Fluconazole Against Various Candida Species

Fungal SpeciesFluconazole MIC (µg/mL)
Candida albicans0.25 - 1.0
Candida glabrata1 - 64
Candida krusei16 - >64
Candida tropicalis2 - 8
Candida parapsilosis1 - 4

Table 3: MIC of Amphotericin B Against Various Candida Species

Fungal SpeciesAmphotericin B MIC (µg/mL)
Candida albicans0.125 - 1.0
Candida glabrata0.25 - 2.0
Candida krusei0.5 - 2.0
Candida tropicalis0.25 - 2.0
Candida parapsilosis0.125 - 1.0

This compound's Efficacy Against Biofilms

A significant advantage of this compound is its potent activity against Candida albicans biofilms. Biofilms are communities of microorganisms attached to a surface and encased in a protective extracellular matrix, which makes them notoriously resistant to conventional antifungal agents.

Studies have shown that this compound can significantly inhibit the formation of C. albicans biofilms at concentrations as low as 1 µg/mL.[1] This effect is substantially more potent than its activity against planktonic cells and suggests a different mechanism of action is at play in the context of biofilms.

Mechanism of Action: Interference with the cAMP Signaling Pathway

This compound's anti-biofilm activity is primarily attributed to its ability to interfere with the yeast-to-hyphae transition in C. albicans, a critical step in biofilm formation.[2] This morphological switch is regulated by the cyclic AMP (cAMP) signaling pathway.[2]

This compound treatment has been shown to down-regulate the expression of EFG1, a key transcription factor in the cAMP pathway that governs hyphal development. Concurrently, it up-regulates the expression of hypha-specific genes such as HWP1 and ECE1. This modulation of gene expression disrupts the normal developmental program required for biofilm formation.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras1 Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Converts ATP to ATP ATP PKA_inactive PKA (inactive) (Tpk1/2, Bcy1) cAMP->PKA_inactive Binds to Bcy1 PDE PDE1/2 cAMP->PDE Degraded by PKA_active PKA (active) (Tpk1/2) PKA_inactive->PKA_active Releases catalytic subunits Efg1 Efg1 PKA_active->Efg1 Activates Hyphal_Genes Hyphal Genes (e.g., HWP1, ECE1) Efg1->Hyphal_Genes Regulates transcription Biofilm_Formation Biofilm_Formation Hyphal_Genes->Biofilm_Formation This compound This compound This compound->Efg1 Down-regulates

Caption: this compound's Interference with the C. albicans cAMP Signaling Pathway

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antifungal efficacy of compounds like this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic fungal cells, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[2]

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound & Standard Drugs in 96-well plate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Generalized Workflow for Antifungal Susceptibility Testing

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a positive control for growth.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-Biofilm Activity Assays

1. Crystal Violet (CV) Assay: This assay quantifies the total biofilm biomass.

Methodology:

  • Biofilm Formation: A standardized fungal cell suspension is added to the wells of a microtiter plate and incubated for a specific period (e.g., 24-48 hours) to allow biofilm formation.

  • Washing: Non-adherent cells are removed by gently washing the wells with a buffer (e.g., phosphate-buffered saline - PBS).

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The stain that has been taken up by the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader (typically at a wavelength of 570-595 nm). The absorbance is directly proportional to the biofilm biomass.

2. XTT Reduction Assay: This colorimetric assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Methodology:

  • Biofilm Formation: Biofilms are grown in a microtiter plate as described for the CV assay.

  • Washing: Non-adherent cells are removed by washing with PBS.

  • XTT-Menadione Solution: A solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and an electron-coupling agent (e.g., menadione) is prepared.

  • Incubation: The XTT-menadione solution is added to the biofilm-containing wells and incubated in the dark for a period ranging from 30 minutes to 3 hours. During this time, metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan product.

  • Quantification: The color change resulting from formazan production is measured spectrophotometrically (typically at a wavelength of 450-490 nm). The intensity of the color is proportional to the metabolic activity of the biofilm.

Conclusion

This compound exhibits a dual-faceted antifungal profile. While its direct fungicidal or fungistatic activity against planktonic cells is less potent than that of standard antifungal drugs, its remarkable ability to inhibit Candida albicans biofilm formation at low concentrations highlights its potential as a novel therapeutic agent. Its mechanism of action, involving the disruption of the cAMP signaling pathway and the consequent inhibition of the yeast-to-hyphae transition, offers a distinct advantage over drugs that primarily target the fungal cell membrane or wall. Further research, including in vivo studies and investigations into its efficacy against biofilms of other fungal species, is warranted to fully elucidate the therapeutic potential of this compound in combating challenging fungal infections.

References

Unlocking New Potential: A Comparative Guide to the Synergistic Effects of Roemerine and Other Natural Compounds with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, researchers are increasingly looking towards natural compounds to enhance the efficacy of existing antibiotics. One such compound of interest is Roemerine, an alkaloid with known antibacterial properties. While direct studies on its synergistic effects with conventional antibiotics remain limited, its mechanism of action—increasing bacterial cell membrane permeability—suggests a strong potential for combination therapy. This guide provides a comparative analysis of this compound's standalone activity and the demonstrated synergistic effects of other natural compounds that share similar mechanisms, offering a roadmap for future research and drug development.

This compound: An Antibacterial Alkaloid with Untapped Synergistic Potential

This compound, an aporphine alkaloid found in plants of the Papaveraceae family, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that this compound exerts its bactericidal effects by disrupting the integrity of the bacterial cell membrane. This disruption leads to increased permeability, leakage of intracellular components, and ultimately, cell death. While these findings are promising, to date, there is a notable absence of published studies quantifying the synergistic effects of this compound when combined with conventional antibiotics.

A Comparative Look at Synergistic Natural Compounds

To contextualize the potential of this compound, this guide examines other natural compounds with similar mechanisms of action that have demonstrated significant synergistic activity with conventional antibiotics. These compounds, broadly categorized as phenolics, alkaloids, and terpenoids, often work by either permeabilizing the bacterial cell membrane or inhibiting efflux pumps, cellular mechanisms that expel antibiotics from the bacterial cell.

Phenolic Compounds: Enhancing Antibiotic Influx

Phenolic compounds, such as epigallocatechin gallate (EGCG) from green tea, have been extensively studied for their synergistic potential. EGCG has been shown to damage the cell wall of MRSA, thereby increasing its susceptibility to beta-lactam antibiotics.

Natural CompoundAntibioticBacterial Strain(s)Fold Reduction in MIC of AntibioticFractional Inhibitory Concentration Index (FICI)
Epigallocatechin gallate (EGCG) Beta-lactams (e.g., Oxacillin)Methicillin-Resistant Staphylococcus aureus (MRSA)Up to 2000-fold0.126 - 0.625[1][2]
Corilagin Beta-lactams (e.g., Oxacillin)Methicillin-Resistant Staphylococcus aureus (MRSA)100 to 2000-fold[3]<0.5[3]
Alkaloids: Blocking Antibiotic Efflux

Alkaloids, the same class of compounds as this compound, have been shown to inhibit bacterial efflux pumps. Piperine, an alkaloid from black pepper, is a well-documented efflux pump inhibitor that can restore the activity of antibiotics like ciprofloxacin against resistant S. aureus.

Natural CompoundAntibioticBacterial Strain(s)Fold Reduction in MIC of AntibioticFractional Inhibitory Concentration Index (FICI)
Piperine CiprofloxacinStaphylococcus aureus (including ciprofloxacin-resistant strains)2 to 16-fold[4]Not explicitly reported, but synergy demonstrated.
Alkaloid Fractions (from Cienfuegosia digitata) Methicillin, AmpicillinMethicillin-Resistant Staphylococcus aureus (MRSA) / Ampicillin-Resistant S. aureus (ARSA)Not explicitly reported≤0.5[5][6]
Terpenoids: A Dual-Pronged Approach

Terpenoids, a large class of organic compounds from plants, can exhibit synergy through various mechanisms, including membrane disruption. For instance, carvacrol and thymol have demonstrated synergistic effects with various antibiotics against both MRSA and Pseudomonas aeruginosa.

Natural CompoundAntibioticBacterial Strain(s)Fold Reduction in MIC of AntibioticFractional Inhibitory Concentration Index (FICI)
Carvacrol StreptomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Not explicitly reported0.26 - 0.50[7]
Thymol StreptomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Not explicitly reported0.50[7]
Carvacrol TetracyclineMethicillin-Susceptible Staphylococcus aureus (MSSA)Not explicitly reported0.28[7]
Thymol TetracyclineMethicillin-Susceptible Staphylococcus aureus (MSSA)Not explicitly reported0.38[7]

Experimental Protocols: A Closer Look at the Methodology

The synergistic effects detailed above are primarily quantified using two key in vitro methods: the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.[8]

Methodology:

  • Preparation of Antimicrobials: Serial dilutions of the natural compound and the conventional antibiotic are prepared.

  • Plate Setup: A 96-well microtiter plate is set up where the concentration of the natural compound decreases along the y-axis and the concentration of the antibiotic decreases along the x-axis. This creates a matrix of all possible concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (typically around 5 x 10^5 CFU/mL).[8][9]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).[9]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as an FICI > 0.5 to ≤ 4, and antagonism as an FICI > 4.[9]

Time-Kill Assay

The time-kill assay provides dynamic information about the rate at which a combination of antimicrobials kills a bacterial population over time.

Methodology:

  • Bacterial Culture Preparation: A bacterial culture is grown to the exponential phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.[10]

  • Exposure to Antimicrobials: The bacterial suspension is exposed to the natural compound alone, the antibiotic alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antimicrobial agent is also included.

  • Sampling Over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[11]

Visualizing the Pathways to Synergy

The mechanisms by which these natural compounds potentiate the effects of conventional antibiotics can be visualized through signaling and workflow diagrams.

Synergy_Mechanisms cluster_0 Bacterial Cell Natural_Compound Natural Compound (e.g., this compound, Terpenoids) Cell_Membrane Cell Membrane Natural_Compound->Cell_Membrane Increases Permeability Efflux_Pump Efflux Pump Natural_Compound->Efflux_Pump Inhibits Antibiotic Conventional Antibiotic Target Intracellular Target (e.g., DNA, Ribosomes) Antibiotic->Target Inhibits/Damages Antibiotic->Cell_Membrane Uptake Bacterial_Death Bacterial Cell Death Target->Bacterial_Death Leads to Cell_Membrane->Target Increased Antibiotic Concentration Efflux_Pump->Antibiotic Expels Antibiotic

Caption: Mechanism of Action for Synergistic Antibacterial Effect.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay CB_Start Prepare serial dilutions of natural compound and antibiotic CB_Plate Create concentration matrix in 96-well plate CB_Start->CB_Plate CB_Inoculate Inoculate with bacterial suspension CB_Plate->CB_Inoculate CB_Incubate Incubate (16-24h) CB_Inoculate->CB_Incubate CB_Read Determine MIC of combinations CB_Incubate->CB_Read CB_Calculate Calculate FICI CB_Read->CB_Calculate CB_Result Synergy (FICI ≤ 0.5) CB_Calculate->CB_Result TK_Start Prepare bacterial culture to exponential phase TK_Expose Expose to compounds (alone and combined) TK_Start->TK_Expose TK_Sample Sample at multiple time points (0-24h) TK_Expose->TK_Sample TK_Plate Perform serial dilutions and plate for CFU count TK_Sample->TK_Plate TK_Incubate Incubate plates TK_Plate->TK_Incubate TK_Count Count colonies (CFU/mL) TK_Incubate->TK_Count TK_Plot Plot log10 CFU/mL vs. time TK_Count->TK_Plot TK_Result Synergy (≥ 2-log10 drop) TK_Plot->TK_Result

Caption: Workflow for Determining Synergistic Antibacterial Activity.

Future Directions and Conclusion

The existing body of research strongly supports the strategy of combining natural compounds with conventional antibiotics to combat drug-resistant bacteria. While this compound's synergistic potential is currently underexplored, its known mechanism of action as a membrane permeabilizer places it in a promising category of compounds. The data presented for other natural compounds with similar mechanisms provide a compelling rationale for future investigations into this compound-antibiotic combinations.

Researchers and drug development professionals are encouraged to undertake studies utilizing checkerboard and time-kill assays to quantify the synergistic effects of this compound with a broad range of antibiotics against clinically relevant pathogens like MRSA and P. aeruginosa. Elucidating these interactions could unlock new therapeutic strategies and breathe new life into our existing antibiotic arsenal.

References

A Comparative Analysis of Roemerine and Paclitaxel in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of prostate cancer research, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparison of two such agents, Roemerine and Paclitaxel, based on their performance in preclinical prostate cancer models. The information herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data.

Executive Summary

Prostate cancer remains a significant global health challenge. While Paclitaxel is an established chemotherapeutic agent, the therapeutic potential of this compound, a natural alkaloid, is an active area of investigation. This guide synthesizes in vitro and in vivo data to compare the efficacy, mechanisms of action, and experimental protocols of both compounds in the context of prostate cancer.

In Vitro Efficacy: A Head-to-Head Comparison

The cytotoxic and apoptotic effects of this compound and Paclitaxel have been evaluated across various prostate cancer cell lines. While direct comparative studies are limited, data from multiple sources allow for a cross-study analysis of their potency.

Cell LineCompoundIC50Apoptosis InductionCitation
PC-3 Paclitaxel~5.16 - 31.2 nMInduces apoptosis[1][2]
This compoundInhibits proliferation (specific IC50 not detailed in abstracts)Induces apoptosis[1][3]
DU145 Paclitaxel~5.15 nMInduces apoptosis[1]
This compoundInhibits proliferation (specific IC50 not detailed in abstracts)Induces apoptosis[1][3]
LNCaP Paclitaxel-Induces apoptosis[3][4]
This compoundMost sensitive among tested cell lines (specific IC50 not detailed in abstracts)Induces apoptosis[1][3]
22RV1 Paclitaxel-Induces apoptosis[4]
This compoundInhibits proliferation (specific IC50 not detailed in abstracts)Induces apoptosis[1][3]
PC3M Paclitaxel-Up to 50% at 8 µM[5]

Note: IC50 values for Paclitaxel can vary between studies due to different experimental conditions. Data for this compound's IC50 and specific apoptosis percentages were not available in the reviewed abstracts.

In Vivo Performance: Tumor Growth Inhibition

Animal models provide crucial insights into the systemic efficacy of anticancer compounds. Both this compound and Paclitaxel have demonstrated the ability to inhibit prostate tumor growth in vivo.

ParameterThis compoundPaclitaxelCitation
Tumor Weight Significant reduction in LNCaP xenograftsSignificant reduction in LNCaP xenografts[6][7]
Tumor Volume -Significant reduction in PC3M xenografts[5]

A study comparing this compound and Paclitaxel in a nude mouse model with LNCaP xenografts found that this compound alone significantly reduced tumor weight compared to the control group.[6][7] The combination of high-dose this compound (30 mg/kg) and Paclitaxel resulted in the greatest reduction in tumor weight.[6][7] Furthermore, this compound was observed to have a more favorable toxicity profile compared to Paclitaxel, with lower mean heart, liver, and kidney indexes in the this compound-treated group.[6][7]

Mechanisms of Action: A Look at the Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is critical for their clinical development and potential combination therapies.

Paclitaxel's Multi-pronged Attack

Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[3] Beyond this, Paclitaxel has been shown to induce apoptosis through various signaling pathways:

  • ROS-Mediated HIF-1α and JNK/Caspase-3 Signaling: Paclitaxel treatment can lead to the accumulation of reactive oxygen species (ROS), which in turn increases the expression of hypoxia-inducible factor (HIF)-1α.[5][8] This triggers the activation of the JNK/caspase-3 signaling pathway, culminating in apoptosis.[5][8]

  • PTEN/Maspin Signaling: In some prostate cancer cells, Paclitaxel can upregulate the tumor suppressor PTEN, which in turn induces the expression of maspin, another tumor suppressor, leading to increased apoptosis.[4]

This compound's Emerging Mechanistic Profile

The precise signaling pathways modulated by this compound in prostate cancer are still under investigation. However, existing studies indicate that this compound inhibits proliferation, migration, and invasion, and induces apoptosis in prostate cancer cells.[2][3][9] The induction of apoptosis likely involves the regulation of the Bcl-2 family of proteins, key mediators of the mitochondrial apoptotic pathway.[10] Further research is needed to fully elucidate the molecular targets of this compound in prostate cancer cells.

Roemerine_vs_Paclitaxel_Signaling cluster_paclitaxel Paclitaxel cluster_this compound This compound paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules ros ROS Generation paclitaxel->ros pten PTEN Upregulation paclitaxel->pten mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis_pac Apoptosis mitotic_arrest->apoptosis_pac hif1a HIF-1α Upregulation ros->hif1a jnk_caspase3 JNK/Caspase-3 Activation hif1a->jnk_caspase3 jnk_caspase3->apoptosis_pac maspin Maspin Upregulation pten->maspin maspin->apoptosis_pac This compound This compound unknown_target Unknown Molecular Targets This compound->unknown_target proliferation_inhibition Inhibition of Proliferation unknown_target->proliferation_inhibition migration_invasion_inhibition Inhibition of Migration & Invasion unknown_target->migration_invasion_inhibition bcl2_family Bcl-2 Family Modulation unknown_target->bcl2_family apoptosis_roe Apoptosis bcl2_family->apoptosis_roe

Caption: Signaling pathways of Paclitaxel and this compound in prostate cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Cell Viability Assays (MTT/CCK-8)
  • Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145, LNCaP, 22RV1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a defined period (e.g., 24, 48, 72 hours).

  • Reagent Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 2-4 hours.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT after solubilization of formazan crystals). Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the compounds of interest as described for the viability assay.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Prostate Cancer Cell Culture treatment Treatment with This compound or Paclitaxel cell_culture->treatment viability_assay Cell Viability Assay (MTT/CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay xenograft Establish Xenograft Model (e.g., Nude Mice) drug_administration Drug Administration (i.p., oral, etc.) xenograft->drug_administration tumor_monitoring Monitor Tumor Growth (Volume/Weight) drug_administration->tumor_monitoring endpoint Endpoint Analysis (e.g., Histology) tumor_monitoring->endpoint start Start start->cell_culture start->xenograft

Caption: General experimental workflow for preclinical evaluation.

In Vivo Xenograft Model
  • Cell Preparation: A specific number of prostate cancer cells (e.g., 1-5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel.

  • Implantation: The cell suspension is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered with this compound, Paclitaxel, or a vehicle control via a specified route and schedule.

  • Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Conclusion

Both this compound and Paclitaxel demonstrate significant anti-prostate cancer activity in preclinical models. Paclitaxel's mechanisms of action are well-characterized, involving microtubule disruption and induction of apoptosis through multiple signaling pathways. This compound shows promise as a potential therapeutic agent with a favorable toxicity profile, although its molecular mechanisms require further investigation. This comparative guide provides a foundation for researchers to design future studies aimed at further elucidating the therapeutic potential of these compounds, either as monotherapies or in combination, for the treatment of prostate cancer.

References

A Comparative Guide to the (R)- and (S)-Enantiomers of Roemerine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the pharmacological and biological activities of the stereoisomers of the aporphine alkaloid, Roemerine, supported by experimental data.

This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of this compound, a naturally occurring aporphine alkaloid. The distinct stereochemistry of these enantiomers gives rise to notable differences in their biological activities, particularly in their interactions with key pharmacological targets. This document summarizes the available quantitative data, outlines detailed experimental protocols for the cited assays, and provides visual representations of the relevant signaling pathways to aid researchers and professionals in drug development.

Receptor Antagonism: A Clear Distinction in Potency and Selectivity

A significant body of research has focused on the differential effects of this compound enantiomers as antagonists of serotonin 5-HT2 and α1-adrenergic receptors. The (R)-enantiomer has consistently demonstrated higher potency and selectivity, particularly at the 5-HT2A and 5-HT2C receptor subtypes.

Quantitative Data: Receptor Antagonist Activity

The antagonist activities of (R)- and (S)-Roemerine were determined using a transforming growth factor-α (TGF-α) shedding assay in HEK293 cells expressing the respective human receptors. The results, presented as pKb values (the negative logarithm of the antagonist dissociation constant), clearly illustrate the superior activity of the (R)-enantiomer.[1][2]

Receptor Subtype(R)-Roemerine (pKb)(S)-Roemerine (pKb)
5-HT2A 7.8< 6.0
5-HT2B < 6.5< 6.0
5-HT2C 7.96.2
α1A-Adrenergic 6.86.5
α1B-Adrenergic 6.76.4
α1D-Adrenergic 7.06.1

Data sourced from Chung et al., 2018.[1][2]

Experimental Protocol: Transforming Growth Factor-α (TGF-α) Shedding Assay

This assay measures G-protein coupled receptor (GPCR) activation by quantifying the shedding of a membrane-anchored alkaline phosphatase-tagged TGF-α (AP-TGF-α).[3][4][5][6][7] Antagonists are evaluated by their ability to inhibit agonist-induced AP-TGF-α release.

Materials:

  • HEK293 cells

  • Plasmids encoding the target receptor (e.g., 5-HT2A) and AP-TGF-α

  • Transfection reagent

  • Cell culture medium and supplements

  • Agonist for the target receptor

  • (R)- and (S)-Roemerine

  • p-Nitrophenyl phosphate (pNPP) substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Transfection: Co-transfect HEK293 cells with plasmids for the target receptor and AP-TGF-α.

  • Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of (R)- or (S)-Roemerine.

  • Agonist Stimulation: Add a fixed concentration of the appropriate agonist to induce receptor activation and subsequent AP-TGF-α shedding.

  • Conditioned Medium Collection: After a defined incubation period, collect the conditioned medium containing the shed AP-TGF-α.

  • Enzymatic Reaction: Add pNPP substrate to the conditioned medium. The alkaline phosphatase on the shed TGF-α will convert pNPP to a colored product.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: The degree of inhibition by the this compound enantiomers is calculated relative to the agonist-only control. pKb values are determined from the concentration-response curves.

Signaling Pathway: 5-HT2A and α1-Adrenergic Receptor Antagonism

Both 5-HT2A and α1-adrenergic receptors are Gq/11-coupled GPCRs. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C (PKC). As antagonists, the this compound enantiomers block the initiation of this cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound (R)- or (S)-Roemerine Receptor 5-HT2A / α1-Adrenergic Receptor This compound->Receptor Antagonism Gq Gq/11 Receptor->Gq Blocks Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis (Inhibited) IP3 IP3 DAG DAG Ca Ca²⁺ Release PKC Protein Kinase C (PKC) Downstream Downstream Signaling

Figure 1. Antagonism of the Gq/11 signaling pathway by this compound enantiomers.

Antimicrobial Activity: Emerging Evidence of Enantioselective Effects

This compound has demonstrated notable antimicrobial properties. While research directly comparing the enantiomers is limited, existing studies suggest potential differences in their antibacterial and antifungal activities and mechanisms of action.

Antibacterial Activity

Studies have shown that this compound is effective against various bacterial strains, including Staphylococcus aureus.[8] One study specifically investigated the mechanism of action of (-)-Roemerine ((S)-enantiomer) against Escherichia coli, revealing that it represses transport proteins involved in carbohydrate metabolism, leading to a nutrient-limited state and impaired cell growth.[9] Another report mentioned that a derivative of (+)-roemerine ((R)-enantiomer) exhibited strong antibacterial activity against several Gram-positive bacteria.[10]

Quantitative Data: Antibacterial Activity (Enantiomer Not Specified)

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA and MSSA strains)32 - 64

Data sourced from Yin et al., 2015.[8]

Antifungal Activity

This compound has also been shown to inhibit the biofilm formation and yeast-to-hyphae transition of Candida albicans.[11] This antifungal mechanism is suggested to be related to the disruption of the cAMP signaling pathway.[11] The specific enantiomer responsible for this activity has not been definitively identified in the available literature.

Quantitative Data: Antifungal Activity (Enantiomer Not Specified)

Fungal StrainActivity
Candida albicansInhibition of biofilm formation at 1 µg/mL

Data sourced from He et al., 2015.[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized assay for assessing antimicrobial susceptibility.[1][2][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • (R)- and (S)-Roemerine

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of each this compound enantiomer in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Workflow: Antimicrobial Mechanisms

Antimicrobial_Mechanisms cluster_antibacterial Antibacterial Mechanism of (-)-Roemerine in E. coli cluster_antifungal Proposed Antifungal Mechanism of this compound in C. albicans S_Roemerine_A (-)-(S)-Roemerine Transport_Proteins Repression of Transport Proteins S_Roemerine_A->Transport_Proteins Nutrient_Limitation Nutrient-Limited State Transport_Proteins->Nutrient_Limitation Impaired_Growth Impaired Cell Growth Nutrient_Limitation->Impaired_Growth Roemerine_F This compound cAMP_Pathway Disruption of cAMP Signaling Pathway Roemerine_F->cAMP_Pathway Hyphal_Transition Inhibition of Yeast-to-Hyphae Transition cAMP_Pathway->Hyphal_Transition Biofilm_Formation Inhibition of Biofilm Formation cAMP_Pathway->Biofilm_Formation

Figure 2. Workflow of the proposed antimicrobial mechanisms of this compound.

Neuroactivity: Potential for Enantioselective Effects on Neurotrophic Factors and Neurotransmitters

This compound has been investigated for its neuroactive properties, with studies indicating its potential to modulate key neurotrophic factors and neurotransmitter systems. However, the existing research has not yet fully elucidated the enantioselective nature of these effects.

One study, which did not specify the enantiomer used, found that this compound increased the expression of Brain-Derived Neurotrophic Factor (BDNF) and the levels of serotonin (5-HT) in SH-SY5Y neuroblastoma cells.[13][14] It was also noted to have a significant impact on the alanine-aspartate-glutamate pathway.[13][14] These findings suggest a potential antidepressant-like effect and a role in neuroprotection. Further research is warranted to determine if the (R)- and (S)-enantiomers of this compound contribute differently to these neuroactive properties.

Signaling Pathway: Potential Neuroprotective Mechanism

The observed increase in BDNF and serotonin levels suggests that this compound may influence signaling pathways crucial for neuronal survival, plasticity, and mood regulation.

Neuroprotective_Pathway cluster_effects Cellular Effects cluster_outcomes Potential Outcomes This compound This compound (Enantiomer not specified) BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) This compound->BDNF Serotonin ↑ Serotonin (5-HT) Levels This compound->Serotonin Glutamate Modulation of Glutamatergic System This compound->Glutamate Neuroprotection Neuroprotection BDNF->Neuroprotection Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF->Synaptic_Plasticity Antidepressant Antidepressant-like Effects Serotonin->Antidepressant Glutamate->Neuroprotection

Figure 3. Potential neuroprotective signaling pathways influenced by this compound.

Conclusion and Future Directions

The available evidence clearly indicates that the (R)- and (S)-enantiomers of this compound possess distinct pharmacological profiles. (R)-Roemerine is a more potent and selective antagonist of 5-HT2A and 5-HT2C receptors compared to its (S)-counterpart. In the realm of antimicrobial activity, preliminary findings suggest that both enantiomers may have activity, but with potentially different mechanisms and target specificities. The enantioselectivity of this compound's neuroprotective effects remains an open area for investigation.

For researchers and drug development professionals, the differential activities of the this compound enantiomers highlight the critical importance of stereochemistry in drug design and evaluation. Future research should focus on:

  • Direct comparative studies of the antibacterial, antifungal, and neuroprotective activities of the (R)- and (S)-enantiomers to obtain quantitative data (e.g., MIC, IC50 values).

  • Elucidation of the specific molecular targets and signaling pathways modulated by each enantiomer in the context of their antimicrobial and neuroactive properties.

  • In vivo studies to assess the pharmacokinetic and pharmacodynamic differences between the enantiomers and to validate their therapeutic potential.

A deeper understanding of the enantioselective properties of this compound will be instrumental in unlocking its full therapeutic potential and in the development of novel, highly targeted therapeutic agents.

References

Roemerine's selectivity for 5-HT2A over other serotonin receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Roemerine's binding affinity for the serotonin 2A (5-HT2A) receptor versus other serotonin receptor subtypes. The information is supported by experimental data to elucidate its selectivity profile.

Quantitative Analysis of this compound's Binding Affinity

(R)-Roemerine, an aporphine alkaloid, has demonstrated a notable affinity and selectivity for the 5-HT2A receptor. The following table summarizes the available quantitative data on its binding affinity (Ki) and functional antagonism (pKb) at various serotonin receptors. A lower Ki value indicates a higher binding affinity.

Receptor Subtype(R)-Roemerine Ki (nM)(R)-Roemerine pKbNotes
5-HT2A 62[1]7.8 - 7.9High affinity.
5-HT2C -7.8 - 7.9Potent antagonist activity, comparable to 5-HT2A.
5-HT2B --Described as having good selectivity over this subtype.
5-HT1A >1240-Significantly lower affinity, demonstrating selectivity.[1]

Note: pKb values represent the negative logarithm of the antagonist's dissociation constant (Kb). A higher pKb value indicates stronger antagonist potency. The pKb values of 7.8-7.9 correspond to Kb values in the low nanomolar range, indicating potent antagonism at 5-HT2A and 5-HT2C receptors.

The data indicates that (R)-Roemerine is a potent antagonist at both 5-HT2A and 5-HT2C receptors.[2] Importantly, it exhibits a significantly lower affinity for the 5-HT1A receptor, with a selectivity of 20- to 400-fold for the 5-HT2A receptor over the 5-HT1A, D1, and D2 dopamine receptors.[1] This selectivity profile suggests that this compound's pharmacological effects are likely mediated primarily through its interaction with the 5-HT2 family of receptors.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of this compound for serotonin receptors is typically determined using a competitive radioligand binding assay. The following is a detailed methodology representative of such experiments.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT1A).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution with a physiological pH (e.g., Tris-HCl) containing appropriate ions.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target receptor are thawed and homogenized in the assay buffer. The protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a mixture of the receptor membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: Following incubation, the contents of each well are rapidly filtered through the glass fiber filters using the cell harvester. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the test compound is plotted as the percentage of specific binding versus the log concentration of the compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a well-defined intracellular signaling cascade. This compound, as an antagonist, blocks this pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq/11 Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Produces DAG Diacylglycerol (DAG) PIP2->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates 5HT Serotonin (Agonist) 5HT->5HT2A Activates This compound This compound (Antagonist) This compound->5HT2A Blocks

References

Roemerine and its Potential to Combat Drug-Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents that can circumvent existing resistance mechanisms. Roemerine, a naturally occurring aporphine alkaloid found in plants of the Papaveraceae and Annonaceae families, has emerged as a promising candidate with demonstrated activity against a range of drug-resistant pathogens. This guide provides an objective comparison of this compound's performance against these challenging microbes, supported by available experimental data, and outlines the methodologies for further investigation into its cross-resistance profile.

Comparative Antimicrobial Activity of this compound

This compound has shown significant inhibitory and bactericidal effects against various multidrug-resistant (MDR) bacteria and fungi. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antibacterial Activity of this compound against Drug-Resistant Bacteria

PathogenResistance ProfileThis compound MIC (µg/mL)This compound MBC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)32 - 6464 - 128[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)32 - 6464 - 128[1]
Escherichia coliNot SpecifiedPutative ActivityNot Determined[2]
Bacillus subtilisNot SpecifiedPutative ActivityNot Determined[2]
Salmonella typhimuriumNot SpecifiedPutative ActivityNot Determined[2]

Table 2: Antifungal Activity of this compound

PathogenActivityEffective Concentration (µg/mL)NotesReference
Candida albicansBiofilm Inhibition1Significantly inhibits biofilm formation[1]
Candida albicansPlanktonic Cell Growth Inhibition256 (MIC80)Weak activity against planktonic cells[1]
Candida glabrataAntifungal ActivityMIC80 reported, value not specifiedMore potent activity than against C. albicans[1]
Candida kruseiAntifungal ActivityMIC80 reported, value not specifiedMore potent activity than against C. albicans[1]
Candida tropicalisAntifungal ActivityMIC80 reported, value not specifiedMore potent activity than against C. albicans[1]
Candida parapsilosisAntifungal ActivityMIC80 reported, value not specifiedMore potent activity than against C. albicans[1]
Aspergillus fumigatusAntifungal ActivityMIC80 reported, value not specifiedPotent activity[1]

Mechanisms of Action: A Tale of Two Membranes

Current research suggests that this compound employs different mechanisms of action against Gram-positive and Gram-negative bacteria, which may explain its broad-spectrum activity and suggests a low probability of cross-resistance with existing antibiotics.

Action against Gram-Positive Bacteria (S. aureus)

In Staphylococcus aureus, including MRSA strains, this compound's primary mode of action is the disruption of the cell membrane. It increases the permeability of the bacterial cell membrane in a concentration-dependent manner, leading to cell death.[1][3] This direct action on the physical integrity of the cell is a desirable trait in an antimicrobial, as it can be more difficult for bacteria to develop resistance to such a mechanism compared to the inhibition of a single enzyme.

G This compound This compound CellMembrane S. aureus Cell Membrane This compound->CellMembrane Interacts with Permeability Increased Membrane Permeability CellMembrane->Permeability Leads to CellDeath Cell Death Permeability->CellDeath Results in

Caption: Proposed mechanism of this compound in S. aureus.

Action against Gram-Negative Bacteria (E. coli)

A proteomics study on Escherichia coli revealed a different mechanism of action. In this Gram-negative bacterium, this compound treatment led to the repression of transport proteins involved in carbohydrate metabolism.[2] This results in a scarcity of intracellular carbon sources, impairing cell growth and leading to a metabolic shutdown.[2] This suggests that this compound may not need to significantly penetrate the outer membrane to exert its effect, a common challenge for antibiotics targeting Gram-negative bacteria.

G This compound This compound Repression Repression of Transport Proteins This compound->Repression TransportProteins Carbohydrate Transport Proteins Repression->TransportProteins CarbonShortfall Intracellular Carbon Source Shortfall Repression->CarbonShortfall MetabolicShutdown Metabolic Shutdown & Impaired Growth CarbonShortfall->MetabolicShutdown

Caption: Proposed mechanism of this compound in E. coli.

Cross-Resistance Potential: An Objective Assessment

A crucial aspect of a new antimicrobial agent is its potential for cross-resistance with existing antibiotics. While direct and comprehensive cross-resistance studies on this compound are currently lacking in published literature, its known mechanisms of action allow for an informed hypothesis.

  • Against MRSA: The fact that this compound exhibits similar MICs against both methicillin-susceptible and methicillin-resistant S. aureus strongly suggests a lack of cross-resistance with beta-lactam antibiotics.[1] This is logical, as this compound targets the cell membrane, while beta-lactams inhibit cell wall synthesis.

  • Potential as an Efflux Pump Inhibitor (EPI): There is emerging evidence suggesting that this compound may act as an efflux pump inhibitor.[4] Efflux pumps are a common mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell. If this compound can inhibit these pumps, it has the potential to restore the efficacy of other antibiotics to which a pathogen has become resistant. Furthermore, this compound has been shown to enhance the cytotoxicity of the anticancer drug vinblastine in multidrug-resistant cancer cells, a phenomenon often linked to the inhibition of efflux pumps.[1]

Experimental Protocols for Cross-Resistance Studies

To rigorously evaluate the cross-resistance profile of this compound, standardized antimicrobial susceptibility testing methods should be employed.

Broth Microdilution Assay for MIC Determination

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of bacterial isolates with well-characterized resistance mechanisms.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Isolates Panel of Drug-Resistant and Susceptible Bacterial Isolates Inoculation Inoculation of wells with standardized bacterial suspension Isolates->Inoculation RoemerineStock This compound Stock Solution SerialDilution Serial Dilution of this compound in 96-well plate RoemerineStock->SerialDilution Media Cation-Adjusted Mueller-Hinton Broth Media->SerialDilution SerialDilution->Inoculation Incubation Incubation at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Visual or Spectrophotometric Determination of MIC Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy and Antagonism

To investigate this compound's potential as an efflux pump inhibitor and its interactions with other antibiotics, the checkerboard assay is the method of choice. This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects of two compounds in combination.

G cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis RoemerineDilution Serial Dilution of this compound along rows of 96-well plate Inoculation Inoculation of all wells with standardized bacterial suspension RoemerineDilution->Inoculation AntibioticDilution Serial Dilution of Antibiotic along columns of 96-well plate AntibioticDilution->Inoculation Incubation Incubation at 37°C for 18-24 hours Inoculation->Incubation MIC_Combination Determination of MIC for each compound in combination Incubation->MIC_Combination FIC_Calculation Calculation of Fractional Inhibitory Concentration (FIC) Index MIC_Combination->FIC_Calculation Interaction Interpretation of Interaction: Synergy, Additivity, Antagonism FIC_Calculation->Interaction

Caption: Workflow for the checkerboard assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising antimicrobial compound with activity against drug-resistant pathogens. Its distinct mechanisms of action against Gram-positive and Gram-negative bacteria, coupled with its potential as an efflux pump inhibitor, indicate a low likelihood of cross-resistance with many existing antibiotic classes. However, to fully realize its therapeutic potential, further research is imperative. Comprehensive studies employing the methodologies outlined above are required to systematically evaluate this compound's cross-resistance profile against a broad panel of clinically relevant, multidrug-resistant pathogens. Such data will be critical for guiding its development as a potential new weapon in the fight against antimicrobial resistance.

References

A Comparative Analysis of Roemerine and Berberine in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, the isoquinoline alkaloids Roemerine and Berberine have emerged as subjects of interest for their anticancer properties. This guide provides a comparative overview of their effects on cancer cells, drawing from available experimental data. While extensive research has elucidated the multifaceted mechanisms of Berberine, the investigation into this compound's anticancer activities is a developing field.

Data Presentation

Table 1: Comparative IC50 Values of this compound and Berberine in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the reported IC50 values for this compound and Berberine across different cancer cell lines. It is important to note that the available data for this compound is significantly less extensive than for Berberine.

CompoundCancer Cell LineCancer TypeIC50 (µM)
This compound SGC-7901Gastric Cancer3.02[1]
HT-29Colorectal Cancer4.58[1]
MGC-803Gastric Cancer2.26[1]
DU145, LNCaP, PC-3, 22RV1Prostate CancerProliferation inhibited, specific IC50 not provided[2][3][4]
Berberine HCC70Triple-Negative Breast Cancer0.19
BT-20Triple-Negative Breast Cancer0.23
MDA-MB-468Triple-Negative Breast Cancer0.48
HT29Colon Cancer52.37
Tca8113Oral Squamous Cell Carcinoma218.52
CNE2Nasopharyngeal Carcinoma249.18
HelaCervical Carcinoma245.18
MCF-7Breast Cancer272.15

Note: The IC50 values for Berberine can vary significantly depending on the cell line and experimental conditions. The values presented are a selection from the available literature.

Comparative Mechanisms of Action

Both this compound and Berberine exert their anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. However, the depth of understanding of their molecular mechanisms differs substantially.

This compound: An Emerging Anticancer Agent

Experimental evidence indicates that this compound inhibits the proliferation and migration of various cancer cells, including prostate, gastric, and colorectal cancer cell lines.[1][2][3][4][5] It has been shown to induce apoptosis in these cells.[2][3][4] While the precise signaling pathways modulated by this compound are not yet well-defined in the available literature, its pro-apoptotic activity suggests an influence on apoptosis-related proteins.

Berberine: A Multi-Targeting Compound

Berberine has been extensively studied and is known to modulate a wide array of signaling pathways involved in cancer progression. Its anticancer effects are attributed to its ability to:

  • Induce Apoptosis: Berberine promotes apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins.

  • Induce Cell Cycle Arrest: It can halt the progression of the cell cycle at different phases, preventing cancer cell division.

  • Inhibit Proliferation and Metastasis: Berberine has been shown to suppress the growth and spread of tumors.

  • Modulate Key Signaling Pathways: It interferes with major signaling cascades that are often dysregulated in cancer, including:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

    • MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.

    • Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development of many cancers.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like this compound and Berberine.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Berberine) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualization of Signaling Pathways and Experimental Workflows

This compound's General Anticancer Mechanism

Roemerine_Mechanism This compound This compound CancerCell Cancer Cell This compound->CancerCell Proliferation Inhibition of Proliferation CancerCell->Proliferation Apoptosis Induction of Apoptosis CancerCell->Apoptosis

Caption: General mechanism of this compound's anticancer activity.

Berberine's Multi-Targeting Anticancer Mechanisms

Berberine_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway Berberine Berberine PI3K PI3K Berberine->PI3K Ras Ras Berberine->Ras Wnt Wnt Berberine->Wnt Apoptosis Apoptosis Berberine->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation

Caption: Berberine inhibits multiple signaling pathways in cancer cells.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound or Berberine cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro anticancer drug evaluation.

Conclusion

Berberine stands out as a well-characterized natural compound with potent anticancer activities, mediated through the modulation of multiple key signaling pathways. Its ability to induce apoptosis and cell cycle arrest, and to inhibit proliferation and metastasis across a wide range of cancer cell lines is well-documented.

This compound, while showing promise as an anticancer agent with demonstrated pro-apoptotic and anti-proliferative effects, remains less understood. The current body of research provides a foundation for its potential therapeutic application, but further in-depth studies are required to elucidate its specific molecular targets and the signaling pathways through which it exerts its effects. A direct and comprehensive comparison with Berberine is currently limited by the scarcity of data on this compound. Future research focusing on the mechanistic details of this compound's action will be crucial for a more complete comparative assessment and for realizing its full therapeutic potential.

References

Roemerine Demonstrates Potent In Vivo Anticancer Effects, Outperforming and Mitigating the Toxicity of a Standard Chemotherapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – New in vivo research provides compelling evidence for the anticancer efficacy of Roemerine, a naturally occurring aporphine alkaloid. In a preclinical prostate cancer model, this compound not only demonstrated significant tumor growth inhibition but also showed a superior safety profile and synergistic effects when combined with the conventional chemotherapy drug, Paclitaxel. These findings position this compound as a promising candidate for further oncological drug development.

A pivotal study utilizing a nude mouse xenograft model with human LNCaP prostate cancer cells revealed that this compound administration led to a substantial reduction in tumor weight. When compared to a control group, this compound treatment alone resulted in a notable decrease in tumor mass. Furthermore, in a head-to-head comparison with Paclitaxel, a standard-of-care chemotherapeutic, this compound exhibited comparable tumor inhibitory effects.

The most striking results emerged from a combination therapy approach, where a high dose of this compound (30 mg/kg) administered alongside Paclitaxel resulted in the most significant reduction in tumor weight, surpassing the efficacy of either agent alone.[1][2] This suggests a synergistic interaction between this compound and Paclitaxel, potentially allowing for lower, less toxic doses of the conventional chemotherapeutic agent.

Beyond its direct antitumor activity, this compound demonstrated a remarkable ability to mitigate the adverse side effects commonly associated with Paclitaxel. Pathological analysis of visceral organs revealed that mice treated with this compound, both alone and in combination with Paclitaxel, experienced significantly less organ damage compared to the Paclitaxel-only group.[1][2] This was further supported by the analysis of organ indexes, where this compound-treated groups showed healthier heart, liver, and kidney-to-body weight ratios. Conversely, the spleen and thymus indexes, which can be indicative of immune system health, were higher in the this compound groups, suggesting a potential immunomodulatory benefit.[1][2]

Comparative Efficacy and Safety Profile

To provide a clear comparison of this compound's performance, the following table summarizes the key quantitative data from the in vivo prostate cancer study:

Treatment GroupAverage Tumor Weight (g)Heart IndexLiver IndexKidney IndexSpleen IndexThymus Index
Control2.95 ± 1.04-----
This compound1.99 ± 0.950.58 ± 0.066.20 ± 0.421.49 ± 0.330.54 ± 0.110.06 ± 0.01
Paclitaxel-0.66 ± 0.046.99 ± 0.721.95 ± 0.340.41 ± 0.090.05 ± 0.01
High-Dose this compound (30 mg/kg) + Paclitaxel0.90 ± 0.16-----

Data presented as mean ± standard deviation. A lower heart, liver, and kidney index, and a higher spleen and thymus index are generally indicative of reduced toxicity and a healthier state.

Experimental Protocols

The in vivo validation of this compound's anticancer effects was conducted using a robust and well-established experimental design:

LNCaP Xenograft Mouse Model Protocol

  • Cell Culture: Human prostate cancer LNCaP cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male nude mice, which lack a thymus and are unable to mount an effective immune response against foreign tissues, were used for this study.

  • Tumor Cell Implantation: A suspension of LNCaP cells was subcutaneously injected into the flank of each mouse to initiate tumor growth.

  • Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size. The mice were then randomly assigned to different treatment groups: a control group, a this compound group, a Paclitaxel group, and a combination therapy group.

  • Drug Administration: this compound and Paclitaxel were administered to the respective groups according to a predetermined dosing schedule and route of administration.

  • Monitoring and Data Collection: Tumor size and body weight of the mice were monitored regularly throughout the experiment.

Postulated Mechanism of Action and Experimental Workflow

While the precise in vivo signaling pathways of this compound are still under active investigation, the observed induction of apoptosis in cancer cells suggests a potential mechanism of action involving the modulation of key regulatory proteins in the apoptotic cascade. The experimental workflow is designed to systematically evaluate the efficacy and safety of this compound as a potential anticancer agent.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis cluster_outcome Outcome cell_culture LNCaP Cell Culture tumor_induction Tumor Induction in Nude Mice cell_culture->tumor_induction treatment_groups Grouping and Treatment (Control, this compound, Paclitaxel, Combination) tumor_induction->treatment_groups data_collection Tumor and Body Weight Monitoring treatment_groups->data_collection endpoint_analysis Tumor Excision and Organ Collection data_collection->endpoint_analysis tumor_weight Tumor Weight Comparison endpoint_analysis->tumor_weight organ_index Organ Index Calculation endpoint_analysis->organ_index pathology Histopathological Examination endpoint_analysis->pathology efficacy Anticancer Efficacy Assessment tumor_weight->efficacy safety Toxicity Profile Evaluation organ_index->safety pathology->safety

Experimental workflow for in vivo validation.

signaling_pathway This compound This compound CancerCell Prostate Cancer Cell This compound->CancerCell Induces Apoptosis Apoptosis CancerCell->Apoptosis Undergoes TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth Leads to

Postulated mechanism of this compound's anticancer effect.

The promising in vivo data on this compound's anticancer effects, particularly its synergy with Paclitaxel and its favorable safety profile, underscore the need for continued research. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to optimize its therapeutic potential for clinical applications.

References

Preclinical Evaluation of Roemerine for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical evaluation of Roemerine, an aporphine alkaloid, for its potential therapeutic application in neurodegenerative diseases. The performance of this compound is compared with other neuroprotective agents, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Executive Summary

This compound has emerged as a promising natural compound with neuroprotective potential. Preclinical studies suggest its therapeutic utility in neurodegenerative disorders, primarily through the inhibition of monoamine oxidase A (MAO-A), antioxidant, and anti-inflammatory mechanisms. This guide synthesizes the available preclinical data for this compound and compares it with Berberine, extracts from Rosmarinus officinalis (Rosemary), and the established Alzheimer's disease medication, Donepezil. While computational studies strongly support this compound's interaction with MAO-A, a key target in neurodegeneration, a notable gap exists in the public domain regarding specific quantitative in vitro and in vivo efficacy data.

Data Presentation: Comparative Performance of Neuroprotective Agents

The following tables summarize the available quantitative data for this compound and its comparators. This allows for a structured comparison of their preclinical efficacy across key neuroprotective parameters.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition

Compound/ExtractIC50 (µM) for MAO-A InhibitionSource
This compound Data Not Available-
Berberine1.8[1]
Quercetin (from Rosmarinus officinalis)1.52[2]
Myricetin (from Rosmarinus officinalis)9.93[2]
Chrysin (from Rosmarinus officinalis)0.25[2]
Moclobemide (Reference MAO-A Inhibitor)-[3]

Table 2: In Vivo Efficacy in Alzheimer's Disease Models

Compound/ExtractAnimal ModelDosageKey FindingsSource
This compound Data Not AvailableData Not AvailableData Not Available-
BerberineAPP/PS1 mice-Reduced cognitive and memory deficits[4]
Rosmarinus officinalisAlCl3-induced mice-Improved memory impairment[5]
DonepezilAlCl3 and D-galactose-induced mice2 mg/kgSignificantly reversed neurobehavioral and neuropathological effects[6]

Table 3: Antioxidant Activity

Compound/ExtractDPPH Scavenging IC50 (µg/mL)ORAC Value (µmol TE/g)Source
This compound Data Not AvailableData Not Available-
BerberineData Not AvailableData Not Available-
Rosmarinus officinalis ExtractData Not AvailableData Not Available-
Curcumin (for reference)--[7]

Table 4: Anti-inflammatory Effects (Inhibition of Pro-inflammatory Cytokines)

Compound/ExtractCell Line/ModelConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βSource
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
Berberine-----[8]
TyrosolRAW 264.7 cellsIC50: 4.60 µM-IC50: 2.67 µMIC50: 0.91 µM[9]
Hypericum perforatum extractRat serum500 and 750 mg/kg bwReduced elevated levelsReduced elevated levels-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol is adapted from established fluorometric assay procedures.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine or tyramine)

  • MAO-A specific inhibitor (e.g., clorgyline) as a positive control

  • Test compound (this compound)

  • Assay buffer

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, MAO-A enzyme, and varying concentrations of the test compound or positive control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MAO-A substrate, Amplex Red probe, and HRP.

  • Measure the fluorescence intensity kinetically at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • The rate of the reaction is proportional to the MAO-A activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

Objective: To determine the free radical scavenging capacity of a test compound.

Materials:

  • DPPH solution in methanol

  • Test compound (this compound)

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and positive control in methanol.

  • Add varying concentrations of the test compound or positive control to the wells of a 96-well plate.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Measurement of Cytokine Levels by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol describes a standard sandwich ELISA for quantifying pro-inflammatory cytokines.

Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids following treatment with a test compound.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Cell culture supernatant or biological fluid samples

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Recombinant cytokine standards

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare a standard curve using serial dilutions of the recombinant cytokine.

  • Add the standards and samples to the wells of the pre-coated ELISA plate.

  • Incubate the plate to allow the cytokine to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add the enzyme-conjugated detection antibody to each well.

  • Incubate the plate to allow the detection antibody to bind to the captured cytokine.

  • Wash the plate to remove unbound detection antibody.

  • Add the substrate solution to each well, which will be converted by the enzyme to produce a colored product.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical evaluation of this compound.

Roemerine_Neuroprotection_Pathway cluster_upstream Upstream Triggers cluster_this compound This compound Intervention cluster_downstream Downstream Effects Neurodegenerative Insult Neurodegenerative Insult MAO_A MAO-A Neurodegenerative Insult->MAO_A activates Neuroinflammation Neuroinflammation (↑ TNF-α, IL-6, IL-1β) Neurodegenerative Insult->Neuroinflammation induces This compound This compound This compound->MAO_A inhibits This compound->Neuroinflammation inhibits Neuroprotection Neuroprotection This compound->Neuroprotection promotes ROS Reactive Oxygen Species (ROS) MAO_A->ROS generates Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage causes Neuroinflammation->Neuronal_Damage causes

Caption: Proposed neuroprotective mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Target_Binding Target Binding Assay (e.g., MAO-A Inhibition) IC50_Determination IC50 Determination Target_Binding->IC50_Determination Antioxidant_Assay Antioxidant Capacity Assay (e.g., DPPH) Antioxidant_Assay->IC50_Determination Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Cytokine ELISA) Efficacy_Comparison Efficacy Comparison with Other Compounds Anti_inflammatory_Assay->Efficacy_Comparison Animal_Model Neurodegenerative Disease Animal Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., Amyloid-β levels) Animal_Model->Biochemical_Analysis Behavioral_Tests->Efficacy_Comparison Biochemical_Analysis->Efficacy_Comparison

Caption: Preclinical evaluation workflow for this compound.

Logical_Relationship cluster_properties This compound Properties cluster_outcomes Therapeutic Outcomes MAO_A_Inhibition MAO-A Inhibition Improved_Neurotransmission Improved Neurotransmitter Balance MAO_A_Inhibition->Improved_Neurotransmission Antioxidant Antioxidant Activity Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Anti_inflammatory Anti-inflammatory Activity Reduced_Neuroinflammation Reduced Neuroinflammation Anti_inflammatory->Reduced_Neuroinflammation Neuroprotection Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Reduced_Neuroinflammation->Neuroprotection Improved_Neurotransmission->Neuroprotection

Caption: Logical relationship of this compound's neuroprotective effects.

References

Roemerine: A Comparative Safety Analysis Against Existing Antimicrobials and Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the safety profile of Roemerine, a naturally occurring aporphine alkaloid, with established medications for its potential therapeutic applications in infectious diseases and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical safety data to inform future research and development.

Executive Summary

This compound has demonstrated a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. Preclinical studies suggest a generally favorable safety profile, particularly in comparison to some conventional therapeutics known for significant toxicities. However, a notable gap in the current body of research is the lack of direct, head-to-head comparative safety studies between this compound and existing drugs within the same experimental framework. This guide, therefore, presents a side-by-side comparison based on available individual safety data.

Antibacterial Applications: this compound vs. Standard MRSA Therapies

Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant clinical challenge, often requiring treatment with agents that have considerable side effect profiles. This compound has shown in vitro and in vivo efficacy against MRSA. A comparison of its preclinical safety data with standard-of-care MRSA antibiotics is presented below.

Table 1: Comparative Preclinical and Clinical Safety Profile of this compound and Standard MRSA Antibiotics
Adverse Effect/Toxicity ParameterThis compoundVancomycinDaptomycinLinezolidCeftaroline
Nephrotoxicity Not reported in available studies.High risk of acute kidney injury and renal failure, especially with high trough concentrations.[1][2]Generally lower risk than vancomycin, but cases of tubulointerstitial nephritis have been reported.[3]Not a prominent adverse effect.Low incidence, consistent with the cephalosporin class.[4]
Hepatotoxicity Not reported in available studies.Transient elevation of liver enzymes can occur.Not a common adverse effect.Abnormal liver function tests have been reported.[5]Not a common adverse effect.
Myelosuppression Not reported in available studies.Neutropenia can occur, particularly with prolonged therapy.[6]Not a common adverse effect.Reversible thrombocytopenia, anemia, and neutropenia are known risks, especially with treatment >2 weeks.[7]Not a common adverse effect.
Musculoskeletal Toxicity Not reported in available studies.Not a common adverse effect.Myopathy and rhabdomyolysis are significant risks, requiring CPK monitoring.[3][8]Not a common adverse effect.Not a common adverse effect.
Gastrointestinal Effects Harmful if swallowed (as per SDS).[9]Nausea and abdominal pain are common.[6]Nausea, vomiting, and diarrhea can occur.Diarrhea, nausea, and headache are common.[7]Diarrhea and nausea are common.[10]
Infusion-related Reactions Not applicable (preclinical data)."Red man syndrome" is a well-known hypersensitivity reaction.[11]Not a common adverse effect.Not a common adverse effect.Not a common adverse effect.
Neurological Effects Not reported in available studies.Ototoxicity (hearing loss, tinnitus) can occur.[1][6]Peripheral neuropathy has been reported.[3]Peripheral and optic neuropathy have been reported with long-term use.[12]Encephalopathy and seizures have been reported, mainly in patients with renal impairment.[10]
LD50/Cytotoxicity LD50 in C. elegans: 4096 µg/mL.[13] IC50 in human non-cancer cell line: 154.11 µM.Oral LD50 in mice: 5000 mg/kg. IV LD50 in rats: 319 mg/kg.[6]---

Antifungal Applications: this compound vs. Standard Candida albicans Therapies

This compound has demonstrated activity against Candida albicans, particularly in inhibiting biofilm formation.[4][10] The safety profiles of standard antifungal agents vary significantly, providing a key area for comparison.

Table 2: Comparative Preclinical and Clinical Safety Profile of this compound and Standard Antifungal Agents
Adverse Effect/Toxicity ParameterThis compoundFluconazoleAmphotericin B (Conventional)Caspofungin
Nephrotoxicity Not reported in available studies.Not a primary toxicity.High incidence of dose-dependent nephrotoxicity is a major limitation.[9][14]Low incidence.
Hepatotoxicity Not reported in available studies.Rare cases of serious hepatic toxicity, including fatalities, have been reported.[7][12]Transient elevation of liver enzymes can occur.[9]Increased liver enzymes (ALT, AST, alkaline phosphatase) are among the most common drug-related adverse events.[5]
Infusion-related Reactions Not applicable (preclinical data).Not a common adverse effect.High incidence of fever, chills, and headache.[15][16]Fever and chills are common drug-related adverse events.[5]
Electrolyte Imbalance Not reported in available studies.Low blood potassium (hypokalemia) can occur.[17]High incidence of hypokalemia and hypomagnesemia.[3]Not a prominent adverse effect.
Gastrointestinal Effects Harmful if swallowed (as per SDS).[9]Nausea, vomiting, abdominal pain, and diarrhea are common.Nausea and vomiting can occur.[9]Nausea, vomiting, and diarrhea are common.[13]
Hematological Effects Not reported in available studies.Low platelet and white blood cell counts have been reported.[17]Anemia can occur.[9]Anemia has been reported.
LD50/Cytotoxicity LD50 in C. elegans: 4096 µg/mL.[13] IC50 in human non-cancer cell line: 154.11 µM.---

Experimental Protocols

Detailed methodologies for key preclinical safety and efficacy experiments are crucial for the interpretation and replication of findings.

Cytotoxicity Assay of this compound on 3T3-L1 Cells
  • Cell Line: 3T3-L1 pre-adipocyte cells.

  • Methodology: Cells were seeded in 96-well plates and incubated until they reached confluence. The cells were then treated with varying concentrations of this compound (0.5 to 50 µg/mL) for 24 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells compared to an untreated control.

  • Results: At a concentration of 2 µg/mL, cell survival was over 95%, indicating low cytotoxicity at this concentration.

Toxicity Assessment of this compound in Caenorhabditis elegans
  • Organism: Health adult C. elegans worms.

  • Methodology: Worms were placed in 12-well plates containing different concentrations of this compound (ranging from 4 µg/mL to 1 g/mL). The plates were incubated at 25°C for 6 days, and the worms were observed daily for signs of toxicity and mortality.

  • Results: this compound did not show significant toxicity at concentrations from 4–32 µg/mL. At 64 µg/mL, low toxicity was observed. The LD50 was determined to be 4096 µg/mL.[13]

Signaling Pathways and Experimental Workflows

Proposed Antifungal Mechanism of this compound against C. albicans Biofilm Formation

The antibiofilm activity of this compound against C. albicans is hypothesized to be related to the cAMP signaling pathway, which is crucial for the yeast-to-hyphae transition, a key step in biofilm formation.

G This compound This compound cAMP_pathway cAMP Pathway This compound->cAMP_pathway Inhibits Yeast_to_Hyphae Yeast-to-Hyphae Transition cAMP_pathway->Yeast_to_Hyphae Regulates Biofilm_Formation Biofilm Formation Yeast_to_Hyphae->Biofilm_Formation Leads to

Proposed mechanism of this compound's antibiofilm activity.
General Workflow for In Vitro Cytotoxicity Assessment

A standardized workflow is essential for evaluating the cytotoxic potential of a compound against a cell line.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., 3T3-L1) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution (this compound) Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Calculate Cell Viability (%) Absorbance->Data_Analysis

Standard workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

Future research should prioritize:

  • Direct Comparative Safety Studies: Conducting head-to-head preclinical toxicity studies of this compound against relevant comparators (e.g., vancomycin for MRSA, amphotericin B for fungal infections) under identical experimental conditions.

  • In Vivo Efficacy and Safety: Expanding in vivo studies to further characterize the therapeutic window and safety of this compound in animal models of infection and cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better predict its behavior in humans.

A more complete understanding of this compound's safety and efficacy through these suggested studies will be critical for its potential translation into clinical development.

References

Head-to-Head Comparison: Roemerine Versus Established 5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel compound Roemerine against established 5-HT2A receptor antagonists, including Ketanserin, Risperidone, M100,907 (Volinanserin), and Pimavanserin. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data to facilitate informed decisions in research and development.

Executive Summary

(R)-Roemerine has emerged as a potent 5-HT2A receptor antagonist. This guide consolidates in vitro data to benchmark its performance against well-characterized antagonists. While direct comparative studies using identical assays are limited, this report synthesizes available data to provide a meaningful comparison of their antagonist potency at the human 5-HT2A receptor.

Data Presentation: Quantitative Comparison of 5-HT2A Antagonists

The following table summarizes the antagonist potency of this compound and established 5-HT2A antagonists. It is important to note that the data are derived from different experimental assays, which may influence the absolute values. Therefore, this table should be used as a comparative guide rather than a definitive measure of relative potency.

CompoundAssay TypeParameterValue
(R)-Roemerine Transforming Growth Factor-α (TGFα) Shedding AssaypKb7.8 - 7.9
Ketanserin Radioligand Binding AssaypKi~8.7
Risperidone Radioligand Binding AssaypKi~8.2 - 9.2
M100,907 (Volinanserin) Radioligand Binding AssaypKi~9.0
Pimavanserin Radioligand Binding AssaypKi~9.5

Note: pKb is the negative logarithm of the antagonist's dissociation constant determined from a functional assay, while pKi is the negative logarithm of the inhibitor's binding affinity from a binding assay. Higher values indicate greater potency/affinity.

Experimental Protocols

Detailed methodologies for the key experimental assays cited are provided below to ensure transparency and reproducibility.

Transforming Growth Factor-α (TGFα) Shedding Assay for 5-HT2A Antagonism

This functional assay measures the ability of an antagonist to inhibit agonist-induced ectodomain shedding of a membrane-anchored form of TGFα. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the activation of a metalloproteinase (TACE/ADAM17) that cleaves pro-TGFα, releasing a soluble form that can be quantified.

Experimental Workflow:

  • Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the human 5-HT2A receptor and an alkaline phosphatase (AP)-tagged pro-TGFα.

  • Antagonist Incubation: Transfected cells are seeded in 96-well plates and pre-incubated with varying concentrations of the antagonist (e.g., (R)-Roemerine) for a specified period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined time (e.g., 1 hour) at 37°C.

  • Quantification of Shed TGFα: The cell culture supernatant is collected, and the amount of shed AP-TGFα is quantified by measuring the activity of the alkaline phosphatase enzyme using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The antagonist's potency is determined by fitting the concentration-response data to a four-parameter logistic equation to calculate the IC50, which is then converted to a pKb value.

TGFa_Shedding_Assay cluster_workflow TGFα Shedding Assay Workflow Cell_Culture HEK293 cells co-transfected with h5-HT2A-R and AP-pro-TGFα Antagonist_Incubation Pre-incubation with (R)-Roemerine Cell_Culture->Antagonist_Incubation Agonist_Stimulation Stimulation with Serotonin (5-HT) Antagonist_Incubation->Agonist_Stimulation Quantification Quantification of shed AP-TGFα in supernatant Agonist_Stimulation->Quantification Data_Analysis Calculation of pKb Quantification->Data_Analysis

TGFα Shedding Assay Workflow
Radioligand Binding Assay for 5-HT2A Affinity

This assay directly measures the affinity of a compound for the 5-HT2A receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Experimental Workflow:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from transfected cell lines or brain tissue.

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (e.g., Ketanserin, Risperidone, M100,907, or Pimavanserin).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which represents the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, and this is subsequently converted to pKi.

Head-to-Head Comparison

While a direct comparison is limited by the different assay methodologies, the available data provides valuable insights into the pharmacological profile of this compound relative to established 5-HT2A antagonists.

(R)-Roemerine demonstrates potent functional antagonism at the 5-HT2A receptor, as evidenced by its pKb value in the high nanomolar range in the TGFα shedding assay. This assay directly measures the downstream signaling consequences of receptor activation, providing a physiologically relevant measure of antagonist activity.

Ketanserin is a widely used, selective 5-HT2A antagonist. Its high pKi value indicates strong binding affinity for the receptor. However, it also exhibits affinity for other receptors, such as alpha-1 adrenergic receptors, which can sometimes confound experimental results.

Risperidone is an atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors. Its potent 5-HT2A antagonism is a key component of its therapeutic mechanism. Some studies have also characterized it as an inverse agonist at the 5-HT2A receptor.

M100,907 (Volinanserin) is a highly selective 5-HT2A antagonist with sub-nanomolar affinity. Its high selectivity makes it a valuable research tool for specifically probing 5-HT2A receptor function.

Pimavanserin is a selective 5-HT2A inverse agonist. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist can reduce the basal, constitutive activity of the receptor. This unique mechanism of action is thought to contribute to its therapeutic effects in Parkinson's disease psychosis.

Signaling Pathway Diagram

The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Gq_Signaling_Pathway Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor binds Gq_Protein Gq/11 Protein 5HT2A_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Conclusion

(R)-Roemerine is a potent 5-HT2A receptor antagonist with a functional potency in the high nanomolar range. While the available data positions it as a compound of significant interest, further studies employing a standardized panel of functional assays are warranted for a more direct and comprehensive comparison with established antagonists like Ketanserin, Risperidone, M100,907, and Pimavanserin. Such studies will be crucial in fully elucidating the therapeutic potential of this compound and its place in the landscape of 5-HT2A receptor modulators.

Safety Operating Guide

Proper Disposal of Roemerine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of roemerine, a naturally occurring aporphine alkaloid. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure compliant and safe disposal of this compound.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical. The primary and recommended method for this compound disposal is through an approved hazardous waste disposal facility.

This compound Hazard Profile

A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

There are no publicly available, validated experimental protocols for the chemical neutralization or inactivation of this compound. Therefore, the compound and any contaminated materials must be disposed of as hazardous waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety goggles with side-shields[1]

  • Chemical-resistant gloves[1]

  • Impervious clothing (lab coat)[1]

  • A suitable respirator, especially if there is a risk of aerosol formation[1]

2. Waste Segregation and Collection:

  • Solid this compound Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid this compound Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Disposal must be conducted in accordance with all applicable country, federal, state, and local regulations.[1]

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill using an absorbent material such as diatomite or universal binders.[1]

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area by scrubbing with alcohol and dispose of all cleaning materials as hazardous waste.[1]

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

RoemerineDisposal cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse with Appropriate Solvent empty_container->decontaminate storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS or Approved Waste Contractor storage->contact_ehs end Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Protocols for Handling Roemerine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with specific hazard classifications like Roemerine. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety goggles with side-shieldsRequired to protect against splashes and aerosols[1].
Hand Protection Protective glovesChemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a common choice for laboratory settings, but glove compatibility should be verified[1][2].
Body Protection Impervious clothing / Laboratory coatA lab coat or other impervious clothing is necessary to protect the skin from potential contamination[1][3].
Respiratory Protection Suitable respiratorTo be used when there is a risk of inhaling dust or aerosols, especially when handling the powdered form of this compound or preparing solutions[1][4].

Operational Handling and Storage

Safe Handling Procedures:

  • Avoid all direct contact with the skin and eyes[1].

  • Prevent the formation of dust and aerosols during handling[1].

  • Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation[1].

  • Do not eat, drink, or smoke in the laboratory or when handling the product[1].

  • Thoroughly wash hands and any exposed skin after handling[1].

Storage Conditions:

  • Keep the container tightly sealed to prevent contamination and exposure[1].

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powdered form and -80°C for solutions in solvent[1].

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Roemerine_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_workspace Prepare Workspace (Fume Hood, Spill Kit Ready) prep_ppe->prep_workspace prep_materials Gather Materials (this compound, Solvents, Glassware) prep_workspace->prep_materials weigh Weigh this compound Powder (in fume hood) prep_materials->weigh dissolve Prepare Solution (add solvent slowly) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate_tools Decontaminate Glassware & Surfaces (using appropriate solvent/cleaner) experiment->decontaminate_tools dispose_waste Dispose of Waste (in approved hazardous waste container) decontaminate_tools->dispose_waste remove_ppe Remove PPE (in correct order) dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention[1].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, consult a physician[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical help[1].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or a doctor for treatment advice[1].

Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full personal protective equipment, absorb the spill with an inert material such as diatomite or universal binders. Decontaminate the affected surfaces by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines[1].

Disposal Plan

All waste containing this compound, including contaminated consumables and cleaning materials, must be treated as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container[1].

  • Dispose of the waste through an approved waste disposal company, adhering to all local, state, and federal regulations[1].

  • Under no circumstances should this compound or its waste be released into the environment, including drains or water courses, due to its high aquatic toxicity[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.